Product packaging for (4-Isobutoxyphenyl)methanamine acetate(Cat. No.:CAS No. 955997-89-4)

(4-Isobutoxyphenyl)methanamine acetate

Cat. No.: B2629196
CAS No.: 955997-89-4
M. Wt: 239.315
InChI Key: VPEGFBXWSGBVDN-UHFFFAOYSA-N
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Description

(4-Isobutoxyphenyl)methanamine acetate (CAS 955997-89-4) is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . Supplied as a high-purity reagent, it is intended for research applications in laboratory settings only. This compound is characterized by several key physicochemical properties that are relevant for pharmaceutical and biochemical research. It is highly soluble in water, with predicted solubility estimates ranging from 20.7 mg/ml to 53.7 mg/ml . Its structure features amine functional groups, contributing to its predicted high gastrointestinal absorption and ability to cross the blood-brain barrier, making it of particular interest for neuroscience studies . Researchers can identify the compound by its SMILES notation: CC(C)COC1=CC=C(C=C1)CN.CC(=O)O . The core research value of this compound lies in its structural features, which are analogous to those of psychoactive phenethylamines. The compound shares a structural relationship with classes of compounds known to interact with neurotransmitter systems in the central nervous system . Specifically, its structure suggests potential as a building block or intermediate in medicinal chemistry programs aimed at developing or studying ligands for monoamine transporters and receptors . It is strictly for Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B2629196 (4-Isobutoxyphenyl)methanamine acetate CAS No. 955997-89-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;[4-(2-methylpropoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.C2H4O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;1-2(3)4/h3-6,9H,7-8,12H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGFBXWSGBVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955997-89-4
Record name 4-(2-methylpropoxy)benzene methanamine acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Isobutoxyphenyl)methanamine acetate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (4-Isobutoxyphenyl)methanamine Acetate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, analytical methodologies, and practical handling considerations, grounded in established scientific principles.

Introduction and Strategic Importance

This compound (CAS No: 955997-89-4) is the acetate salt of the primary amine (4-Isobutoxyphenyl)methanamine[1][2]. While specific research on the salt form is limited, its constituent amine is a recognized intermediate in synthetic chemistry[3]. Notably, this compound has been identified as "Pimavanserin Impurity 7," indicating its relevance in the process chemistry and quality control of Pimavanserin, a drug used for the treatment of Parkinson's disease psychosis[2][4]. Understanding the properties of this salt is therefore critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide will systematically detail the compound's identity, physicochemical characteristics, anticipated spectroscopic profile, and robust analytical methods for its characterization and quantification.

Chemical Identity and Structural Elucidation

This compound is an ionic compound formed through an acid-base reaction between the weak base, (4-Isobutoxyphenyl)methanamine, and the weak acid, acetic acid[2][5]. In this salt, the amine group is protonated to form an aminium cation, and the acetic acid is deprotonated to form the acetate anion.

cluster_amine (4-Isobutoxyphenyl)methanaminium (Cation) cluster_acetate Acetate (Anion) amine_structure plus + acetate_structure

Caption: Cationic and Anionic Components of the Salt.

The molecular formula of the salt is C13H21NO3, which represents the combination of the C11H17NO amine base and the C2H4O2 acetic acid[1][6].

Physicochemical Properties

Quantitative experimental data for many physical properties of the acetate salt are not extensively published. However, based on its chemical structure and information from various suppliers, we can compile the following table. The properties of the parent amine, or "free base," are included for comparative context.

PropertyThis compound(4-Isobutoxyphenyl)methanamine (Free Base)
CAS Number 95597-89-4[1][6][7]4734-09-2[7][8]
Molecular Formula C13H21NO3[1][6]C11H17NO[8][9]
Molecular Weight 239.31 g/mol [2][6][10]179.26 g/mol [9]
IUPAC Name This compound[1][4-(2-methylpropoxy)phenyl]methanamine[9]
Physical Form Solid[1]Solid, Semi-solid, or Liquid[8]
Solubility Expected to be soluble in polar solvents like water, methanol, and ethanol due to its ionic nature.Insoluble in water; soluble in organic solvents.
Storage Conditions Inert atmosphere, room temperature or refrigerated (2-8°C)[1][11][12].Keep in dark place, inert atmosphere, 2-8°C[8][11].

Anticipated Spectroscopic Profile

For a researcher, verifying the identity and purity of a compound is paramount. While specific spectra for this salt are not publicly available, an experienced scientist can predict the key features to look for in standard spectroscopic analyses.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Acetate Signal: A sharp singlet peak around δ 1.9-2.1 ppm, corresponding to the three equivalent protons of the methyl group on the acetate anion.

    • Isobutoxy Group: A doublet for the six methyl protons (approx. δ 0.9-1.0 ppm), a multiplet for the methine proton (approx. δ 2.0-2.2 ppm), and a doublet for the methylene (-OCH₂-) protons (approx. δ 3.7-3.8 ppm).

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Protons: A singlet or broad singlet for the methylene (-CH₂-NH₃⁺) protons adjacent to the aromatic ring (approx. δ 3.9-4.1 ppm).

    • Aminium Protons: A broad, exchangeable signal for the -NH₃⁺ protons, the chemical shift of which is highly dependent on solvent and concentration.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Broad absorption bands in the 2800-3200 cm⁻¹ region, characteristic of the aminium group (R-NH₃⁺).

    • C=O Stretching: A strong, sharp absorption band around 1550-1610 cm⁻¹ and another near 1400 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).

    • C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ region, corresponding to the aryl-ether and alkyl-ether bonds.

  • Mass Spectrometry (MS):

    • Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary observable species would be the protonated free base (the cation) at an m/z corresponding to [C₁₁H₁₇NO + H]⁺, which is approximately 180.14. The acetate salt itself will dissociate in solution.

Analytical Workflow for Purity and Identity Verification

A robust analytical workflow is essential for quality control. The following protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound.

Logical Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample Accurately (~10 mg) B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B D Filter & Degas All Solutions B->D C Prepare Mobile Phases (A: Water + 0.1% TFA, B: ACN + 0.1% TFA) C->D E Equilibrate C18 Column D->E F Inject Sample E->F G Run Gradient Elution F->G H Detect at 220 nm (UV) G->H I Integrate Chromatogram H->I J Calculate Area % Purity I->J K Verify Retention Time Against Standard I->K

Caption: HPLC Workflow for Purity Analysis.

Detailed HPLC Protocol

This protocol is a self-validating system; the inclusion of a standard and the system suitability checks ensure the reliability of the results.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Reference standard (if available)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1.0 L of HPLC grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1.0 L of HPLC grade ACN.

    • Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.

    • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 220 nm (based on the absorbance of the benzene ring).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis and Data Processing:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Rationale for Choices:

  • C18 Column: This is a standard non-polar stationary phase suitable for retaining the moderately non-polar (4-Isobutoxyphenyl)methanamine cation.

  • TFA: This acid serves two purposes: it acts as an ion-pairing agent to improve peak shape for the amine and acidifies the mobile phase to ensure the amine remains protonated and the silanols on the column are suppressed.

  • Gradient Elution: A gradient from high aqueous to high organic content ensures that both polar and non-polar impurities can be effectively eluted and separated from the main analyte peak.

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word[1][10].

  • Hazard Statements: H302 - Harmful if swallowed[1][2][10]. The free base also carries statements for skin, eye, and respiratory irritation (H315, H319, H335), which should be considered as potential hazards for the salt as well[8][13].

  • Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, safety glasses). Specific handling advice includes P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell)[10].

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption and potential degradation. Both room temperature and refrigerated (2-8°C) conditions are recommended by suppliers[1][12].

Conclusion

This compound is a compound of significant interest in pharmaceutical process chemistry. While detailed experimental data on its physical properties are sparse, a thorough understanding of its chemical nature as an amine salt allows for the prediction of its spectroscopic characteristics and the development of robust analytical methods. The HPLC protocol detailed herein provides a reliable framework for its quality assessment, ensuring its suitability for use in further synthetic applications. This guide serves as a foundational resource for scientists working with this important intermediate.

References

A Comprehensive Technical Guide to (4-Isobutoxyphenyl)methanamine Acetate (CAS 955997-89-4): Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Isobutoxyphenyl)methanamine acetate, identified by CAS Number 955997-89-4, is a significant organic compound primarily utilized within the pharmaceutical industry. It is the acetate salt of the parent amine, (4-Isobutoxyphenyl)methanamine. While not an active pharmaceutical ingredient (API) itself, it serves a critical function as a key intermediate and building block in the synthesis of complex therapeutic agents.[1] Notably, it is recognized as a precursor and a designated impurity standard in the manufacturing of Pimavanserin, a medication used for the treatment of psychosis.[1]

This guide provides an in-depth examination of the compound's chemical properties, detailed synthesis protocols, its role in drug development, and essential safety and handling procedures. The content herein is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical synthesis and pharmaceutical research.

Physicochemical Profile and Core Identifiers

The compound is a salt formed from the reaction of a substituted benzylamine with acetic acid.[2] This structure confers specific physical properties, such as its solid state at room temperature, which can be advantageous for handling and stability compared to the free base amine.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 955997-89-4 [2][4]
IUPAC Name acetic acid;[4-(2-methylpropoxy)phenyl]methanamine [1][2]
Molecular Formula C13H21NO3 [1][4]
Molecular Weight 239.31 g/mol [1][2][4]
Synonyms 4-Isobutoxybenzylamine Acetate, Pimavanserin impurity 7, 4-(2-Methylpropoxy)benzene methanamine acetate [1][3]
Parent Amine CAS 4734-09-2 ((4-Isobutoxyphenyl)methanamine) [5][6][7]

| EC Number | 823-358-7 |[3][4] |

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Solid [3]
Typical Purity ≥98% [8]
Storage Conditions Inert atmosphere, room temperature; or 2-8°C [5]

| InChI Key | VPEGFBXWSGBVDN-UHFFFAOYSA-N |[2] |

Synthesis, Purification, and Characterization

The synthesis of this compound is fundamentally a two-stage process: first, the construction of the parent amine, (4-Isobutoxyphenyl)methanamine, followed by its conversion to the acetate salt. The choice of synthetic route for the parent amine is critical and is often dictated by the availability of starting materials, scalability, and desired purity. Reductive amination of the corresponding aldehyde is a common and efficient method.

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Core Synthesis cluster_products Intermediates & Final Product Precursor 4-Isobutoxybenzaldehyde ReductiveAmination Protocol 2.1: Reductive Amination Precursor->ReductiveAmination Reacts with Ammonia Ammonia Source Ammonia->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->ReductiveAmination ParentAmine (4-Isobutoxyphenyl)methanamine (Free Base) ReductiveAmination->ParentAmine Yields SaltFormation Protocol 2.2: Acetate Salt Formation FinalProduct This compound SaltFormation->FinalProduct Yields ParentAmine->SaltFormation Reacts with Acetic Acid

Fig. 1: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (4-Isobutoxyphenyl)methanamine (Parent Amine)

This protocol describes a laboratory-scale synthesis via reductive amination, a robust method for forming amines from carbonyl compounds.[9] The causality for this choice lies in its high efficiency and the relative accessibility of the aldehyde precursor.

Materials:

  • 4-Isobutoxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or similar reducing agent

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 4-Isobutoxybenzaldehyde (1 equivalent) in methanol. Add ammonium acetate (3-5 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of an excess of the ammonia source drives the equilibrium towards the imine product.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium borohydride (1.5-2 equivalents) portion-wise. The portion-wise addition is a critical safety step to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the amine product. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (4-Isobutoxyphenyl)methanamine as an oil or solid.

Experimental Protocol: Acetate Salt Formation

This step converts the basic parent amine into a more stable, solid acetate salt, which is often easier to purify and handle.

Materials:

  • Crude (4-Isobutoxyphenyl)methanamine from Protocol 2.1

  • Glacial acetic acid

  • Diethyl ether or a similar non-polar solvent

  • Beaker, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude parent amine (1 equivalent) in a minimal amount of diethyl ether.

  • Acidification: While stirring, add glacial acetic acid (1.05 equivalents) dropwise to the solution. The slight excess of acid ensures complete conversion of the amine to its salt.

  • Precipitation: The acetate salt will typically precipitate out of the non-polar solvent as a white solid. Continue stirring for 30 minutes to an hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the isolated solid under vacuum to yield this compound.

Purification and Characterization

The trustworthiness of any synthesis relies on rigorous purification and characterization. Recrystallization is the primary method for purifying the final salt.

  • Purification: The crude acetate salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane, to achieve high purity (typically >98%).

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the parent amine cation.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Core Applications in Pharmaceutical Development

The primary value of this compound lies in its role as a versatile intermediate in the multi-step synthesis of APIs.[1] Its bifunctional nature—a primary amine nucleophile and a substituted phenyl ring—makes it a valuable synthon.

API_Pathway Compound (4-Isobutoxyphenyl)methanamine acetate Coupling Nucleophilic Substitution or Coupling Reaction Compound->Coupling ReagentX Reagent X (e.g., Heterocyclic Halide) ReagentX->Coupling IntermediateY Advanced Intermediate Y Coupling->IntermediateY FurtherSteps Further Synthetic Transformations IntermediateY->FurtherSteps API Final API (e.g., Pimavanserin) FurtherSteps->API

Fig. 2: Logical role of the compound as a building block in a generic API synthesis pathway.
  • Intermediate in Pimavanserin Synthesis: The compound serves as a key building block for constructing the core structure of Pimavanserin. The primary amine group acts as a nucleophile to form a new carbon-nitrogen bond with another part of the target molecule.[1]

  • Impurity Reference Standard: In pharmaceutical quality control, it is essential to identify and quantify any impurities in the final drug product. This compound is used as a certified reference standard for "Pimavanserin impurity 7," allowing for accurate analytical method development and validation to ensure the safety and purity of the API.[1]

  • Scaffold for Medicinal Chemistry: The 4-alkoxybenzylamine scaffold is of broad interest in drug discovery.[10][11] This compound can be used as a starting point for creating libraries of related molecules to explore structure-activity relationships (SAR) for various biological targets.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound presents moderate hazards that require standard precautions.[3]

Table 3: GHS Hazard and Precautionary Summary

Hazard Class GHS Code Description Precautionary Measures Source(s)
Acute Toxicity (Oral) H302 Harmful if swallowed P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. [3]
Skin Irritation H315 Causes skin irritation P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. [3][12]
Eye Irritation H319 Causes serious eye irritation P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][12]

| Respiratory Irritation | H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[3] |

Self-Validating Safety Protocol:
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[13]

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid generating dust. If weighing the solid, do so carefully. In case of spills, contain the material and clean the area according to standard laboratory procedures.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[12] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 955997-89-4) is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its primary significance as a key intermediate in the synthesis of Pimavanserin underscores its importance in modern drug development.[1] For the research and development scientist, a thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization. This guide provides the foundational and practical knowledge necessary to leverage this compound's potential in the laboratory and beyond, from process development to quality control.

References

physical characteristics of 4-Isobutoxybenzylamine acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Structural Characterization of 4-Isobutoxybenzylamine Acetate

Introduction

4-Isobutoxybenzylamine acetate is a key organic compound often encountered in pharmaceutical development, notably as an intermediate or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) like Pimavanserin.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its physical and structural characteristics is not merely academic; it is a prerequisite for ensuring the purity, stability, safety, and efficacy of the final drug product.[2] The formation of this amine salt—a product of the reaction between the basic 4-Isobutoxybenzylamine and acetic acid—necessitates a precise analytical strategy to confirm its identity and define its physicochemical profile.

This guide provides a comprehensive framework for the characterization of 4-Isobutoxybenzylamine acetate. It moves beyond a simple data sheet to explain the causality behind the selection of analytical methodologies, grounding each protocol in the principles of chemical analysis and regulatory compliance. The objective is to equip the scientist with both the theoretical foundation and practical workflows required to confidently characterize this and similar amine salts.

Chemical Identity and Molecular Structure

The foundational step in any chemical characterization is the unambiguous confirmation of the molecule's identity. 4-Isobutoxybenzylamine acetate is the salt formed from an acid-base reaction, and its properties are a composite of its constituent ions. The primary amine of 4-Isobutoxybenzylamine is protonated by acetic acid, forming the 4-isobutoxybenzylammonium cation and the acetate anion, linked by an ionic bond.

The presence of a chiral center is absent in this molecule. The isobutoxy group imparts hydrophobic characteristics, while the benzylammonium acetate moiety contributes to its potential solubility in polar solvents and its reactivity profile.[3]

Table 1: Chemical Identifiers for 4-Isobutoxybenzylamine Acetate

IdentifierValueSource(s)
Chemical Name 4-Isobutoxybenzylamine acetate[3]
Systematic (IUPAC) Name acetic acid;[4-(2-methylpropoxy)phenyl]methanamine[1]
Synonyms (4-Isobutoxyphenyl)methanamine acetate; 4-(2-Methylpropoxy)benzenemethanamine acetate[1][3]
CAS Number 955997-89-4[1][3]
Molecular Formula C₁₃H₂₁NO₃ (or C₁₁H₁₇NO · C₂H₄O₂)[1]
Molecular Weight 239.31 g/mol [1]
SMILES CC(C)COC1=CC=C(C=C1)CN.CC(=O)O[1]
InChIKey VPEGFBXWSGBVDN-UHFFFAOYSA-N[1]

Summary of Physicochemical Properties

The physical properties of a compound dictate its behavior during manufacturing, formulation, and storage. For an API impurity, these parameters are critical for developing purification strategies and understanding potential impacts on the drug product's stability and appearance.

Table 2: Key Physical Characteristics of 4-Isobutoxybenzylamine Acetate

PropertyValue / DescriptionMethod of DeterminationSource(s)
Appearance Colorless to white crystalline solidVisual Inspection[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol; moderately soluble in other organic solvents.Equilibrium Solubility Assay[3]
Melting Point Not publicly available; must be experimentally determined. A sharp melting range is indicative of high purity.Capillary Melting Point Method[5]
Boiling Point Not applicable; likely to decompose upon heating before boiling due to its salt nature.N/A[3]
pKa Not publicly available; must be experimentally determined.Potentiometric Titration-
Computed TPSA 72.6 ŲComputational Modeling[1]
Computed H-Bond Donors 2Computational Modeling[1]
Computed H-Bond Acceptors 4Computational Modeling[1]

Thermal Analysis: Melting Point Determination for Purity Assessment

Rationale and Scientific Principle

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range (typically <1-2°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in two observable effects: a depression of the melting point and a broadening of the melting range.[5] Therefore, determining the melting point of 4-Isobutoxybenzylamine acetate serves as a rapid and reliable self-validating system for assessing its purity. A sharp, consistent melting point across multiple batches is a strong indicator of consistent product quality.

Experimental Protocol: Capillary Method

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

Step 1: Sample Preparation

  • Ensure the 4-Isobutoxybenzylamine acetate sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid (1-2 mm in height) is packed into the tube.[5]

  • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[6]

Step 2: Rapid Range-Finding Determination

  • Insert the prepared capillary tube into the heating block of the apparatus.

  • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

  • Record the temperatures at which melting begins and is complete. This provides a preliminary, albeit inaccurate, range.

Step 3: Accurate Melting Point Determination

  • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in Step 2.

  • Prepare a fresh sample in a new capillary tube. Re-melting a previously melted sample can lead to inaccurate results due to potential decomposition or changes in crystal form.[7]

  • Insert the new tube and set a slow, controlled heating rate of 1-2°C per minute.[7] This slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is the cornerstone of an accurate measurement.

  • Carefully observe the sample through the magnifying lens.

  • Record T₁: The temperature at which the first droplet of liquid becomes visible.[7]

  • Record T₂: The temperature at which the last solid crystal completely liquefies.[7]

  • The melting point is reported as the range T₁ – T₂.

  • Repeat the measurement with a fresh sample to ensure reproducibility. Consistent results validate the measurement.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result & Interpretation prep1 Obtain dry, powdered sample prep2 Pack 1-2 mm into capillary tube prep1->prep2 range_find Rapid Scan (10-20°C/min) to find approximate range prep2->range_find cool Cool apparatus to 20°C below approx. MP range_find->cool accurate_scan Slow Scan (1-2°C/min) with fresh sample cool->accurate_scan record Record T1 (first liquid) and T2 (all liquid) accurate_scan->record report Report MP as T1-T2 range record->report interpret Interpret Purity: Sharp range (<2°C) -> High Purity Broad range -> Impure report->interpret

Caption: Workflow for accurate melting point determination.

Structural Elucidation via Spectroscopic Methods

While thermal analysis suggests purity, it does not confirm identity. Spectroscopic techniques are essential for verifying that the molecular structure corresponds to 4-Isobutoxybenzylamine acetate. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[9] For 4-Isobutoxybenzylamine acetate, NMR confirms the presence and connectivity of the isobutoxy, benzyl, and acetate moieties.

Experimental Protocol (General)

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can solubilize the salt and its exchangeable protons (N-H) are often observable.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate all signals. The relative integrals should correspond to the number of protons in each unique chemical environment.

    • Analyze chemical shifts (δ) and coupling constants (J) to assign protons to specific groups.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

    • DEPT-135 experiments can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in definitive assignments.[8]

  • Data Analysis and Interpretation:

    • Expected ¹H NMR Signals:

      • Isobutyl Group: A doublet (~0.9-1.0 ppm, 6H) for the two methyl groups, a multiplet (~1.9-2.1 ppm, 1H) for the CH, and a doublet (~3.7-3.8 ppm, 2H) for the O-CH₂.

      • Acetate Group: A sharp singlet (~1.9 ppm, 3H) for the methyl protons of the acetate.

      • Benzyl Group: A singlet (~4.0-4.1 ppm, 2H) for the benzylic CH₂-N, and two doublets in the aromatic region (~6.9-7.4 ppm, 4H total) for the para-substituted benzene ring.

      • Ammonium Protons (N⁺-H₃): A broad signal, the chemical shift of which is highly dependent on concentration and solvent.

    • Expected ¹³C NMR Signals: Signals corresponding to all 13 unique carbons should be present, including the carbonyl carbon of the acetate (~170-175 ppm).

NMR Workflow for Structural Confirmation

NMRWorkflow cluster_nmr NMR Analysis Pipeline cluster_confirm Structural Confirmation sample Dissolve Sample in Deuterated Solvent h1_nmr Acquire 1D ¹H NMR Spectrum sample->h1_nmr c13_nmr Acquire 1D ¹³C NMR Spectrum (with DEPT-135) sample->c13_nmr h1_analysis Analyze ¹H Data: - Chemical Shift - Integration - Multiplicity h1_nmr->h1_analysis c13_analysis Analyze ¹³C & DEPT Data: - Chemical Shift - Carbon Type (CH, CH₂, CH₃) c13_nmr->c13_analysis structure_confirm Confirm Connectivity and Functional Groups h1_analysis->structure_confirm Proton Environments c13_analysis->structure_confirm Carbon Skeleton final_id Final Structure Verified structure_confirm->final_id

Caption: Logical workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: This technique is used to identify functional groups. The IR spectrum of 4-Isobutoxybenzylamine acetate would be expected to show characteristic absorptions for N-H bonds (broad stretches in the 3000-3300 cm⁻¹ region), C-H bonds (aliphatic and aromatic), a C=O stretch for the carboxylate group of the acetate (~1550-1610 cm⁻¹ and ~1400 cm⁻¹), and C-O ether stretches.[10]

  • Mass Spectrometry: MS provides the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base, 4-Isobutoxybenzylamine, at m/z 180.14 [M+H]⁺, as the acetate salt would dissociate in the source. This confirms the mass of the amine component.

Conclusion

The comprehensive characterization of 4-Isobutoxybenzylamine acetate is a critical exercise in pharmaceutical development, ensuring control over impurities and intermediates. This guide establishes a robust analytical framework grounded in fundamental scientific principles. By integrating thermal analysis for purity assessment with a suite of spectroscopic methods (NMR, IR, MS) for definitive structural elucidation, researchers can establish a complete and validated profile of the compound. The detailed protocols and workflows presented herein provide a reliable pathway for scientists to generate the high-quality data necessary for regulatory submission and to ensure the ultimate safety and quality of the drug product.

References

(4-Isobutoxyphenyl)methanamine acetate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Isobutoxyphenyl)methanamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic salt with significant applications in pharmaceutical synthesis. This guide provides a comprehensive technical overview of its core physicochemical properties, centered around its molecular weight, and delves into its synthesis, analytical characterization, and role as a critical intermediate. By synthesizing data from established chemical databases and analytical literature, this document offers field-proven insights and detailed protocols designed for professionals in drug development and chemical research.

Core Chemical Identity and Physicochemical Properties

This compound is the salt formed from the reaction of the primary amine, (4-Isobutoxyphenyl)methanamine (also known as 4-isobutoxybenzylamine), and acetic acid.[1] The formation of the acetate salt is a common strategy in pharmaceutical chemistry to improve the handling characteristics, stability, and crystalline nature of an amine-containing intermediate.

The molecular weight of the salt is a fundamental property derived from the sum of its constituent parts: the parent amine (free base) and the acetate counter-ion. The molecular weight of (4-isobutoxyphenyl)methanamine is 179.26 g/mol , and acetic acid is approximately 60.05 g/mol .[2][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 239.31 g/mol [1][4][5]
Molecular Formula C₁₃H₂₁NO₃[1][4][6]
CAS Number 955997-89-4[1][4][6][7]
IUPAC Name acetic acid;[4-(2-methylpropoxy)phenyl]methanamine[1]
Synonyms 4-Isobutoxybenzylamine Acetate, Pimavanserin Impurity 7[1][6][8]
Appearance White solid/crystals[6]
Parent Amine CAS 4734-09-2[1][9]

Significance in Pharmaceutical Synthesis

The primary driver for the scientific interest in this compound is its role as a crucial intermediate in the synthesis of Pimavanserin.[8] Pimavanserin is a selective serotonin inverse agonist and antagonist targeting the 5-HT2A receptor, used for the treatment of psychosis associated with Parkinson's disease.

The use of the acetate salt in the manufacturing process offers several advantages:

  • Improved Physical Form: The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and purify compared to the potentially oily or less stable free base amine.[6]

  • Controlled Stoichiometry: Salt formation ensures a precise 1:1 molar ratio of the amine and the acid, which can be critical for subsequent reaction steps.

  • Enhanced Purity: The process of crystallization during salt formation is an effective purification step, helping to remove process-related impurities.

Synthesis and Purification Workflow

The synthesis of this compound is a straightforward acid-base reaction. The causality behind this choice is rooted in the desire for a stable, isolatable solid with high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process free_base (4-Isobutoxyphenyl)methanamine (Free Base) solvent Select Solvent (e.g., Ethyl Acetate, IPA) free_base->solvent acetic_acid Acetic Acid (1.0 eq) acetic_acid->solvent reaction Combine & Stir (Room Temperature) solvent->reaction crystallization Induce Crystallization (Cooling / Anti-solvent) reaction->crystallization isolation Isolate Product (Filtration & Washing) crystallization->isolation drying Dry Under Vacuum isolation->drying product (4-Isobutoxyphenyl)methanamine Acetate (Final Product) drying->product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where the formation of a precipitate provides a clear indication of successful salt formation.

  • Dissolution: Dissolve 10.0 g of (4-Isobutoxyphenyl)methanamine (free base) in 100 mL of a suitable organic solvent like ethyl acetate in a clean reaction flask. Rationale: Ethyl acetate is a good solvent for the free base but often a poor solvent for the resulting salt, facilitating precipitation.

  • Acid Addition: While stirring, slowly add an equimolar amount of glacial acetic acid (approximately 3.35 mL) to the solution at room temperature.

  • Precipitation: Continue stirring for 1-2 hours. The formation of a white precipitate indicates the formation of the acetate salt. The reaction is typically exothermic, and cooling may be used to maximize yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate (2 x 20 mL) to remove any unreacted starting materials. Rationale: Using a cold solvent minimizes the dissolution of the desired product during washing.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Analytical Characterization and Quality Control

For a pharmaceutical intermediate, rigorous analytical control is mandatory. A multi-faceted approach is required to confirm identity, purity, and the correct salt stoichiometry.

Analytical_Workflow cluster_tests QC Tests Sample Sample of (4-Isobutoxyphenyl)methanamine Acetate HPLC HPLC (Purity & Assay) Sample->HPLC IR IR Spectroscopy (Identity Confirmation) Sample->IR IC Ion Chromatography (Acetate Content) Sample->IC CoA Certificate of Analysis (CoA) HPLC->CoA IR->CoA IC->CoA

Caption: Standard analytical workflow for quality control of the amine acetate salt.

Protocol 1: Purity Determination by HPLC

This protocol establishes the purity of the amine component and quantifies impurities.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the salt in a 50:50 mixture of Mobile Phase A and B.

  • Validation: The method is validated by observing a sharp, primary peak for the (4-Isobutoxyphenyl)methanamine cation and quantifying any other peaks as impurities based on their area percentage.

Protocol 2: Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the amine salt functional group.[10] The reaction of a primary amine (R-NH₂) with an acid results in the formation of a primary ammonium salt (R-NH₃⁺).[10]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Peaks:

    • N-H⁺ Stretching: A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region. This is highly characteristic of the ammonium cation and distinguishes it from the sharper N-H stretches of the free amine.[10]

    • N-H⁺ Bending: Look for bending vibrations in the 1600-1500 cm⁻¹ range.

    • Carboxylate C=O Stretching: A strong peak from the acetate counter-ion should appear around 1700-1600 cm⁻¹.

Advanced Technique: Ion Chromatography (IC) for Counter-Ion Analysis

While HPLC confirms the purity of the cation, it is crucial to verify the identity and amount of the acetate anion to ensure correct salt formation. IC is an ideal technique for this.[11][12]

  • Rationale: IC is specifically designed to separate and quantify ions. This method can confirm that acetate is the only counter-ion present and that it exists in the correct molar ratio.[11][12]

  • System: A suppressed conductivity ion chromatography system is used.[11]

  • Column: An anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™) is used to separate acetate from other potential anionic impurities like chloride or sulfate.[12]

  • Eluent: A potassium hydroxide (KOH) gradient is typically employed.[12]

  • Validation: The retention time of the peak is compared to a certified acetate standard, and the peak area is used to calculate the weight percent of acetate in the sample, which should align with the theoretical value of ~25.1% for a 1:1 salt.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

  • Acute Toxicity (Oral/Inhalation): May be harmful or toxic if swallowed or inhaled.[1]

  • Irritation: Can cause skin and eye irritation.[1][6]

Standard Laboratory Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

Conclusion

This compound, with a definitive molecular weight of 239.31 g/mol , is more than a simple chemical compound; it is an enabling intermediate in modern pharmaceutical manufacturing.[1][4][5] This guide has detailed its chemical properties, outlined a robust synthesis protocol, and presented a comprehensive analytical workflow essential for its quality control. For researchers and developers, a thorough understanding of these technical aspects is paramount for ensuring the consistency, purity, and ultimate success of the final active pharmaceutical ingredient.

References

A Technical Guide to the Solubility Profiling of (4-Isobutoxyphenyl)methanamine Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal parameter in drug formulation and development. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of (4-Isobutoxyphenyl)methanamine acetate in a diverse range of organic solvents. Moving beyond a simple data sheet, this document outlines the theoretical principles governing solubility, presents a strategic approach to solvent selection, and details a robust, self-validating experimental protocol based on the gold-standard shake-flask method. Furthermore, it provides a validated HPLC-UV methodology for accurate quantification, ensuring data integrity. The methodologies described herein are designed to generate reliable and reproducible solubility profiles, empowering scientists to make informed decisions in preclinical and formulation studies.

Introduction: The Critical Role of Solubility Profiling

This compound (CAS: 955997-89-4, Formula: C₁₃H₂₁NO₃) is an organic amine salt whose therapeutic potential is intrinsically linked to its physicochemical properties.[1][2][3] Among these, solubility stands out as a cornerstone of drug development. A thorough understanding of an API's solubility in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results and underestimated toxicity.[4]

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

This guide provides the foundational knowledge and actionable protocols to systematically characterize the solubility of this compound, enabling a rational, science-driven approach to its development.

Theoretical Framework: Predicting Solubility Behavior

A predictive understanding of solubility begins with the molecule's intrinsic properties and the fundamental principle of "like dissolves like."[5][6] For this compound, we must consider the properties of both its constituent free base and the acetate salt.

Physicochemical Properties of the Solute

The free base, (4-Isobutoxyphenyl)methanamine, has a computed XLogP3 value of 2.1, indicating a moderate degree of lipophilicity.[7] The molecule possesses a polar primary amine group (-NH₂) capable of hydrogen bonding as a donor and an ether linkage (-O-) that can act as a hydrogen bond acceptor. The isobutyl and phenyl groups contribute to its nonpolar character.

The formation of the acetate salt introduces an ionic component, significantly increasing its potential for interaction with polar solvents, particularly those capable of hydrogen bonding. The final solubility in any given solvent is a complex interplay between these competing characteristics.

A Strategic Approach to Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond simple trial-and-error, we employ the concept of Hansen Solubility Parameters (HSP).[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding forces.

Liquids with similar (δd, δp, δh) parameters are more likely to be miscible.[8][9] While the specific HSP values for this compound are not published, a rational screening strategy involves selecting a diverse set of solvents that cover a wide range of the Hansen space. This ensures that the compound is challenged against various intermolecular forces, providing a comprehensive solubility profile.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventKey CharacteristicsRationale for Inclusion
Polar Protic MethanolHigh polarity, hydrogen bond donor & acceptorProbes solubility driven by strong hydrogen bonding and polar interactions.
EthanolModerate polarity, hydrogen bond donor & acceptorCommon pharmaceutical solvent; assesses impact of reduced polarity vs. methanol.
Polar Aprotic AcetonitrileHigh polarity, hydrogen bond acceptorTests solubility where polarity is key, but hydrogen bond donation is absent.
DMSOVery high polarity, strong hydrogen bond acceptorA powerful, universal solvent used to establish a high-solubility benchmark.
AcetoneModerate polarity, hydrogen bond acceptorCommon lab solvent; probes moderate polar interactions.
Nonpolar Aprotic TolueneLow polarity, aromaticAssesses solubility driven by dispersion forces and potential π-π stacking.
HexaneVery low polarity, aliphaticEstablishes a low-solubility benchmark; probes purely nonpolar interactions.
Intermediate DichloromethaneModerate polarity, non-proticA versatile solvent that bridges polar and nonpolar characteristics.
Ethyl AcetateModerate polarity, ester functionalityCommon in purification; assesses role of ester group as H-bond acceptor.

Experimental Workflow for Solubility Determination

The following sections detail a robust workflow for accurately measuring the equilibrium solubility of this compound.

Overall Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Equilibration Phase cluster_proc Processing Phase cluster_analysis Analysis Phase prep_api Weigh excess API mix Add API to Solvent Vials prep_api->mix prep_sol Dispense Solvents prep_sol->mix equilibrate Equilibrate via Shake-Flask (e.g., 24-48h at 25°C) mix->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge sample Collect Supernatant centrifuge->sample filter Filter (0.22 µm PTFE) sample->filter dilute Dilute for Analysis filter->dilute hplc Quantify by HPLC-UV dilute->hplc calc Calculate Solubility (mg/mL) hplc->calc

Caption: High-level workflow for equilibrium solubility determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <1236> and is considered the gold standard for determining thermodynamic equilibrium solubility.[10][11][12]

Objective: To determine the saturation concentration of the solute in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (25°C ± 0.5°C)

  • Analytical balance

  • Calibrated pipettes

  • Centrifuge

  • 0.22 µm PTFE syringe filters

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of 2 mL glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is critical; 5-10 mg is typically adequate.

    • Causality: Adding excess solid ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit.[13]

  • Solvent Addition: Accurately pipette 1.0 mL of each selected organic solvent into the corresponding vials containing the solid API.

  • Equilibration: Securely cap the vials and place them on an orbital shaker within a temperature-controlled environment set to 25°C. Agitate the samples for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

    • Trustworthiness: Checking multiple time points (e.g., 24h and 48h) validates that the system has reached equilibrium. If the concentration values are consistent, equilibrium is confirmed.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining undissolved solid.

    • Causality: Centrifugation is a critical step to remove particulate matter that would otherwise lead to an overestimation of solubility.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Trustworthiness: Filtering removes any fine, suspended particles that were not pelleted during centrifugation, ensuring only the dissolved compound is analyzed.

  • Dilution: Perform an appropriate and accurately recorded dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

Analytical Quantification by HPLC-UV

Accurate quantification of the dissolved API is paramount. A reverse-phase HPLC method is suitable for this compound. Since the amine lacks a strong native chromophore, derivatization can be employed, but direct UV detection at a lower wavelength (e.g., 220 nm) is often sufficient and simpler for solubility screening.

Protocol: HPLC-UV Quantification

Objective: To determine the concentration of the API in the filtered supernatant.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

  • Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Analysis: Inject the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration).

  • Sample Quantification: Inject the diluted samples from the solubility experiment.

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original solubility in the undiluted supernatant using the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Method Validation Diagram

G center Reliable Quantification linearity Linearity & Range (R² > 0.999) center->linearity accuracy Accuracy (% Recovery) center->accuracy precision Precision (% RSD) center->precision specificity Specificity (Peak Purity) center->specificity

Caption: Pillars of a self-validating analytical method.

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, structured table for easy comparison and interpretation.

Table 2: Solubility Data for this compound at 25°C

SolventSolvent ClassHansen (δd, δp, δh)¹Experimental Solubility (mg/mL)Observations (e.g., Color, Stability)
MethanolPolar Protic(14.7, 12.3, 22.3)[Researcher to fill in][Researcher to fill in]
EthanolPolar Protic(15.8, 8.8, 19.4)[Researcher to fill in][Researcher to fill in]
AcetonitrilePolar Aprotic(15.3, 18.0, 6.1)[Researcher to fill in][Researcher to fill in]
DMSOPolar Aprotic(18.4, 16.4, 10.2)[Researcher to fill in][Researcher to fill in]
AcetonePolar Aprotic(15.5, 10.4, 7.0)[Researcher to fill in][Researcher to fill in]
DichloromethaneIntermediate(17.0, 7.3, 7.1)[Researcher to fill in][Researcher to fill in]
Ethyl AcetateIntermediate(15.8, 5.3, 7.2)[Researcher to fill in][Researcher to fill in]
TolueneNonpolar Aprotic(18.0, 1.4, 2.0)[Researcher to fill in][Researcher to fill in]
HexaneNonpolar Aprotic(14.9, 0.0, 0.0)[Researcher to fill in][Researcher to fill in]
¹Hansen parameter values are for the pure solvents and are widely available in literature and software; units are MPa⁰·⁵.

By correlating the experimental solubility with the properties of the solvents, researchers can deduce the primary intermolecular forces that govern the dissolution of this compound, providing invaluable insight for future development activities.

References

Spectral Characterization of 4-Isobutoxybenzylamine Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isobutoxybenzylamine acetate is a salt comprised of the organic cation 4-isobutoxybenzylamine and the acetate anion. As an intermediate or impurity in pharmaceutical synthesis, its unambiguous identification and characterization are critical for quality control and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure and are indispensable tools for its analysis.

This guide provides an in-depth exploration of the spectral data for 4-isobutoxybenzylamine acetate. In the absence of readily available, published experimental spectra for this specific salt, this document leverages predicted spectral data and analysis of analogous compounds to offer a comprehensive interpretive framework. The focus is on the causality behind spectral features and the rigorous experimental protocols required for their acquisition, empowering researchers, scientists, and drug development professionals to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-isobutoxybenzylamine acetate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-isobutoxybenzylamine acetate in a common deuterated solvent like DMSO-d₆ would exhibit signals for both the 4-isobutoxybenzylammonium cation and the acetate anion. The ammonium protons are expected to be broad and their chemical shift can be concentration and temperature-dependent.

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~9.9 - 10.5broad s3H-NH₃⁺
b~7.35d2HAromatic C-H (ortho to -CH₂NH₃⁺)
c~6.95d2HAromatic C-H (ortho to -OCH₂-)
d~3.90s2HAr-CH₂-NH₃⁺
e~3.75d2H-O-CH₂-CH-
f~2.05m1H-CH(CH₃)₂
g~1.90s3HCH₃COO⁻
h~0.98d6H-CH(CH₃)₂
Interpretation of the ¹H NMR Spectrum

The downfield shift of the aromatic protons is influenced by the electron-withdrawing ammonium group and the electron-donating isobutoxy group. The protons ortho to the ammonium-substituted methylene group (b) are expected to be more deshielded than those ortho to the isobutoxy group (c). The benzylic protons (d) will appear as a singlet, shifted downfield due to the adjacent positively charged nitrogen. The isobutoxy group gives rise to a characteristic set of signals: a doublet for the two methylene protons (e), a multiplet for the methine proton (f), and a doublet for the six equivalent methyl protons (h). The acetate anion will present as a sharp singlet (g) around 1.90 ppm[1].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal Label Predicted Chemical Shift (δ, ppm) Assignment
1~172.5CH₃COO⁻
2~158.0Ar-C-O
3~131.0Ar-C (quaternary, attached to -CH₂NH₃⁺)
4~130.0Ar-C-H (ortho to -CH₂NH₃⁺)
5~115.0Ar-C-H (ortho to -OCH₂-)
6~74.0-O-CH₂-
7~45.0Ar-CH₂-NH₃⁺
8~28.0-CH(CH₃)₂
9~23.0CH₃COO⁻
10~19.0-CH(CH₃)₂
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the acetate anion (1) is the most downfield signal. In the aromatic region, the carbon attached to the oxygen of the isobutoxy group (2) will be significantly downfield. The benzylic carbon (7) is shielded compared to a typical alkane due to the attached nitrogen. The carbons of the isobutoxy group (6, 8, 10) will appear in the aliphatic region of the spectrum. The methyl carbon of the acetate (9) will be found at a characteristic upfield position.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of 4-isobutoxybenzylamine acetate into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those on the ammonium group. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. e. The final solution height in the NMR tube should be approximately 4-5 cm.[2]

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine, ensuring the correct depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines and good resolution. e. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio. f. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C. g. Set the appropriate spectral width to encompass all expected signals.

3. Data Processing: a. Apply Fourier transformation to the raw free induction decay (FID) data. b. Perform phase correction to ensure all peaks are in the absorptive mode. c. Apply baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as a reference (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm). e. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 4-isobutoxybenzylamine acetate will show characteristic absorption bands for the amine salt, the aromatic ring, the ether linkage, and the carboxylate anion.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-2800N-H stretchingPrimary ammonium (-NH₃⁺)
3050-3000C-H stretchingAromatic
2960-2850C-H stretchingAliphatic (isobutyl & benzylic)
~1610, ~1580, ~1490C=C stretchingAromatic ring
~1560C=O stretching (asymmetric)Acetate (COO⁻)
~1415C=O stretching (symmetric)Acetate (COO⁻)
~1245C-O stretching (asymmetric)Aryl-alkyl ether
~1040C-O stretching (symmetric)Aryl-alkyl ether
Interpretation of the IR Spectrum

The most informative region for identifying the salt formation is the broad absorption between 3100 and 2800 cm⁻¹, characteristic of the N-H stretching vibrations in the ammonium cation. The aliphatic C-H stretches will appear just below 3000 cm⁻¹. The presence of the acetate counter-ion is confirmed by the strong asymmetric and symmetric C=O stretching vibrations around 1560 cm⁻¹ and 1415 cm⁻¹, respectively[3]. The absorptions for the aryl-alkyl ether linkage are also key identifiers.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely. b. Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

2. Sample Analysis: a. Place a small amount of the solid 4-isobutoxybenzylamine acetate powder onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[4]

3. Data Analysis: a. The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹). b. Identify the major absorption bands and compare them to the predicted values and correlation tables to confirm the presence of the expected functional groups.

FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum analyze Analyze Spectrum (Identify Peaks) acquire_spectrum->analyze end End analyze->end

Caption: Step-by-step workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For an organic salt like 4-isobutoxybenzylamine acetate, techniques like electrospray ionization (ESI) are ideal.

Predicted Mass Spectrum (Positive Ion Mode)

In positive ion ESI-MS, the 4-isobutoxybenzylamine cation is expected to be observed directly.

Predicted m/z Ion Formula Assignment
180.1383[C₁₁H₁₈NO]⁺Molecular ion ([M+H]⁺ of the free base)
124.0757[C₇H₁₀NO]⁺Fragment: Loss of isobutylene (C₄H₈)
107.0495[C₇H₇O]⁺Fragment: p-hydroxybenzyl cation
57.0704[C₄H₉]⁺Fragment: Isobutyl cation
Interpretation of the Mass Spectrum

The base peak in the positive ion mode ESI mass spectrum is expected to be the molecular ion of the 4-isobutoxybenzylamine cation at an m/z of approximately 180.14. Fragmentation of this ion can occur through several pathways. A common fragmentation for ethers is the loss of the alkyl group as an alkene, which in this case would be the loss of isobutylene, resulting in a fragment at m/z 124. Cleavage of the ether bond can also lead to the formation of an isobutyl cation at m/z 57. The acetate anion would not be observed in the positive ion mode spectrum.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation: a. Prepare a dilute solution of 4-isobutoxybenzylamine acetate in a solvent suitable for ESI, such as methanol or a mixture of acetonitrile and water. A typical concentration is in the range of 1-10 µg/mL. b. The addition of a small amount of a volatile acid like formic acid can aid in the protonation of the amine if the free base is present in equilibrium.

2. Instrument Setup and Data Acquisition: a. The mass spectrometer is typically coupled to a liquid chromatography (LC) system, or the sample can be introduced directly via infusion. b. Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte. c. Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500). d. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion (m/z 180) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

3. Data Analysis: a. Analyze the resulting mass spectrum to identify the molecular ion peak. b. If MS/MS was performed, analyze the fragmentation pattern to gain further structural insights and confirm the identity of the compound.

Caption: Logical flow of ESI-MS analysis for structural confirmation.

Conclusion

The comprehensive spectral analysis of 4-isobutoxybenzylamine acetate through NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. While experimental data for this specific salt is not widely published, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation of its key spectral features. The detailed protocols outlined in this guide provide a systematic approach for researchers to obtain high-quality data, ensuring the scientific integrity and trustworthiness of their findings. By integrating these powerful analytical techniques, professionals in research and drug development can confidently ascertain the structure and purity of 4-isobutoxybenzylamine acetate, a critical aspect of the chemical development lifecycle.

References

A Technical Guide to the Commercial Availability and Sourcing of (4-Isobutoxyphenyl)methanamine Acetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the commercial availability, synthesis, quality control, and handling of (4-Isobutoxyphenyl)methanamine acetate (CAS No. 955997-89-4), a key chemical intermediate and known impurity in the synthesis of the atypical antipsychotic drug, Pimavanserin. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from impurity reference standardization to its use as a synthetic building block. We will explore the common synthetic routes, rationale for the use of the acetate salt, and best practices for sourcing and validation.

Introduction: Context and Commercial Significance

(4-Isobutoxyphenyl)methanamine, in its various salt forms, is a compound of significant interest within the pharmaceutical industry. Its primary relevance stems from its identification as Pimavanserin Impurity 7 [1][2]. Pimavanserin is an inverse agonist and antagonist at serotonin 5-HT2A receptors, approved for the treatment of psychosis associated with Parkinson's disease[3]. As regulatory bodies require stringent control and characterization of all impurities in active pharmaceutical ingredients (APIs), the commercial availability of high-purity this compound is critical for analytical method development, validation, and routine quality control[4].

The acetate salt is often preferred for its solid-state properties, offering potential advantages in terms of stability, handling, and solubility compared to the free base, which may be an oil or a low-melting solid. This guide provides the necessary technical foundation for scientists to confidently source, synthesize, and utilize this important compound.

Commercial Availability and Sourcing

This compound is readily available from a variety of specialized chemical suppliers and manufacturers who cater to the research and pharmaceutical sectors. It is typically offered as a high-purity reference standard.

Supplier Type Typical Offerings Key Considerations for Sourcing
Research Chemical Catalogs Small quantities (1g - 100g) with stated purity (e.g., 97-98%).Ideal for initial research, analytical method development, and screening.[5][6]
Reference Standard Suppliers High-purity, well-characterized material, often sold with a detailed Certificate of Analysis (CoA).Essential for GMP/GLP applications, impurity profiling, and quantitative analysis.[4]
Custom Synthesis & Bulk Manufacturers Kilogram to multi-ton scale production.For process development, scale-up, and integration into larger synthetic routes.[7]

Table 1: Sourcing Summary for this compound

When procuring this material, especially for regulatory purposes, it is imperative to obtain a comprehensive Certificate of Analysis. The CoA should include identity confirmation (e.g., by ¹H NMR, MS), purity assessment (e.g., by HPLC), and information on residual solvents and water content.

Synthesis and Preparation: A Technical Overview

Understanding the synthetic pathway is crucial for anticipating potential process-related impurities. The synthesis of this compound can be logically divided into three core stages: formation of the isobutoxy-substituted aromatic precursor, conversion to the primary amine, and subsequent salt formation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Salt Formation A 4-Hydroxybenzonitrile C 4-Isobutoxybenzonitrile A->C Alkylation (e.g., K2CO3, DMF) B 1-Bromo-2-methylpropane (Isobutyl Bromide) B->C D 4-Isobutoxybenzonitrile E (4-Isobutoxyphenyl)methanamine (Free Base) D->E Reduction (e.g., H2/Catalyst or Hydride) F (4-Isobutoxyphenyl)methanamine H This compound F->H Acid-Base Reaction (Solvent) G Acetic Acid G->H

Fig. 1: Overall Synthetic Workflow.
Detailed Experimental Protocols

The following protocols are representative methodologies based on established chemical principles and analogous procedures found in patent literature and organic synthesis resources.

This procedure is adapted from a method described for the synthesis of Pimavanserin intermediates[8].

  • Setup : To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (4.0 eq), and potassium iodide (0.4 eq).

  • Solvent Addition : Add a suitable solvent, such as dimethylformamide (DMF), to the vessel.

  • Alkylation : Heat the suspension to approximately 70°C. Add 1-bromo-2-methylpropane (isobutyl bromide, 4.0 eq) dropwise to the mixture.

  • Reaction : Maintain the reaction at 70°C and monitor for completion using an appropriate technique (e.g., TLC or HPLC).

  • Workup : Upon completion, cool the reaction mixture. Quench by adding water, which may precipitate the product or require extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography if necessary.

While direct reduction of the nitrile is feasible, a more common and versatile laboratory-scale approach is the reductive amination of the corresponding aldehyde. This protocol is based on well-established reductive amination methodologies[9][10].

  • Imine Formation : In a round-bottom flask, dissolve 4-isobutoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a large excess of an ammonia source (e.g., 7N ammonia in methanol or aqueous ammonium hydroxide, ~20 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction : Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Reaction : Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC or LC-MS.

  • Workup : Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent (methanol) via rotary evaporation.

  • Extraction : Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Isobutoxyphenyl)methanamine free base.

This protocol describes a standard acid-base reaction to form the acetate salt, a common procedure for isolating and purifying amines[11].

  • Dissolution : Dissolve the crude (4-Isobutoxyphenyl)methanamine free base (1.0 eq) in a suitable solvent, such as ethyl acetate or diethyl ether.

  • Acid Addition : With stirring, add a solution of glacial acetic acid (1.0-1.1 eq) in the same solvent dropwise.

  • Precipitation : The acetate salt will typically precipitate out of the solution as a white solid upon addition of the acid. If precipitation is slow, cooling the mixture or adding a non-polar co-solvent (e.g., heptane) can induce crystallization.

  • Isolation : Stir the resulting slurry for a period (e.g., 1 hour) at room temperature or in an ice bath to ensure complete precipitation.

  • Filtration and Drying : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities. Dry the product under vacuum to a constant weight.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

G cluster_tests cluster_techniques QC Quality Control This compound Identity Identity Confirmation QC->Identity Purity Purity & Impurity Profile QC->Purity Residual Residual Analysis QC->Residual NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS HPLC HPLC / UPLC Purity->HPLC GC Gas Chromatography (GC) Residual->GC Solvents KF Karl Fischer Titration Residual->KF Water

Fig. 2: Key Quality Control Analytical Workflow.
Expected Analytical Data

While a publicly available, verified spectrum for the acetate salt is not readily found, the expected ¹H NMR spectrum of the parent amine, (4-Isobutoxyphenyl)methanamine, can be predicted based on its structure and data from analogous compounds like 4-methoxybenzylamine[12].

  • Aromatic Protons : Two doublets in the region of δ 6.8-7.3 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.

  • Benzylic Protons (-CH₂-NH₂) : A singlet around δ 3.7-3.8 ppm.

  • Isobutoxy Protons (-O-CH₂-CH(CH₃)₂) : A doublet for the -O-CH₂ protons around δ 3.7 ppm, a multiplet for the -CH- proton around δ 2.0 ppm, and a doublet for the two -CH₃ groups around δ 1.0 ppm.

  • Amine Protons (-NH₂) : A broad singlet, the chemical shift of which is concentration-dependent.

  • Acetate Counter-ion : For the acetate salt, a sharp singlet corresponding to the methyl protons of the acetate ion would be expected around δ 1.9 ppm.

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecular ion [M+H]⁺ for the free base at m/z 180.2.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage : Commercial suppliers recommend storing the material at room temperature under an inert atmosphere[6]. For long-term stability, storage at 2-8°C is also advised[5]. The primary amine functionality can be susceptible to oxidation and reaction with atmospheric carbon dioxide.

  • Handling : The compound is classified as harmful if swallowed[1]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and vital compound for pharmaceutical companies engaged in the development and manufacturing of Pimavanserin. Its role as a known impurity necessitates its availability as a high-purity reference standard for analytical and quality control purposes. This guide has provided a comprehensive technical overview, including sourcing strategies, detailed synthetic methodologies based on established chemical principles, and key analytical considerations. By understanding these technical aspects, researchers and drug development professionals can effectively procure, handle, and utilize this compound, ensuring the accuracy of their analytical methods and the quality of their API.

References

An In-depth Technical Guide to the Identification and Characterization of Pimavanserin Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and structural elucidation of Pimavanserin Impurity 7, a critical step in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). Pimavanserin, an atypical antipsychotic, requires stringent impurity profiling to meet regulatory standards. This document outlines a logical, multi-step analytical workflow, integrating chromatographic separation with advanced spectrometric techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and trustworthiness.

Introduction: The Imperative of Impurity Profiling for Pimavanserin

Pimavanserin is a selective inverse agonist of the serotonin 5-HT2A receptor, approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Unlike conventional antipsychotics, its unique mechanism of action avoids the motor side effects commonly associated with dopamine receptor antagonists.[1] The control of impurities in the Pimavanserin drug substance and product is paramount, as impurities can impact the safety, efficacy, and stability of the pharmaceutical.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (Q3A/B) for the reporting, identification, and qualification of impurities.[2][3][4]

Impurities in pharmaceuticals are broadly classified as organic, inorganic, and residual solvents.[3] Organic impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products formed during storage.[1] This guide focuses on a specific organic impurity, Pimavanserin Impurity 7, providing a detailed roadmap for its definitive identification and characterization.

Pimavanserin Impurity 7: Profile and Postulated Origin

Based on available data from reference standard suppliers, Pimavanserin Impurity 7 is identified as 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea .[5]

Table 1: Physicochemical Properties of Pimavanserin Impurity 7

PropertyValueSource
Chemical Name 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea[5]
Molecular Formula C19H23FN2O2[5]
Molecular Weight 330.4 g/mol [5]

The structure of Impurity 7 suggests it is likely a process-related impurity, potentially arising from the absence of the N-methylpiperidin-4-yl moiety present in the final Pimavanserin molecule. It could be an intermediate or a by-product formed from the reaction of key starting materials or intermediates used in the synthesis of Pimavanserin.[6][7] Understanding the synthetic route of Pimavanserin is crucial to pinpointing the exact step where this impurity might be formed.[6][7]

The Analytical Workflow: A Multi-Technique Approach

A robust and orthogonal analytical strategy is essential for the unambiguous identification and characterization of pharmaceutical impurities. The workflow for Pimavanserin Impurity 7 integrates High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation Forced Degradation Studies Forced Degradation Studies HPLC Method Development HPLC Method Development Forced Degradation Studies->HPLC Method Development LC-MS/MS Analysis LC-MS/MS Analysis HPLC Method Development->LC-MS/MS Analysis High-Resolution MS (HRMS) High-Resolution MS (HRMS) LC-MS/MS Analysis->High-Resolution MS (HRMS) Impurity Isolation (Prep-HPLC) Impurity Isolation (Prep-HPLC) High-Resolution MS (HRMS)->Impurity Isolation (Prep-HPLC) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Impurity Isolation (Prep-HPLC)->NMR Spectroscopy (1H, 13C, 2D) Final Structure Confirmation Final Structure Confirmation NMR Spectroscopy (1H, 13C, 2D)->Final Structure Confirmation

Fig. 1: Analytical Workflow for Impurity Identification.
Phase 1: Detection and Separation using High-Performance Liquid Chromatography (HPLC)

The initial step involves developing a stability-indicating HPLC method capable of separating Pimavanserin from its impurities.[1][8] A reverse-phase HPLC method is generally suitable for a molecule like Pimavanserin.

Rationale for Experimental Choices:

  • Column Chemistry: A C18 column is a common starting point due to its versatility and hydrophobicity, which is appropriate for the separation of Pimavanserin and its related substances.[9][10]

  • Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and achieve optimal separation.

  • Detection: A photodiode array (PDA) detector is employed to monitor the elution profile at multiple wavelengths, which helps in assessing peak purity and selecting the optimal wavelength for quantification.

Protocol 1: HPLC Method Development and Validation

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 239 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Pimavanserin sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]

Phase 2: Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification of unknown impurities.[13][14][15] It provides molecular weight information, which is a critical piece of the puzzle.

Rationale for Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules like Pimavanserin and its impurities, minimizing in-source fragmentation and preserving the molecular ion.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is preferred.[14] HRMS provides accurate mass measurements, enabling the determination of the elemental composition of the impurity.[14]

  • Tandem MS (MS/MS): Fragmentation of the molecular ion of the impurity provides valuable structural information. Comparing the fragmentation pattern of the impurity with that of the API can reveal common structural motifs and the location of modifications.

Protocol 2: LC-MS/MS Analysis

  • LC System: Couple the validated HPLC method to the mass spectrometer. An MS-compatible mobile phase (e.g., using formic acid or ammonium formate as a buffer) may be required.[16]

  • Ionization Mode: ESI positive mode is generally suitable for nitrogen-containing compounds.

  • Full Scan MS: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

  • Accurate Mass Measurement: Determine the accurate mass of the molecular ion of Impurity 7.

  • MS/MS Fragmentation: Perform a product ion scan on the molecular ion of Impurity 7 to obtain its fragmentation pattern.

  • Data Analysis: Propose the elemental composition based on the accurate mass and compare the fragmentation pattern with the proposed structure of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea.

Table 2: Expected HRMS Data for Pimavanserin Impurity 7

ParameterExpected Value
Molecular Formula C19H23FN2O2
Monoisotopic Mass 330.1743
[M+H]+ 331.1822
Phase 3: Definitive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides strong evidence for the identity of an impurity, NMR spectroscopy is the gold standard for unambiguous structural elucidation.[17][18][19] It provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for Experimental Choices:

  • Impurity Isolation: A sufficient quantity (typically >1 mg) of the pure impurity is required for NMR analysis. Preparative HPLC is the method of choice for isolating impurities from the bulk API.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H).

    • HSQC (Heteronuclear Single Quantum Coherence): Identifies direct carbon-proton attachments (¹C-¹H).

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range carbon-proton correlations (²JCH, ³JCH), which are key to connecting different fragments of the molecule.

Protocol 3: Impurity Isolation and NMR Analysis

  • Isolation: Develop a preparative HPLC method to isolate Pimavanserin Impurity 7. Collect the corresponding fraction and remove the solvent.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC).

  • Spectral Interpretation: Analyze the 1D and 2D NMR data to assign all proton and carbon signals and confirm the structure of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea.

G cluster_0 NMR Data Acquisition cluster_1 Structural Information 1H_NMR 1H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR 13C NMR Carbon_Framework Carbon Framework 13C_NMR->Carbon_Framework COSY 2D COSY 1H-1H_Coupling 1H-1H Coupling COSY->1H-1H_Coupling HSQC 2D HSQC 1C-1H_Direct_Correlation 1C-1H Direct Correlation HSQC->1C-1H_Direct_Correlation HMBC 2D HMBC Long_Range_Correlations Long-Range C-H Correlations HMBC->Long_Range_Correlations Structure_Assembly Structure Assembly Proton_Environment->Structure_Assembly Carbon_Framework->Structure_Assembly 1H-1H_Coupling->Structure_Assembly 1C-1H_Direct_Correlation->Structure_Assembly Long_Range_Correlations->Structure_Assembly Final_Confirmation Final_Confirmation Structure_Assembly->Final_Confirmation Final Structure Confirmation

Fig. 2: NMR Strategy for Structural Elucidation.

Forced Degradation Studies: Probing Stability and Identifying Degradants

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products that may form under various stress conditions.[8][9][20] Pimavanserin should be subjected to acid, base, oxidative, thermal, and photolytic stress.[8][9]

Protocol 4: Forced Degradation Study

  • Acid Hydrolysis: Treat Pimavanserin with 0.1 N HCl at 60 °C.

  • Base Hydrolysis: Treat Pimavanserin with 0.1 N NaOH at 60 °C.

  • Oxidative Degradation: Treat Pimavanserin with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid Pimavanserin to heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of Pimavanserin to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC and LC-MS methods to identify and characterize any degradation products formed.

Regulatory Context and Conclusion

The identification and characterization of impurities like Pimavanserin Impurity 7 are not merely an academic exercise; they are a regulatory necessity.[21][22] The ICH guidelines provide a framework for setting acceptance criteria for impurities based on their levels and toxicological properties.[2][3] Once identified, the impurity should be monitored in routine batch release testing. If the level of the impurity exceeds the identification threshold, a comprehensive characterization is mandatory.

This guide has provided a systematic and scientifically sound approach for the identification and characterization of Pimavanserin Impurity 7. By following this workflow, researchers and drug development professionals can ensure the quality and safety of Pimavanserin, ultimately protecting patient health. The integration of orthogonal analytical techniques, coupled with a deep understanding of the underlying scientific principles, is the cornerstone of robust impurity profiling in the pharmaceutical industry.

References

synthesis precursors for 4-Isobutoxybenzylamine acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Precursors of 4-Isobutoxybenzylamine Acetate

Introduction

4-Isobutoxybenzylamine acetate is an organic salt comprising the 4-isobutoxybenzylamine cation and the acetate anion. The parent amine, 4-isobutoxybenzylamine, serves as a valuable building block in medicinal chemistry and materials science. Its structure, which combines a flexible isobutoxy group with a reactive benzylamine moiety, makes it a key intermediate in the synthesis of more complex molecules. For instance, it is listed as a potential impurity or intermediate in the synthesis of pharmaceutical compounds like Pimavanserin.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic pathways leading to 4-isobutoxybenzylamine acetate, with a core focus on its foundational precursors. We will explore the strategic rationale behind retrosynthetic analysis, detail the synthesis of key intermediates, and compare the most effective methodologies for the crucial carbon-nitrogen bond formation. Each section is grounded in established chemical principles and supported by detailed, field-proven protocols.

Part 1: Retrosynthetic Analysis and Core Precursors

A logical approach to any synthesis begins with retrosynthesis—a method of deconstructing the target molecule to identify viable starting materials. For 4-isobutoxybenzylamine acetate, the analysis is straightforward.

The final product is an acetate salt, formed through a simple acid-base reaction between 4-isobutoxybenzylamine and acetic acid. The primary synthetic challenge, therefore, lies in the preparation of the amine itself. The benzylamine can be disconnected at the C-N bond, pointing to a reductive amination or related reaction on an aldehyde. This reveals 4-isobutoxybenzaldehyde as the key intermediate.

Further deconstruction of the 4-isobutoxybenzaldehyde via a disconnection at the ether linkage suggests a Williamson ether synthesis. This identifies the two fundamental and commercially available precursors for this entire pathway: 4-hydroxybenzaldehyde and an isobutyl halide (e.g., isobutyl bromide).

G cluster_target Target Molecule cluster_amine Key Amine cluster_intermediate Key Intermediate T 4-Isobutoxybenzylamine Acetate A 4-Isobutoxybenzylamine T->A  Acid-Base  Reaction I 4-Isobutoxybenzaldehyde A->I Reductive Amination P1 4-Hydroxybenzaldehyde I->P1 Williamson Ether Synthesis (C-O Bond) P2 Isobutyl Halide (e.g., Isobutyl Bromide) G cluster_reactants Reactants cluster_product Product R1 4-Hydroxybenzaldehyde Int Int R1->Int Deprotonation R2 + Isobutyl Bromide P 4-Isobutoxybenzaldehyde Base Base (K₂CO₃) Int->P SN2 Attack G Aldehyde 4-Isobutoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation (-H₂O) Ammonia Ammonia (NH₃) Amine 4-Isobutoxybenzylamine Imine->Amine Reduction Reducer Reducing Agent (e.g., NaBH₄, H₂/Ni)

References

A Comprehensive Technical Guide to the Storage and Handling of 4-Isobutoxybenzylamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the optimal storage and handling conditions for 4-Isobutoxybenzylamine acetate (CAS No. 955997-89-4), a key intermediate in pharmaceutical synthesis, notably as an impurity in the preparation of Pimavanserin.[1] Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability of downstream applications in research and drug development.

Chemical Profile and Intrinsic Stability Considerations

4-Isobutoxybenzylamine acetate is the acetate salt of 4-isobutoxybenzylamine. Its structure, featuring a primary amine, a benzyl group, an ether linkage, and an acetate salt, dictates its stability profile. The primary amine is susceptible to oxidation and reactions with atmospheric carbon dioxide, while the ether linkage can be prone to cleavage under harsh acidic conditions. The acetate salt form generally enhances stability and solubility compared to the free base. The compound typically appears as a white to off-white crystalline solid.[2][3]

Understanding these structural motifs is fundamental to designing a robust storage strategy. The primary degradation pathways of concern are oxidation, hydrolysis, and thermal decomposition.

Recommended Storage Conditions: A Multi-Faceted Approach

To ensure the long-term stability of 4-Isobutoxybenzylamine acetate, a multi-faceted approach to storage is essential, encompassing temperature, atmosphere, and light.

Temperature: The Cornerstone of Stability

The recommended long-term storage temperature for 4-Isobutoxybenzylamine acetate is 2-8°C (refrigerated) .[4] This temperature range is critical for several reasons:

  • Minimizing Thermal Degradation: Lower temperatures decrease the rate of all chemical reactions, including potential decomposition pathways.

  • Preventing Phase Changes: Storing at a consistent, cool temperature prevents potential physical changes in the crystalline structure that could be induced by temperature cycling.

  • Consistency with Related Compounds: This storage condition is consistent with recommendations for related pharmaceutical intermediates and impurities, such as those for Pimavanserin.[5]

For shipping and short-term handling, ambient conditions are generally acceptable, but prolonged exposure to high temperatures should be avoided.[4] Any temperature excursions should be documented and evaluated for their potential impact on material quality, in line with established stability data.[6][7]

Atmosphere: Control of Reactive Gases
  • Inert Atmosphere: Due to the primary amine's sensitivity to oxidation and carbon dioxide, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended, especially for long-term storage or for high-purity reference standards. This prevents the formation of oxidative degradation products and carbonate salts. For benzylamine, a related compound, sensitivity to carbon dioxide is a known issue.

  • Tightly Sealed Containers: Containers must be sealed tightly to prevent the ingress of moisture and atmospheric gases.[8][9][10]

Light: Protection from Photodegradation

While specific photostability data for 4-Isobutoxybenzylamine acetate is not extensively published, compounds with benzylic structures can be susceptible to photodegradation. Therefore, it is best practice to store the material in amber glass vials or other opaque containers to protect it from light.

Table 1: Summary of Recommended Storage Conditions
ParameterLong-Term StorageShort-Term Storage & HandlingRationale
Temperature 2-8°C (Refrigerated)Ambient (Controlled Room Temperature)Minimizes thermal degradation and maintains physical stability.
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerPrevents oxidation of the primary amine and reaction with atmospheric CO2.
Container Tightly sealed, amber glass or opaque containerTightly sealed, appropriate for chemical useProtects from moisture, atmospheric gases, and light.
Incompatibilities Strong oxidizing agents, strong acids, strong basesStrong oxidizing agents, strong acids, strong basesAvoids chemical reactions that could lead to degradation or the formation of hazardous byproducts.

Stability Testing Protocols: A Framework for Validation

A comprehensive stability testing program is essential to define the re-test period and shelf-life of 4-Isobutoxybenzylamine acetate. These protocols should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[8]

Long-Term Stability Study

This study establishes the stability profile under the recommended storage conditions.

  • Conditions: 5°C ± 3°C.

  • Duration: Up to 60 months.

  • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.[4][11]

  • Tests: Appearance, Assay (by HPLC), Impurity Profile (by HPLC), Water Content (by Karl Fischer).

Accelerated Stability Study

This study is designed to identify potential degradation products that may form under exaggerated conditions and to evaluate the impact of short-term excursions outside the recommended storage conditions.[7][9]

  • Conditions: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

  • Duration: 6 months.

  • Testing Frequency: 0, 3, and 6 months.[4]

  • Tests: Appearance, Assay (by HPLC), Impurity Profile (by HPLC), Water Content (by Karl Fischer).

A "significant change" is defined as a failure to meet the established specifications for any of the tested attributes.[8]

Caption: Workflow for a comprehensive stability study of 4-Isobutoxybenzylamine acetate.

Forced Degradation Studies: Understanding Potential Liabilities

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the specificity of analytical methods.[12][13][14] These studies involve subjecting the compound to conditions more severe than those in accelerated stability testing.[12][13][14]

Table 2: Protocol for Forced Degradation Studies
Stress ConditionReagent/Condition DetailsRationale
Acid Hydrolysis 0.1 M HCl, 60°C, 24hTo assess the stability of the ether linkage and potential salt dissociation.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hTo evaluate the stability of the compound in an alkaline environment.
Oxidation 3% H₂O₂, Room Temperature, 24hTo probe the susceptibility of the primary amine and benzylic position to oxidation.
Thermal 80°C, 48h (in solid state)To determine the potential for thermal decomposition.
Photostability ICH Q1B conditions (exposure to UV and visible light)To assess sensitivity to light and potential for photodegradation.

The goal of these studies is to achieve 5-20% degradation of the active substance to ensure that the analytical method can adequately separate and quantify any significant degradants.

Caption: Potential degradation pathways for 4-Isobutoxybenzylamine acetate under forced degradation conditions.

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to ensure personnel safety and maintain the integrity of the material.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion: A Proactive Approach to Quality Assurance

The stability and purity of 4-Isobutoxybenzylamine acetate are directly influenced by its storage and handling. By implementing a comprehensive strategy that includes refrigerated storage (2-8°C) under an inert atmosphere and protection from light, researchers can significantly mitigate the risk of degradation. This proactive approach, underpinned by robust stability testing and a thorough understanding of potential degradation pathways, is essential for ensuring the quality and reliability of this critical pharmaceutical intermediate.

References

Methodological & Application

Application Note: Synthesis of (4-Isobutoxyphenyl)methanamine Acetate via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (4-Isobutoxyphenyl)methanamine Acetate. The primary amine is first synthesized from 4-isobutoxybenzaldehyde and an ammonia source via a one-pot reductive amination using sodium borohydride as the reducing agent. The resulting free base is then converted to its corresponding acetate salt. This guide is intended for researchers, chemists, and drug development professionals, offering detailed step-by-step procedures, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Introduction and Scientific Background

(4-Isobutoxyphenyl)methanamine is a primary benzylic amine that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a flexible isobutoxy group, makes it a valuable intermediate in medicinal chemistry for modulating lipophilicity and target engagement. The acetate salt form is often preferred to improve the handling, stability, and solubility of the parent amine.[1][2]

The core of this synthesis is the reductive amination reaction, a cornerstone of amine synthesis in organic chemistry.[3] This process involves two key transformations occurring in a single reaction vessel:

  • Imine Formation: The reaction of a carbonyl compound (4-isobutoxybenzaldehyde) with an ammonia source to form an intermediate imine.

  • Reduction: The in-situ reduction of the imine to the corresponding amine.

Choosing sodium borohydride (NaBH₄) as the reducing agent offers a balance of reactivity, cost-effectiveness, and operational safety compared to alternatives like catalytic hydrogenation or more specialized hydrides.[3][4] However, careful control of the reaction conditions is crucial, as NaBH₄ can also reduce the starting aldehyde.[5] This protocol mitigates this side reaction by allowing sufficient time for imine formation before the introduction of the reductant.[4][5]

Reaction Scheme and Workflow

Overall Synthetic Transformation

The synthesis proceeds in two distinct stages: the formation of the free amine followed by its conversion to the acetate salt.

G cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Salt Formation A 4-Isobutoxybenzaldehyde C Imine Intermediate A->C + B Ammonia (aq.) in Methanol B->C E (4-Isobutoxyphenyl)methanamine (Free Base) C->E Reduction D Sodium Borohydride (NaBH4) D->C G (4-Isobutoxyphenyl)methanamine Acetate (Final Product) E->G + F Acetic Acid in Ethyl Acetate F->G

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

The following diagram outlines the major steps of the laboratory procedure.

G start Start step1 Step 1 Imine Formation (Aldehyde + Ammonia in MeOH) start->step1 end End step2 Step 2 Reduction (Controlled addition of NaBH4) step1->step2 step3 Step 3 Workup & Extraction (Quench, extract with EtOAc) step2->step3 step4 Step 4 Purification (Silica Gel Chromatography) step3->step4 step5 Step 5 Salt Formation (Add Acetic Acid) step4->step5 step6 Step 6 Isolation & Drying (Filter and dry solid) step5->step6 step7 Step 7 Characterization (NMR, IR, MS) step6->step7 step7->end

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)Equiv.Amount
4-IsobutoxybenzaldehydeC₁₁H₁₄O₂178.2328.061.05.00 g
Ammonium Hydroxide (28%)NH₄OH35.04~561~2038 mL
Methanol (MeOH)CH₄O32.04--100 mL
Sodium BorohydrideNaBH₄37.8342.291.51.60 g
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As needed
Acetic Acid (Glacial)C₂H₄O₂60.0528.061.01.60 mL
Saturated NaCl (Brine)NaCl58.44--As needed
Anhydrous MgSO₄MgSO₄120.37--As needed
Safety Precautions
  • Sodium Borohydride (NaBH₄): Highly reactive with water and acids, releasing flammable hydrogen gas.[6][7][8] It is also toxic if ingested or in contact with skin.[8] Handle in a well-ventilated fume hood, away from moisture and ignition sources.[6][9] Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[8][10]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Ammonium Hydroxide: Corrosive and causes severe skin and eye irritation. Use in a fume hood.

  • General: Perform all steps in a well-ventilated fume hood. An eyewash station and safety shower should be readily accessible.[6][7]

Part 1: Synthesis of (4-Isobutoxyphenyl)methanamine (Free Base)
  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isobutoxybenzaldehyde (5.00 g, 28.06 mmol).

    • Add methanol (100 mL) and stir until the aldehyde is fully dissolved.

    • To this solution, add aqueous ammonium hydroxide (28%, 38 mL, ~20 eq.).

    • Seal the flask and stir the mixture vigorously at room temperature for 2 hours. Causality: Using a large excess of ammonia drives the equilibrium towards the formation of the imine and minimizes the formation of secondary amine byproducts.

  • Reduction:

    • After 2 hours, cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride (1.60 g, 42.29 mmol, 1.5 eq.) portion-wise over 15-20 minutes. Causality: Slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas. It also minimizes the reduction of the unreacted starting aldehyde.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding deionized water (50 mL). Be prepared for initial gas evolution.

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine as a pale yellow oil.

  • Purification (Optional but Recommended):

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane (DCM) to afford the pure free base.

Part 2: Formation of the Acetate Salt
  • Salt Formation:

    • Dissolve the purified (4-Isobutoxyphenyl)methanamine (assuming ~4.5 g, ~25 mmol based on an 90% yield) in ethyl acetate (50 mL).

    • In a separate beaker, prepare a solution of glacial acetic acid (1.60 mL, 28.06 mmol, 1.0 eq.) in ethyl acetate (10 mL).

    • Slowly add the acetic acid solution dropwise to the stirring amine solution at room temperature.

    • A white precipitate should form immediately.

    • Continue stirring for 1 hour at room temperature to ensure complete salt formation.

  • Isolation and Drying:

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethyl acetate (2 x 10 mL).

    • Dry the solid under high vacuum at 40 °C for several hours to yield the final product, this compound.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundFormulaMW ( g/mol )Expected Appearance
(4-Isobutoxyphenyl)methanamineC₁₁H₁₇NO179.26[11][12]Colorless to pale yellow oil
... Acetate SaltC₁₃H₂₁NO₃239.31[1][2]White to off-white solid

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) for Free Base: δ (ppm) 7.25 (d, 2H), 6.85 (d, 2H), 3.80 (s, 2H, -CH₂NH₂), 3.70 (d, 2H, -OCH₂-), 2.05 (m, 1H, -CH(CH₃)₂), 1.55 (br s, 2H, -NH₂), 1.00 (d, 6H, -CH(CH₃)₂), 0.95 (d, 6H).

  • FT-IR (ATR) for Acetate Salt: Broad absorption around 3200-2800 cm⁻¹ (N-H⁺ stretch), ~1560 cm⁻¹ (COO⁻ asymmetric stretch), ~1410 cm⁻¹ (COO⁻ symmetric stretch).

Conclusion

This application note details a reliable and scalable two-stage protocol for the synthesis of this compound. The one-pot reductive amination provides an efficient route to the free amine, while the subsequent salt formation yields a stable, solid product suitable for further applications in research and development. By understanding the rationale behind critical steps such as reagent stoichiometry and temperature control, researchers can consistently achieve high yields and purity.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Pimavanserin Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pimavanserin Impurity 7, a potential process-related impurity and degradation product of Pimavanserin. The method is designed for use in quality control and stability studies of Pimavanserin drug substance and formulated products. The developed method effectively separates Pimavanserin from Impurity 7 and other degradation products generated during forced degradation studies. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction to Pimavanserin and Impurity Profiling

Pimavanserin, marketed under the brand name Nuplazid®, is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Its unique mechanism of action as a selective serotonin 5-HT2A receptor inverse agonist and antagonist differentiates it from other antipsychotics that primarily target dopamine receptors.[3]

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Regulatory authorities mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] Process-related impurities may arise from the synthetic route, while degradation products can form during storage or upon exposure to environmental factors such as light, heat, and humidity.[1]

Understanding Pimavanserin Impurity 7

Pimavanserin Impurity 7 has been identified as 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea.[4] Its structure is closely related to the parent Pimavanserin molecule, lacking the N-(1-methylpiperidin-4-yl) moiety.

Pimavanserin Structure: N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxybenzyl)urea

Pimavanserin Impurity 7 Structure: 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea

This structural similarity suggests that Impurity 7 could be a byproduct formed during the synthesis of Pimavanserin, potentially from the reaction of key intermediates without the incorporation of the piperidine ring.[5][6] Furthermore, the urea linkage in Pimavanserin can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule and the potential formation of Impurity 7 as a degradation product.

Analytical Method Development

A stability-indicating RP-HPLC method with UV detection was developed to ensure the accurate quantification of Impurity 7 in the presence of Pimavanserin and other potential degradants.

Rationale for Methodological Choices
  • Reversed-Phase HPLC: This technique is ideal for separating compounds with varying polarity, such as Pimavanserin and its impurities. The non-polar stationary phase (C18) allows for good retention and separation of these relatively non-polar molecules.

  • UV Detection: Both Pimavanserin and Impurity 7 contain chromophores (aromatic rings) that absorb UV radiation, making UV detection a suitable and robust method for quantification. The detection wavelength was selected based on the UV spectra of both compounds to ensure adequate sensitivity.

  • Gradient Elution: A gradient elution was chosen to ensure the timely elution of both the less retained Impurity 7 and the more retained Pimavanserin, while also providing adequate separation from other potential impurities and degradation products.

  • Mobile Phase Selection: A combination of an acidic aqueous buffer and an organic modifier (acetonitrile) was selected. The acidic pH helps to suppress the ionization of any basic functional groups, leading to sharper peaks and more reproducible retention times. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and good solubilizing properties for the analytes.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution of Pimavanserin (1000 µg/mL): Accurately weigh 100 mg of Pimavanserin reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Stock Solution of Impurity 7 (100 µg/mL): Accurately weigh 10 mg of Pimavanserin Impurity 7 reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Spiked Sample Solution: Prepare a solution of Pimavanserin at the working concentration (e.g., 200 µg/mL) and spike with Impurity 7 to the desired concentration level (e.g., 0.15% with respect to Pimavanserin).

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5]

Specificity:

  • Inject the diluent, a placebo solution (if applicable), a standard solution of Pimavanserin, a standard solution of Impurity 7, and a spiked sample solution.

  • Assess for any interference at the retention times of Pimavanserin and Impurity 7.

  • Perform forced degradation studies to demonstrate that the method can separate the analytes from degradation products.

Linearity:

  • Prepare a series of at least five concentrations of Impurity 7 ranging from the limit of quantitation (LOQ) to 150% of the expected impurity level.

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery):

  • Prepare spiked samples of Pimavanserin with Impurity 7 at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery of Impurity 7 at each level.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the relative standard deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Robustness:

  • Introduce small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

  • Analyze a spiked sample under each modified condition.

  • Evaluate the impact on the retention time, peak area, and resolution.

Forced Degradation Study Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.

  • Acid Hydrolysis: Treat a solution of Pimavanserin with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of Pimavanserin with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of Pimavanserin with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Pimavanserin to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of Pimavanserin to UV light (254 nm) and visible light for an extended period.

  • Analyze all stressed samples using the developed HPLC method.

Visualization of Workflows

Analytical Method Development and Validation Workflow

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Literature Review & Impurity Identification Dev2 Selection of Chromatographic Mode (RP-HPLC) Dev1->Dev2 Dev3 Column & Mobile Phase Screening Dev2->Dev3 Dev4 Optimization of Gradient, Flow Rate, Temperature Dev3->Dev4 Val1 Specificity & Forced Degradation Dev4->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final Final Application Note & Protocol Val6->Final Validated Method

Caption: Workflow for the development and validation of the analytical method.

Potential Formation Pathways of Impurity 7

Impurity_Formation cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Pimavanserin Pimavanserin N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxybenzyl)urea Impurity7 Impurity 7 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea Pimavanserin->Impurity7 Urea Bond Cleavage Intermediate1 Intermediate A (e.g., 4-isobutoxybenzyl isocyanate) Intermediate1->Impurity7 Incomplete Reaction or Side Reaction Intermediate2 Intermediate B (e.g., 4-fluorobenzylamine) Intermediate2->Impurity7 Incomplete Reaction or Side Reaction Degradation_Condition Stress Conditions (Acid/Base Hydrolysis) Degradation_Condition->Pimavanserin

Caption: Potential synthetic and degradative origins of Pimavanserin Impurity 7.

Expected Results and Discussion

The developed RP-HPLC method is expected to provide excellent separation between Pimavanserin and Impurity 7, with a resolution of greater than 2.0. The validation results should meet the acceptance criteria defined by ICH guidelines, demonstrating that the method is accurate, precise, and reliable for its intended purpose.

The forced degradation studies will likely show that Pimavanserin degrades under acidic and basic conditions, with one of the degradation products being Impurity 7. This will confirm the stability-indicating nature of the method. The peak purity analysis of the Pimavanserin peak in the chromatograms of the stressed samples should confirm that the peak is free from any co-eluting impurities.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the development and validation of an analytical method for the determination of Pimavanserin Impurity 7. The detailed methodology, validation protocol, and forced degradation studies outlined herein will enable researchers and quality control analysts to effectively monitor the purity of Pimavanserin, ensuring the quality and safety of this important therapeutic agent.

References

HPLC method for quantification of (4-Isobutoxyphenyl)methanamine acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Quantification of (4-Isobutoxyphenyl)methanamine Acetate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of reversed-phase chromatography coupled with UV detection, a technique widely recognized for its precision and reliability in pharmaceutical analysis.[1] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step protocol, and a complete method validation strategy aligned with ICH guidelines. The aim is to provide a self-validating system that ensures data integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a primary amine salt with the chemical formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol .[2][3][4] Its structure, featuring a substituted phenyl ring, makes it a suitable candidate for UV spectrophotometric detection. The primary amine functional group, however, presents a common challenge in reversed-phase HPLC: potential peak tailing due to interactions with residual silanol groups on silica-based stationary phases.[5][6]

The method detailed herein addresses this challenge through careful control of mobile phase pH. By maintaining a slightly acidic pH, the analyte exists predominantly in its protonated (cationic) form, ensuring consistent interaction with the stationary phase. The use of a modern, end-capped C18 column further minimizes undesirable secondary interactions. Reversed-phase HPLC is the chosen modality due to its versatility and efficacy in separating compounds based on their hydrophobicity, making it ideal for retaining the non-polar isobutoxyphenyl moiety of the analyte.[7][8] This method is designed to be specific, accurate, and precise for the quantification of this compound in various sample matrices.

Analytical Workflow Overview

The entire analytical process, from initial preparation to final data analysis, is designed to be systematic and efficient. The workflow ensures that each step contributes to the overall accuracy and reliability of the final quantitative result.

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Validation Standard_Prep Reference Standard Preparation System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Test Sample Preparation Sample_Analysis Sample Injection & Data Acquisition Sample_Prep->Sample_Analysis Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Calibration If SST Passes Calibration->Sample_Analysis Quantification Concentration Calculation Sample_Analysis->Quantification Validation Method Validation (ICH Q2) Quantification->Validation

Caption: A flowchart of the complete analytical process.

Materials, Reagents, and Equipment

Equipment
  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Chemicals and Reagents
  • This compound reference standard (Purity ≥ 98%).[3]

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Ammonium acetate, analytical grade.

  • Acetic acid, glacial, analytical grade.

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

Detailed Experimental Protocol

Preparation of Mobile Phase

The mobile phase consists of an aqueous component (A) and an organic component (B).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate Buffer, pH 6.4.

    • Weigh 0.77 g of ammonium acetate and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 6.4 ± 0.1 using glacial acetic acid.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Rationale: An ammonium acetate buffer is volatile, making it suitable for potential future use with mass spectrometry (MS) detectors.[1] A pH of 6.4 ensures consistent protonation of the primary amine, leading to stable retention times and improved peak symmetry.[9]

  • Mobile Phase B (Organic): Acetonitrile (100%).

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[1][8]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by serially diluting the Stock Standard Solution with the diluent.

Preparation of Sample Solutions
  • Accurately weigh a portion of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. This yields a theoretical concentration of 1000 µg/mL.

  • Further dilute this solution with the diluent to fall within the calibration range (e.g., a 1:10 dilution to achieve 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.4B: Acetonitrile
Elution Mode Gradient Elution
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[9]
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 15 minutes
  • Rationale for Conditions: A C18 column provides sufficient hydrophobic retention for the analyte.[5] A gradient elution ensures that the analyte is eluted with a good peak shape and that any more hydrophobic impurities are cleared from the column efficiently. A column temperature of 35°C improves peak symmetry and reduces mobile phase viscosity. The detection wavelength of 220 nm is chosen to maximize sensitivity, as it corresponds to the absorbance of the phenyl ring.[10]

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed.[11] The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

Validation_Workflow Figure 2: ICH Q2(R2) Validation Parameters cluster_precision Precision Levels Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Interrelationship of key method validation parameters.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
System Suitability Inject the working standard solution five times.Tailing Factor: ≤ 2.0Theoretical Plates: > 2000%RSD of Peak Area & Retention Time: ≤ 2.0%
Specificity Analyze diluent, placebo (if applicable), and a sample spiked with known impurities. Subject a sample to stress conditions (acid, base, peroxide, heat, light).The analyte peak should be free from interference from other components. Peak purity should pass if using a PDA detector.
Linearity Analyze calibration standards at a minimum of five concentration levels (e.g., 80% to 120% of the nominal concentration). Plot peak area vs. concentration.Correlation Coefficient (r²): ≥ 0.999
Accuracy (Recovery) Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean Recovery: 98.0% - 102.0%
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day.Intermediate Precision: Repeat on a different day/analyst.%RSD ≤ 2.0%
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method or the standard deviation of the response and the slope of the calibration curve.S/N Ratio: ~3 for LOD, ~10 for LOQ.
Robustness Deliberately vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±10%, mobile phase composition ±2% absolute).System suitability parameters must still be met. No significant change in results.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation (loss of end-capping).2. Incorrect mobile phase pH.3. Column overload.1. Replace the column; use a guard column.2. Verify and adjust mobile phase pH.3. Reduce sample concentration or injection volume.
Retention Time Shift 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction/leak.1. Prepare fresh mobile phase; ensure proper mixing.2. Check column oven temperature setting.3. Inspect pump seals, check for leaks, and prime.
Poor Resolution 1. Loss of column efficiency.2. Inappropriate mobile phase composition.1. Replace the column.2. Adjust the gradient slope or the organic-to-aqueous ratio.
Extraneous Peaks 1. Contaminated mobile phase or diluent.2. Sample degradation.3. Carryover from autosampler.1. Use fresh, high-purity solvents.2. Prepare samples fresh; check sample stability.3. Implement a robust needle wash method in the autosampler.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust system for the quantification of this compound. By employing a standard C18 column and controlling mobile phase conditions, the challenges associated with analyzing a primary amine are effectively mitigated. The protocol is straightforward and, when subjected to the rigorous validation framework described, will yield consistently accurate and precise results suitable for quality control and research environments.

References

Application Note: Quantitative Analysis of 4-Isobutoxybenzylamine Acetate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-isobutoxybenzylamine acetate in human plasma. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and sensitive method for pharmacokinetic studies or other applications involving the analysis of this compound in a complex biological matrix. The methodology described herein adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance, ensuring data integrity and reliability.[1][2][3][4]

Introduction

4-Isobutoxybenzylamine acetate is a primary amine derivative with potential applications as an intermediate in the synthesis of pharmacologically active compounds.[5] Accurate quantification of such molecules in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. The inherent complexity of plasma presents significant analytical challenges, including matrix effects and the presence of endogenous interferences. This necessitates a highly selective and sensitive analytical technique like LC-MS/MS.

This document provides a comprehensive guide to a validated LC-MS/MS method for 4-isobutoxybenzylamine acetate, covering sample preparation, chromatographic separation, and mass spectrometric detection. The rationale behind each step is explained to provide a deeper understanding of the method's development and to allow for adaptation to similar analytes.

Chemical Properties of 4-Isobutoxybenzylamine Acetate

  • Chemical Name: 4-Isobutoxybenzylamine Acetate

  • Synonyms: (4-Isobutoxyphenyl)methanamine Acetate

  • CAS Number: 955997-89-4[6][7]

  • Molecular Formula: C₁₁H₁₇NO • C₂H₄O₂[7]

  • Molecular Weight: 239.31 g/mol [7][8]

  • Structure:

    • Features a benzylamine core with an isobutoxy group at the para position of the benzene ring, present as an acetate salt.[6] This structure suggests moderate hydrophobicity due to the isobutoxy and benzyl groups, and the primary amine provides a site for efficient protonation in electrospray ionization.[9][10][11]

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data generation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample IS Internal Standard Spiking Sample->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC Separation Reconstitute->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for the LC-MS/MS analysis of 4-isobutoxybenzylamine acetate in human plasma.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis or damage the analytical column.[12][13][14]

Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled analog of 4-isobutoxybenzylamine).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve the precipitation efficiency and maintain the analyte in its protonated form.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see LC parameters).

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS System and Parameters

The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity, selectivity, and peak shape.

A reversed-phase ultra-high performance liquid chromatography (UPLC) system is employed for rapid and efficient separation.

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, and equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[15]

ParameterCondition
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[16][17]
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: To be determined empiricallyInternal Standard: To be determined empirically
Collision Energy To be optimized for each transition[18][19]
Declustering Pot. To be optimized
Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[1][2][3][20] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) evaluated at four quality control (QC) levels (LLOQ, low, mid, and high).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).[21][22]

MRM Optimization Strategy

The optimization of MRM transitions is a critical step in developing a sensitive and specific LC-MS/MS method.[15][23]

MRM_Optimization cluster_infusion Direct Infusion cluster_fragmentation Fragmentation cluster_optimization Parameter Optimization Infuse Infuse Analyte Solution Q1_Scan Q1 Scan to Find Precursor Ion [M+H]+ Infuse->Q1_Scan Product_Scan Product Ion Scan of [M+H]+ Q1_Scan->Product_Scan Select_Fragments Select Abundant & Specific Product Ions Product_Scan->Select_Fragments CE_Opt Optimize Collision Energy (CE) for each transition Select_Fragments->CE_Opt DP_Opt Optimize Declustering Potential (DP) CE_Opt->DP_Opt Final_MRM Final MRM Method DP_Opt->Final_MRM

Caption: Logical workflow for the optimization of MRM parameters for 4-isobutoxybenzylamine acetate.

Protocol for MRM Optimization:

  • Prepare a standard solution of 4-isobutoxybenzylamine acetate in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer.

  • Perform a Q1 scan in positive ion mode to identify the precursor ion, which is expected to be the protonated molecule [M+H]⁺.

  • Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two product ions for MRM transitions (one for quantification, one for qualification).

  • For each transition, optimize the collision energy (CE) and declustering potential (DP) to maximize the signal intensity. This can be automated using software like Agilent MassHunter Optimizer or Waters QuanOptimize.[19][24]

Expected Results and Discussion

The described method is anticipated to yield excellent chromatographic performance with sharp, symmetrical peaks for both the analyte and the internal standard, free from significant interference from the plasma matrix. The validation results are expected to meet the acceptance criteria set by the FDA.

Table 1: Hypothetical Method Validation Summary

Validation ParameterAcceptance Criteria (FDA)Expected Performance
Linearity (r²) ≥ 0.99> 0.995
LLOQ Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Accuracy (QC levels) Within ±15% of nominal value-5% to +5%
Precision (QC levels) ≤ 15% CV< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-Thaw) % Change from nominal concentration within ±15%Stable for at least 3 cycles

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of 4-isobutoxybenzylamine acetate in human plasma by LC-MS/MS. The detailed explanation of the experimental choices, from sample preparation to method validation, offers a solid foundation for researchers to implement this method in their laboratories. The adherence to established bioanalytical guidelines ensures the generation of high-quality, reliable, and reproducible data suitable for regulatory submissions and pharmacokinetic studies.

References

Application Notes & Protocols for the Use of (4-Isobutoxyphenyl)methanamine Acetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper characterization, handling, and application of (4-Isobutoxyphenyl)methanamine acetate as a chemical reference standard. The protocols herein are designed to ensure analytical accuracy, method robustness, and adherence to stringent scientific and regulatory principles. We will delve into the foundational aspects of reference standard qualification, provide step-by-step analytical procedures, and contextualize its use within established pharmaceutical quality frameworks.

Introduction: The Critical Role of Reference Standards

In pharmaceutical development and manufacturing, a reference standard serves as a highly purified and well-characterized substance against which analytical samples are compared. The integrity of a reference standard is paramount, as it directly underpins the accuracy of quantitative and qualitative analyses. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines from the International Council for Harmonisation (ICH) mandate the use of thoroughly characterized reference materials to ensure the identity, strength, quality, and purity of drug substances and products.[1][2][3]

This compound (CAS No. 955997-89-4) is a primary amine that can serve as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) or may be present as a process-related impurity.[4][5][6] For instance, its free base form, (4-Isobutoxyphenyl)methanamine, is a known intermediate in the synthesis of Pimavanserin.[5][7] Therefore, having a qualified reference standard of its acetate salt is essential for developing and validating analytical methods to monitor reaction completion, quantify impurities, or perform release testing on related APIs.

This guide establishes the necessary scientific framework for qualifying and utilizing this compound as an in-house reference standard, aligning with the principles outlined by pharmacopeias like the USP and guidelines such as ICH Q7 for Good Manufacturing Practice.[8][9][10][11]

Physicochemical Characterization of the Reference Standard

Before use, every new batch of a candidate reference standard must be rigorously characterized to confirm its identity, purity, and overall suitability. The US Food and Drug Administration (FDA) requires reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be "thoroughly characterized to assure the identity, strength, and quality".[3]

Property Specification Source(s)
Chemical Name This compound[12]
Synonyms Benzenemethanamine, 4-(2-methylpropoxy)-, acetate[12][13]
CAS Number 955997-89-4[12][14][15]
Molecular Formula C₁₃H₂₁NO₃[12][13]
Molecular Weight 239.31 g/mol [12][13][14]
Appearance Solid
Purity (Typical) ≥98%[14][15]
Storage Conditions Inert atmosphere, Room Temperature or 2-8°C. Keep in dark place.[14][16]

Table 1: Physicochemical Properties of this compound.

Protocol 1: Identity Confirmation

Causality: A multi-technique approach is essential for the unambiguous confirmation of a molecule's chemical structure. Mass Spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and confirms the structure of both the amine and the acetate counter-ion.

A. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., Methanol/Water 1:1 v/v with 0.1% formic acid).

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Analysis: Infuse the sample and acquire the spectrum in positive ion mode.

  • Acceptance Criteria: The observed mass for the protonated free base [C₁₁H₁₇NO + H]⁺ should be within ±5 ppm of the theoretical exact mass (approx. 180.1388 Da).

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the spectrum on a ≥400 MHz NMR spectrometer.

  • Analysis: Integrate all signals and assign them to the corresponding protons in the structure.

  • Acceptance Criteria: The chemical shifts, splitting patterns, and integration values must be consistent with the structure of this compound. Key expected signals include those for the isobutoxy group, the aromatic protons, the benzylic methylene protons, and a characteristic singlet for the acetate methyl protons.

Protocol 2: Purity and Assay Determination

Causality: The assigned purity or "assay" value is critical for quantitative applications. It is not sufficient to rely on a single chromatographic method. A mass balance approach, which accounts for organic impurities, water content, residual solvents, and non-combustible impurities, provides a more accurate and defensible assay value.[3]

A. Organic Purity by High-Performance Liquid Chromatography (HPLC)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the standard in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks.

  • Calculation: Determine purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

B. Water Content by Karl Fischer Titration

  • Instrumentation: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Analysis: Accurately weigh a suitable amount of the standard and add it to the titration vessel. Run the analysis according to the instrument's standard operating procedure.

  • Calculation: The instrument will report the water content as a percentage (w/w).

C. Residual Solvents by Gas Chromatography (GC)

  • Instrumentation: Use a GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Analysis: Perform analysis according to USP <467> Residual Solvents or an equivalent validated method.

  • Calculation: Quantify any detected solvents against their respective reference standards and report as a percentage (w/w).

D. Non-Volatile Impurities (Residue on Ignition / Sulphated Ash)

  • Procedure: Perform the test as described in USP <281> Residue on Ignition. This involves charring a known quantity of the substance and then igniting it at a high temperature (e.g., 600 ± 50°C) to burn off all organic material.

  • Calculation: The weight of the remaining residue is reported as a percentage (w/w).

E. Final Assay Calculation The final assay value is calculated on an "as is" basis using the following formula:

  • Assay % = Purity_HPLC % x [(100 - % Water - % Residual Solvents - % Residue on Ignition) / 100]

Analysis Method Typical Specification
Identity MS, ¹H NMRConforms to structure
Purity (Organic) HPLC (Area %)≥ 99.0%
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSMeets USP <467> limits
Residue on Ignition USP <281>≤ 0.1%
Assay (as is) Mass Balance CalculationReport Value

Table 2: Example Certificate of Analysis (CoA) Data for a Reference Standard Batch.

Application in Quantitative Analysis

Once qualified, the reference standard can be used for the accurate quantification of (4-Isobutoxyphenyl)methanamine in test samples.

Protocol 3: Preparation of Standard Solutions

Causality: Accurate solution preparation is fundamental to quantitative analysis. The use of calibrated equipment and correction for the reference standard's assay value are non-negotiable steps to minimize systematic error.

  • Stock Standard Preparation (e.g., 500 µg/mL): a. Accurately weigh approximately 12.5 mg of the this compound reference standard. Record the weight to at least four decimal places. b. Calculate the required volume of diluent using the formula:

    • Volume (mL) = (Weight (mg) x (Assay % / 100)) / Target Concentration (mg/mL)
    • Example: (12.5 mg x 0.995) / 0.5 mg/mL = 24.875 mL c. Quantitatively transfer the weighed standard to a 25 mL Class A volumetric flask. d. Add approximately half the required volume of diluent (e.g., HPLC Mobile Phase A), sonicate briefly to dissolve, and allow to return to room temperature. e. Dilute to the 25 mL mark with the diluent and mix thoroughly by inversion. This is the Stock Standard Solution .

  • Working Standard Preparation (e.g., Calibration Curve): a. Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution using Class A volumetric pipettes and flasks. b. A typical calibration range might be 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Workflow for Quantitative Analysis

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation RS Weigh Reference Standard (RS) Stock Prepare Stock Solution RS->Stock Work Prepare Working Standards (Calibrators) Stock->Work InjectCal Inject Calibrators Work->InjectCal Sample Prepare Test Sample Solution InjectSample Inject Test Sample Sample->InjectSample Curve Generate Calibration Curve (Area vs. Conc.) InjectCal->Curve CalcConc Calculate Concentration from Curve Curve->CalcConc GetArea Obtain Sample Peak Area InjectSample->GetArea GetArea->CalcConc Final Report Final Result (with units) CalcConc->Final G Primary Primary Standard (e.g., USP, EP) Highest Purity, Extensively Characterized Secondary Secondary (In-house) Standard (e.g., this compound) Characterized Against Primary Standard Primary->Secondary Qualification Working Working Standard Used for routine daily analysis Secondary->Working Calibration

References

Application Notes and Protocols for the Utilization of (4-Isobutoxyphenyl)methanamine Acetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Primary Amine for Amide and Secondary Amine Synthesis

(4-Isobutoxyphenyl)methanamine, provided as its acetate salt for enhanced stability and handling, is a key building block in contemporary organic and medicinal chemistry.[1][2] Its structure, featuring a primary benzylamine core appended with an isobutoxy-substituted phenyl ring, makes it a valuable synthon for introducing this lipophilic moiety into target molecules. This functional group arrangement is particularly relevant in the development of pharmacologically active compounds, where the isobutoxyphenyl group can modulate properties such as potency, selectivity, and pharmacokinetics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of (4-isobutoxyphenyl)methanamine acetate in two of its most fundamental and widely employed transformations: reductive amination for the synthesis of secondary amines and amide bond formation for the construction of N-substituted amides. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the selection of reagents and reaction conditions.

PART 1: Reductive Amination with (4-Isobutoxyphenyl)methanamine

Reductive amination is a powerful and highly efficient method for the formation of carbon-nitrogen bonds, proceeding through the in-situ formation and subsequent reduction of an imine intermediate. This one-pot procedure is favored for its operational simplicity and high functional group tolerance, making it a cornerstone of amine synthesis.[3] (4-Isobutoxyphenyl)methanamine serves as an excellent nucleophile for this transformation, readily reacting with a diverse range of aldehydes and ketones.

Mechanism and Rationale

The reaction is typically performed under mildly acidic conditions, which catalyze the initial formation of a hemiaminal from the aldehyde or ketone and the primary amine. Subsequent dehydration yields a protonated iminium ion, which is the key electrophilic intermediate. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final secondary amine product.

A critical aspect of successful reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose due to its mildness and excellent chemoselectivity.[4] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is less likely to reduce the starting aldehyde or ketone, thus minimizing side product formation.

Reductive_Amination_Workflow cluster_imine Imine Formation (in situ) cluster_reduction Reduction Amine (4-Isobutoxyphenyl)methanamine Carbonyl Aldehyde or Ketone Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O Reducing_Agent NaBH(OAc)₃ Product Secondary Amine Product Imine->Product + [H⁻]

Caption: Workflow for one-pot reductive amination.

Protocol 1: Synthesis of N-(4-Isobutoxybenzyl)benzylamine via Reductive Amination

This protocol details the reaction of (4-isobutoxyphenyl)methanamine with benzaldehyde as a representative aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine salt in 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-isobutoxybenzyl)benzylamine.

Data Presentation: Reductive Amination Scope

The following table illustrates the expected outcomes for the reductive amination of (4-isobutoxyphenyl)methanamine with various carbonyl compounds, based on established methodologies.

EntryCarbonyl CompoundReducing AgentSolventTypical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE85-95
24-ChlorobenzaldehydeNaBH(OAc)₃DCM80-90
3CyclohexanoneNaBH(OAc)₃DCE80-90
4AcetoneNaBH(OAc)₃DCM75-85

PART 2: Amide Bond Formation with (4-Isobutoxyphenyl)methanamine

The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of peptide and protein structure and is present in a vast number of pharmaceutical agents. (4-Isobutoxyphenyl)methanamine, as a primary amine, readily participates in amide coupling reactions with a wide range of carboxylic acids.

Mechanism and Rationale: Carbodiimide-Mediated Coupling

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated. A widely used and effective method for this activation involves the use of a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[5][6]

The reaction proceeds as follows:

  • The carbodiimide (EDCI) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate can be susceptible to intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate this and enhance coupling efficiency, an additive such as HOBt is used. HOBt rapidly reacts with the O-acylisourea to form an activated HOBt ester.

  • This activated ester is then efficiently aminolyzed by (4-isobutoxyphenyl)methanamine to form the desired amide bond, regenerating HOBt in the process. A tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic protons and drive the reaction to completion.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid Carboxylic Acid EDCI EDCI Active_Ester Activated HOBt Ester Carboxylic_Acid->Active_Ester + EDCI, HOBt HOBt HOBt Amine (4-Isobutoxyphenyl)methanamine Product Amide Product Active_Ester->Product + Amine

Caption: Workflow for EDCI/HOBt mediated amide coupling.

Protocol 2: Synthesis of N-(4-Isobutoxybenzyl)benzamide

This protocol provides a general procedure for the coupling of (4-isobutoxyphenyl)methanamine with benzoic acid as a representative carboxylic acid.

Materials:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve benzoic acid (1.0 eq) in DMF or DCM (to a concentration of 0.1-0.2 M).

  • Add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-(4-isobutoxybenzyl)benzamide.

Data Presentation: Amide Coupling Scope

The following table summarizes expected outcomes for the EDCI/HOBt-mediated coupling of (4-isobutoxyphenyl)methanamine with various carboxylic acids.

EntryCarboxylic AcidCoupling ReagentsBaseSolventTypical Yield (%)
1Benzoic AcidEDCI, HOBtDIPEADMF80-95
2Acetic AcidEDCI, HOBtTEADCM75-90
34-Methoxybenzoic AcidEDCI, HOBtDIPEADMF80-95
4Cyclohexanecarboxylic AcidEDCI, HOBtTEADCM70-85

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of secondary amines and amides, which are prevalent motifs in drug discovery and development. The protocols for reductive amination using sodium triacetoxyborohydride and amide bond formation via EDCI/HOBt coupling described in these notes provide reliable and high-yielding methods for the incorporation of the 4-isobutoxybenzyl moiety. By understanding the underlying chemical principles, researchers can confidently apply and adapt these procedures to a wide range of substrates in their synthetic endeavors.

References

Application Note: High-Purity Isolation of 4-Isobutoxybenzylamine Acetate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Need for Purity

4-Isobutoxybenzylamine acetate is a key chemical intermediate and a known impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Pimavanserin.[1][2][3] Pimavanserin is utilized in the treatment of psychosis associated with Parkinson's disease, and regulatory guidelines demand stringent control over all related substances to ensure patient safety and drug efficacy. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the final drug product. Therefore, robust and validated purification protocols for intermediates like 4-isobutoxybenzylamine acetate are not merely a matter of chemical best practice but a fundamental requirement of drug development.

This guide provides a comprehensive overview of the principles and detailed protocols for the purification of 4-isobutoxybenzylamine acetate. We will explore the challenges inherent in purifying a basic amine salt and present field-proven techniques, including recrystallization and advanced chromatographic strategies, designed to yield material of high purity suitable for research and GMP (Good Manufacturing Practice) environments.

Table 1: Physicochemical Properties of 4-Isobutoxybenzylamine Acetate

PropertyValueSource
CAS Number 955997-89-4[1][2][4]
Molecular Formula C₁₃H₂₁NO₃ (C₁₁H₁₇NO · C₂H₄O₂)[1][4]
Molecular Weight 239.31 g/mol [4]
Appearance White to colorless crystalline solid[5]
Solubility Soluble in Methanol, DMSO
Structure Salt of 4-isobutoxybenzylamine (a primary amine) and acetic acid[1]

The Core Challenge: The Basic Nature of the Amine

The primary challenge in handling 4-isobutoxybenzylamine acetate stems from the basicity of the benzylamine moiety. In chromatographic systems employing standard silica gel, this basicity leads to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the silica surface.[6] This interaction causes significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase, making conventional chromatography inefficient.[7][8] Purification strategies must therefore be designed to mitigate or circumvent this fundamental acid-base interaction.

Purification Strategy Workflow

The selection of an appropriate purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making process.

PurificationWorkflow Crude Crude 4-Isobutoxybenzylamine Acetate Sample Analysis1 Initial Purity Assessment (TLC, HPLC, ¹H NMR) Crude->Analysis1 Decision Impurity Profile & Scale? Analysis1->Decision Recrystallization Strategy 1: Recrystallization Decision->Recrystallization Crystalline solid High concentration Thermal stability Chromatography Strategy 2: Column Chromatography Decision->Chromatography Oily/amorphous solid Complex mixture Low concentration PureSolid High-Purity Crystalline Solid Recrystallization->PureSolid PureSolution Purified Fractions Chromatography->PureSolution Analysis2 Final Purity Validation (HPLC >99.5%, MP, NMR) PureSolid->Analysis2 SolventRemoval Solvent Removal (Rotary Evaporation) PureSolution->SolventRemoval SolventRemoval->PureSolid FinalProduct Final Purified Product Analysis2->FinalProduct AmineChromatography cluster_0 Standard Silica Gel (Acidic) cluster_1 Solution: Mobile Phase Modifier Silica Si-OH Silica Surface Amine1 R-NH₂ Amine1->Silica:sioh Strong Acid-Base Interaction (Tailing) Silica2 Si-OH Silica Surface Amine2 R-NH₂ Amine2->Silica2 Weak interaction (Good Elution) TEA Et₃N TEA->Silica2:sioh TEA blocks acidic sites

References

Application Notes and Protocols for the GC Analysis of (4-Isobutoxyphenyl)methanamine acetate via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenges of (4-Isobutoxyphenyl)methanamine

(4-Isobutoxyphenyl)methanamine, often handled as its acetate salt for improved stability and solubility, is a primary amine whose direct analysis by gas chromatography (GC) is fraught with challenges.[1] The primary amine functional group imparts high polarity and the capacity for hydrogen bonding, leading to several analytical difficulties:

  • Low Volatility: The compound has a relatively high boiling point, requiring high inlet and oven temperatures for volatilization, which can risk thermal degradation.

  • Poor Peak Shape: The active hydrogens in the primary amine can interact with active sites (silanol groups) on the GC column and inlet liner, resulting in significant peak tailing, reduced column efficiency, and poor reproducibility.[1][2]

  • Low Sensitivity: Broad, tailing peaks are difficult to distinguish from baseline noise, leading to poor sensitivity and inaccurate quantification.[1]

To circumvent these issues, chemical derivatization is an essential sample preparation step.[3][4] Derivatization is the process of chemically modifying the analyte to produce a new compound with properties more amenable to GC analysis.[2][5] For (4-Isobutoxyphenyl)methanamine, this involves replacing the active hydrogens on the amine group with less polar, more stable functional groups.[1][6] This guide provides a detailed overview of the two most effective derivatization strategies—silylation and acylation—complete with mechanistic insights, step-by-step protocols, and expected outcomes.

Strategic Approach to Derivatization: Silylation vs. Acylation

The choice between silylation and acylation depends on the specific analytical goals, available instrumentation, and the sample matrix. Both methods effectively reduce polarity and increase the volatility of (4-Isobutoxyphenyl)methanamine.[7][8]

  • Silylation introduces a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, creating a derivative that is significantly more volatile and thermally stable.[1][7] Silylating reagents are highly reactive, but also moisture-sensitive.[1]

  • Acylation involves the introduction of an acyl group, forming a stable amide.[1][9] Acyl derivatives, particularly those using fluorinated reagents, can dramatically enhance sensitivity when using an electron capture detector (ECD).[1][8][10] Acylated compounds are also noted to be more stable than their silylated counterparts, especially for primary amines.[3]

Method 1: Silylation for Enhanced Volatility and Thermal Stability

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as primary amines.[7][11] The reaction involves the replacement of the acidic hydrogen on the amine with a silyl group, typically a trimethylsilyl (TMS) group.[6]

Reaction Principle

The derivatization proceeds via a nucleophilic attack of the primary amine on the silicon atom of the silylating reagent. The reaction is often catalyzed by a small amount of a compound like trimethylchlorosilane (TMCS), which promotes the reaction and helps to silylate any active sites on the glassware.[7][10]

The most common silylating reagent for primary amines is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2] It is highly reactive, and its byproducts are volatile and generally do not interfere with the chromatography.[1][10]

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC Analysis start Start with (4-Isobutoxyphenyl)methanamine acetate sample dry Evaporate solvent to dryness under Nitrogen start->dry dissolve Dissolve residue in anhydrous solvent (e.g., Pyridine) dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 70-80°C for 30-60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS/FID cool->inject

Caption: Silylation workflow for (4-Isobutoxyphenyl)methanamine.

Detailed Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • (4-Isobutoxyphenyl)methanamine acetate sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Anhydrous pyridine or acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample (e.g., 1 mg) into a clean, dry 2 mL GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure anhydrous conditions as silylating reagents are moisture-sensitive.[1]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Immediately cap the vial tightly. Heat the vial in a heating block or oven at 70-80°C for 30-60 minutes to ensure complete derivatization.[1]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC system.

Expected Outcomes & Data
ParameterBefore DerivatizationAfter Silylation (Expected)Rationale for Improvement
Volatility LowHighReplacement of polar N-H bonds with non-polar N-Si(CH₃)₃ bonds reduces intermolecular hydrogen bonding.[7]
Peak Shape Broad, TailingSharp, SymmetricalEliminates interaction with active sites on the column and liner.[1]
Retention Time LongShorterIncreased volatility allows for elution at lower temperatures and shorter times.
Detector Response (FID) ModerateEnhancedSharper peaks lead to a higher signal-to-noise ratio.
MS Fragmentation M+ at m/z 179M+ at m/z 251A mass shift of +72 amu confirms the addition of one TMS group.

Method 2: Acylation for Enhanced Stability and Sensitivity

Acylation is a highly effective method for derivatizing primary amines, involving the introduction of an acyl group to form a stable, less polar amide.[1][9] The use of fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can significantly increase the sensitivity for electron capture detection (ECD).[8][10]

Reaction Principle

The reaction mechanism involves the nucleophilic primary amine attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a stable N-trifluoroacetyl amide derivative and a molecule of trifluoroacetic acid as a byproduct.[1] The resulting amide is much less basic and less polar than the original amine.

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC Analysis start Start with (4-Isobutoxyphenyl)methanamine acetate sample dry Evaporate solvent to dryness if necessary start->dry dissolve Dissolve residue in anhydrous solvent (e.g., Ethyl Acetate) dry->dissolve add_reagent Add Trifluoroacetic Anhydride (TFAA) dissolve->add_reagent heat Heat at 60-70°C for 15-30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS/ECD cool->inject

Caption: Acylation workflow for (4-Isobutoxyphenyl)methanamine.

Detailed Protocol: Acylation with TFAA

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)[1][2]

  • Anhydrous ethyl acetate or acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1 mg) into a clean, dry 2 mL GC vial. If the sample is in a solvent, evaporate to dryness.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.[1]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1] The acidic byproduct (trifluoroacetic acid) can be detrimental to some GC columns, but modern, robust columns often tolerate it well.[8][10]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized solution into the GC system.

Expected Outcomes & Data
ParameterBefore DerivatizationAfter Acylation (Expected)Rationale for Improvement
Volatility LowHighThe formation of the amide derivative reduces hydrogen bonding, increasing volatility.[3][9]
Peak Shape Broad, TailingSharp, SymmetricalThe non-polar amide does not interact with active sites in the GC system.[2]
Retention Time LongShorterIncreased volatility leads to faster elution.
Detector Response (ECD) Very LowVery HighThe introduction of three fluorine atoms creates a highly electronegative derivative, ideal for ECD.[1][8]
MS Fragmentation M+ at m/z 179M+ at m/z 275A mass shift of +96 amu confirms the addition of a trifluoroacetyl group.

Conclusion and Best Practices

Both silylation and acylation are highly effective methods for the derivatization of this compound, transforming it into a compound suitable for GC analysis. The choice of method will depend on the specific requirements of the assay.

  • For general-purpose GC-FID or GC-MS analysis, silylation with BSTFA + 1% TMCS is a reliable and straightforward choice, offering excellent improvements in volatility and peak shape.

  • For trace-level analysis or when high sensitivity is required, acylation with TFAA (or other fluorinated anhydrides like PFPA or HFBA) coupled with ECD is the superior method.

Regardless of the chosen method, adherence to best practices is paramount for success. This includes using high-purity anhydrous solvents and reagents, preventing moisture contamination, and optimizing reaction time and temperature for the specific sample concentration. Silanizing glassware can also be beneficial to further reduce analyte adsorption and improve recovery.[10]

References

Application Notes & Protocols: The Experimental Utility of (4-Isobutoxyphenyl)methanamine Acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed examination of (4-Isobutoxyphenyl)methanamine acetate, a versatile primary amine, for applications in medicinal chemistry and drug discovery. While not a widely documented agent itself, its structural motifs—a benzylamine core, a lipophilic isobutoxy moiety, and an acetate salt form—make it an exemplary compound for several foundational workflows. We present its physicochemical characteristics, a robust synthetic protocol via reductive amination, and its application as both a foundational scaffold for library synthesis and a candidate for fragment-based drug discovery (FBDD). Detailed, step-by-step protocols are provided to enable researchers to leverage this and structurally related compounds in their discovery pipelines.

Introduction and Rationale

This compound is a primary amine featuring a benzylamine scaffold, which is a privileged structure in medicinal chemistry known for its role in numerous approved pharmaceuticals.[1][2] The molecule's architecture can be deconstructed into three key components, each conferring distinct properties relevant to drug design:

  • The Benzylamine Core: This motif provides a robust and synthetically tractable anchor point. The primary amine (pKa ≈ 9-10) is a key hydrogen bond donor and can be readily functionalized to generate diverse libraries of amides, sulfonamides, and ureas, enabling extensive Structure-Activity Relationship (SAR) exploration.[2]

  • The 4-Isobutoxyphenyl Group: This substituent significantly increases the lipophilicity of the molecule compared to unsubstituted benzylamine. The isobutoxy group can engage in hydrophobic interactions within protein binding pockets and can influence the compound's metabolic stability and pharmacokinetic profile.

  • The Acetate Salt: The formulation as an acetate salt is a deliberate choice to enhance the compound's handling and bioavailability. Acetate is a common, biocompatible counter-ion used in pharmaceuticals to improve the aqueous solubility and stability of basic drug candidates.[3][4][5]

Given these features, this compound serves as an excellent model compound for illustrating fundamental medicinal chemistry strategies.

Physicochemical Profile & Data

The compound's properties make it suitable for a range of screening and synthetic applications.[6][7][8][9]

PropertyValueSourceSignificance in Medicinal Chemistry
CAS Number 955997-89-4[7]Unique identifier for substance registration.
Molecular Formula C13H21NO3[8]Defines the elemental composition.
Molecular Weight 239.31 g/mol [9]Falls within the typical range for fragments and lead-like compounds.
Physical Form Solid[7]Facilitates accurate weighing and handling.
Topological Polar Surface Area (TPSA) 72.6 Ų[9]Suggests good potential for cell membrane permeability.
Hydrogen Bond Donors 2[9]The amine and acetate provide H-bond donor capability.
Hydrogen Bond Acceptors 4[9]The ether and acetate oxygens act as H-bond acceptors.
Rotatable Bonds 4[9]Indicates a moderate degree of conformational flexibility.

Synthesis Protocol: Reductive Amination

The most direct and efficient synthesis of (4-Isobutoxyphenyl)methanamine is through the reductive amination of 4-isobutoxybenzaldehyde. This common and robust reaction is a cornerstone of amine synthesis in medicinal chemistry.[10][11]

Rationale for Method Selection

Reductive amination is chosen for its high efficiency and atom economy. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is critical, as these reagents selectively reduce the intermediate iminium ion without significantly reducing the starting aldehyde, allowing for a one-pot procedure.[12] Acetic acid is used to catalyze the formation of the iminium ion.[13]

Workflow Diagram

G cluster_synthesis Synthesis Workflow A 1. Combine 4-isobutoxybenzaldehyde, Ammonium Acetate & Methanol B 2. Stir for 1-2 hours (Imine Formation) A->B Catalytic AcOH C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Reaction Quench (Add aq. NaOH) C->D Stir 12-18h E 5. Work-up & Extraction (e.g., with Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G Final Product: (4-Isobutoxyphenyl)methanamine F->G

Caption: One-pot reductive amination workflow.

Step-by-Step Protocol
  • Imine Formation:

    • To a solution of 4-isobutoxybenzaldehyde (1.0 eq) in methanol (MeOH, 0.2 M), add ammonium acetate (5.0 eq).

    • Add glacial acetic acid (2.0 eq) to catalyze the reaction.

    • Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS if desired.

  • Reduction:

    • To the stirred mixture, add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 12-18 hours until complete, as monitored by LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the free base.

  • Salt Formation (Acetate):

    • Dissolve the purified free base in a minimal amount of ethyl acetate.

    • Add a solution of acetic acid (1.05 eq) in ethyl acetate dropwise with stirring.

    • The acetate salt will precipitate. If not, triturate with diethyl ether or hexane.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application Note 1: Scaffold for Library Synthesis

The primary amine of (4-Isobutoxyphenyl)methanamine serves as a powerful handle for creating a diverse library of compounds for SAR studies. Parallel synthesis techniques can be employed to rapidly generate analogs.

Library Synthesis Workflow

G cluster_reactions Parallel Synthesis Reactions cluster_products Diverse Chemical Library start (4-Isobutoxyphenyl)methanamine (Starting Material) reactions Amidation with R-COCl Sulfonylation with R-SO₂Cl Reductive Amination with R'-CHO start->reactions A Amide Library reactions:f0->A B Sulfonamide Library reactions:f1->B C Secondary Amine Library reactions:f2->C

Caption: Parallel synthesis diversification strategy.

Protocol: Parallel Amide Synthesis

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (4-Isobutoxyphenyl)methanamine (free base) in dichloromethane (DCM).

    • Prepare a 0.2 M stock solution of a tertiary amine base (e.g., diisopropylethylamine, DIPEA) in DCM.

    • Prepare a plate of diverse acyl chlorides (1.1 eq per well) as 0.22 M solutions in DCM.

  • Reaction Execution:

    • To each well of a 96-well reaction block, add the amine stock solution (e.g., 100 µL, 0.02 mmol).

    • Add the DIPEA stock solution (100 µL, 0.02 mmol).

    • Add the corresponding acyl chloride solution to each well (100 µL, 0.022 mmol).

    • Seal the plate and agitate at room temperature for 16 hours.

  • High-Throughput Work-up:

    • Add a polymeric scavenging resin (e.g., polymer-bound tris(2-aminoethyl)amine) to each well to quench excess acyl chloride. Agitate for 4 hours.

    • Filter the plate to remove the resin.

    • Evaporate the solvent in a centrifugal evaporator. The resulting crude products can be dissolved in DMSO for direct use in high-throughput screening assays.

Application Note 2: Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 250 g/mol and a simple structure, (4-Isobutoxyphenyl)methanamine is an ideal candidate for a fragment library.[14] FBDD identifies low-affinity but high-quality binders that can be efficiently optimized into potent leads.[15][16][17]

FBDD Screening Cascade

G A Fragment Library (incl. title compound) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B High Throughput C Hit Confirmation (Orthogonal Assay, e.g., NMR) B->C Validate Hits D Structural Biology (X-Ray Crystallography) C->D Determine Binding Mode E Hit-to-Lead Optimization (Medicinal Chemistry) D->E Structure-Guided Design F Lead Candidate E->F

Caption: Typical Fragment-Based Drug Discovery cascade.

Protocol: Thermal Shift Assay (TSA) for Hit Identification

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid method to screen for fragments that bind to and stabilize a target protein.

  • Reagent Preparation:

    • Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock of this compound in the same buffer.

    • Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Setup (384-well qPCR plate):

    • In each well, add 10 µL of the protein solution.

    • Add 1 µL of the fragment solution (final concentration 1 mM). Include buffer-only controls.

    • Add the dye, diluted to a 20x working stock in buffer, to each well.

    • Seal the plate with an optical seal.

  • Data Acquisition:

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • The melting temperature (Tm) is the inflection point of the fluorescence curve.

    • A positive "hit" is a compound that causes a significant positive shift in the Tm (ΔTm > 2 °C) compared to the control, indicating protein stabilization upon binding.

Application Note 3: Probing G-Protein Coupled Receptors (GPCRs)

The benzylamine scaffold is present in ligands for numerous G-Protein Coupled Receptors (GPCRs), which are a major class of drug targets.[18][19] This compound can serve as a starting point for exploring novel GPCR modulators. High-throughput screening (HTS) assays measuring changes in second messengers like cAMP or calcium are commonly used.[20][21][22]

Protocol: Calcium Mobilization HTS Assay for Gq-coupled GPCRs

This protocol outlines a fluorescent-based assay to detect GPCR activation that leads to intracellular calcium release.

  • Cell Preparation:

    • Plate cells engineered to express the target Gq-coupled GPCR into black, clear-bottom 384-well plates.

    • Culture the cells overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37 °C for 1 hour to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Prepare a dilution plate of this compound and other test compounds in an appropriate assay buffer.

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument capable of rapid kinetic reads.

    • The instrument will add the compounds from the dilution plate to the cell plate while simultaneously monitoring fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Agonist activity is identified by a rapid increase in fluorescence following compound addition.

    • The response is typically quantified by the maximum peak height or the area under the curve.

    • Data can be used to generate dose-response curves and determine the potency (EC₅₀) of active compounds.

Conclusion

This compound, while a simple molecule, embodies key structural features that make it a valuable tool in the medicinal chemist's arsenal. Its straightforward synthesis and versatile primary amine handle allow it to function as a foundational building block for library synthesis. Furthermore, its physicochemical properties align with the requirements for fragment-based screening. The protocols detailed herein provide a practical framework for researchers to utilize this compound and its analogs to accelerate the discovery of novel therapeutic agents.

References

An Integrated Chromatographic Protocol for the High-Purity Isolation of Pimavanserin Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the isolation of Pimavanserin Impurity 7 (1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea) from bulk drug substance. Pimavanserin (Nuplazid®) is a selective serotonin inverse agonist indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] The stringent control of impurities is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[3] This guide details a robust workflow beginning with a validated analytical Ultra-High-Performance Liquid Chromatography (UHPLC) method for impurity profiling, followed by a systematic scale-up to a preparative High-Performance Liquid Chromatography (HPLC) system for isolation. We further discuss post-isolation processing and quality control measures necessary to qualify the isolated material as a reference standard. An alternative, high-efficiency Supercritical Fluid Chromatography (SFC) approach is also presented.

Introduction: The Rationale for Impurity Isolation

In pharmaceutical manufacturing, impurities can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[3] Pimavanserin Impurity 7, identified as 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea, is a process-related impurity.[4] The isolation and characterization of such impurities are paramount for several reasons:

  • Reference Standard Generation: Pure impurities are required as reference standards for the validation of analytical methods used in routine quality control and stability studies.

  • Structural Elucidation: Isolation provides sufficient material for unambiguous structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Toxicological Assessment: Purified impurities are necessary for toxicological studies to assess their potential health risks.

This protocol is designed for researchers, analytical scientists, and process chemists involved in the development and manufacturing of Pimavanserin, providing a reliable pathway to obtain high-purity Impurity 7.

Foundational Step: Analytical Method Development

A well-resolved and robust analytical method is the cornerstone of any successful preparative isolation. The primary objective is to achieve baseline separation (Resolution > 2.0) between Pimavanserin, Impurity 7, and other known process-related or degradation impurities. Drawing from established methods for Pimavanserin analysis, a reversed-phase UHPLC method is optimized for this purpose.[5][6][7]

Optimized UHPLC Method for Impurity Profiling

The following method has been established to provide the necessary selectivity for the target impurity.

ParameterSpecificationRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe C18 stationary phase provides excellent hydrophobic retention for Pimavanserin and its structurally similar impurities. The 1.7 µm particle size ensures high efficiency and resolution.
Mobile Phase A 0.01 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric AcidA buffered aqueous phase controls the ionization state of the basic nitrogen in Pimavanserin, leading to improved peak shape and reproducibility.
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography that provides good elution strength.
Gradient Program 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% BA linear gradient is employed to resolve early-eluting polar impurities while ensuring the timely elution of the main API and later-eluting non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and separation efficiency.[6]
Detection UV at 249 nmA suitable wavelength for detecting both Pimavanserin and its urea-based impurities, which share similar chromophores.[5][8]
Injection Volume 2 µLA small volume minimizes potential peak distortion from solvent effects and column overload.
System Suitability Testing (SST)

Before proceeding to preparative scale, the analytical method must be verified. A solution containing Pimavanserin spiked with a known low level of Impurity 7 should be injected.

SST ParameterAcceptance CriteriaPurpose
Resolution (Pimavanserin & Impurity 7) ≥ 2.0Ensures distinct separation for accurate quantification and successful fraction collection.
Tailing Factor (Pimavanserin Peak) 0.8 - 1.5Confirms good peak symmetry, indicating an absence of undesirable secondary interactions.[9]
Theoretical Plates > 10,000Demonstrates high column efficiency.

Workflow for Preparative Isolation

The overall strategy involves scaling the validated analytical method to a preparative dimension, collecting the fraction corresponding to Impurity 7, and then processing this fraction to yield the final, pure solid.

Isolation_Workflow cluster_prep Preparation & Scaling cluster_iso Isolation & Purification cluster_qc Final Quality Control Crude Crude Pimavanserin (Containing Impurity 7) Analytical Analytical UHPLC Method Validation Crude->Analytical Scaling Geometric Scaling Calculation (Analytical to Preparative) Analytical->Scaling PrepRun Preparative HPLC Run (High Mass Loading) Scaling->PrepRun Collection Fraction Collection (Triggered by UV Signal) PrepRun->Collection PurityCheck Purity Analysis of Fractions (via Analytical UHPLC) Collection->PurityCheck Pooling Pool Fractions (Purity > 98%) PurityCheck->Pooling PostProcess Solvent Removal & Lyophilization Pooling->PostProcess FinalQC Final Purity & Identity Check (UHPLC, MS, NMR) PostProcess->FinalQC Standard Qualified Impurity 7 Reference Standard FinalQC->Standard

Caption: High-level workflow for the isolation of Pimavanserin Impurity 7.

Protocol: Preparative HPLC Isolation

This protocol is the primary recommended pathway due to the widespread availability of preparative HPLC systems.[10]

Step 1: Method Scaling and System Preparation

The analytical method is geometrically scaled for a larger preparative column. The key is to maintain a constant linear velocity.

Scaling Calculation:

  • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Example: For a 21.2 mm ID prep column from a 2.1 mm ID analytical column: 0.4 mL/min × (10.6² / 1.05²) ≈ 40.6 mL/min.

Step 2: Sample Preparation
  • Dissolve the crude Pimavanserin material in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide or a mixture of Methanol/Acetonitrile). The final concentration should be as high as possible without causing precipitation (e.g., 50-100 mg/mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the preparative column.

Step 3: Preparative HPLC System & Parameters
ParameterSpecification
Column C18, 5 or 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Scaled from analytical method (maintain gradient slope)
Flow Rate ~40 mL/min (as calculated)
Column Temp. Ambient
Detection UV at 249 nm (using a flow cell with a short path length to avoid detector saturation)
Injection Volume 1-5 mL (determined by loading studies)
Fraction Collector Triggered by UV signal threshold and/or time window around the expected retention time of Impurity 7.

Causality Note: Formic acid is used in the preparative mobile phase instead of a non-volatile phosphate buffer because it is easily removed during the post-isolation solvent evaporation step.

Step 4: Post-Isolation Processing
  • Purity Confirmation: Analyze each collected fraction using the validated analytical UHPLC method.

  • Pooling: Combine all fractions confirmed to contain Impurity 7 at a purity level of ≥ 98%.

  • Solvent Removal: Reduce the volume of the pooled fractions using a rotary evaporator under reduced pressure. Avoid excessive heat to prevent degradation.

  • Lyophilization: Transfer the remaining aqueous solution to a lyophilizer (freeze-dryer) to remove all residual solvent, yielding the impurity as a stable, dry powder.

Alternative Protocol: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative that offers significant advantages in speed, cost, and environmental impact.[11][12] The use of supercritical CO₂ as the primary mobile phase allows for faster separations and dramatically reduces organic solvent consumption.[13]

Rationale for SFC
  • Speed: Rapid method development and faster run times compared to HPLC.[11]

  • Efficiency: The low viscosity of supercritical CO₂ allows for higher flow rates without excessive backpressure.

  • Simplified Post-Processing: CO₂ is vented as a gas after the back-pressure regulator, leaving the collected fractions highly concentrated in the co-solvent, which simplifies evaporation.[11]

Illustrative Preparative SFC Parameters
ParameterSpecification
Column Chiral Technologies, Inc. (Daicel) Diol or 2-Ethylpyridine (2-EP) phase, 5 µm, 21 x 250 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol with 0.2% Ammonium Hydroxide
Gradient Program 5% to 40% B over 7 minutes
Flow Rate 60 g/min
Back Pressure 120 Bar
Column Temp. 40 °C
Detection UV at 249 nm

Causality Note: SFC often provides different selectivity than reversed-phase HPLC, which can be advantageous for resolving closely eluting impurities. A basic modifier like ammonium hydroxide is often added to the co-solvent to improve the peak shape of basic analytes like Pimavanserin.

Final Qualification of Isolated Material

The isolated and dried material must be rigorously tested to be qualified as a reference standard.

TestMethodPurpose
Purity Analytical UHPLCTo confirm purity is ≥ 98% and to create a Certificate of Analysis.
Identity High-Resolution Mass Spectrometry (HRMS)To confirm the molecular weight matches the theoretical mass of C19H23FN2O2.
Structure ¹H and ¹³C NMR SpectroscopyTo provide unambiguous confirmation of the chemical structure of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea.

Conclusion

This application note outlines a validated and systematic approach for the isolation of Pimavanserin Impurity 7. The primary protocol, based on preparative HPLC, is a robust and widely applicable method. The alternative SFC protocol offers a more rapid and environmentally sustainable option for laboratories with the requisite instrumentation. By following this guide, from analytical method development through to final characterization, researchers and drug development professionals can confidently generate high-purity reference standards essential for ensuring the quality and safety of Pimavanserin. The principles and workflows described herein are grounded in established chromatographic theory and adhere to the scientific and regulatory expectations of the pharmaceutical industry.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Minimizing the Formation of Pimavanserin Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pimavanserin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the formation of Pimavanserin Impurity 7. Our goal is to equip you with the scientific understanding and practical methodologies to minimize this impurity in your experiments, ensuring the highest purity of your final compound.

Understanding Pimavanserin Impurity 7

Pimavanserin Impurity 7, chemically identified as 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea , is a known process-related impurity in the synthesis of Pimavanserin. Its formation is often linked to side reactions of key intermediates and starting materials. Understanding its structure is the first step in devising strategies for its control.

Chemical Structure:

  • Pimavanserin: 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-isobutoxybenzyl)urea

  • Pimavanserin Impurity 7: 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea

    • Molecular Formula: C₁₉H₂₃FN₂O₂

    • Molecular Weight: 330.4 g/mol

The key structural difference is the absence of the N-(1-methylpiperidin-4-yl) group in Impurity 7, which is replaced by a hydrogen atom on one of the urea nitrogens. This structural similarity can sometimes make its separation from the active pharmaceutical ingredient (API) challenging.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Pimavanserin, and how do they relate to the formation of Impurity 7?

A1: Several synthetic strategies for Pimavanserin have been reported, with many converging on the formation of the central urea bond by reacting an amine with an isocyanate or a carbamate derivative.[1][2] A common approach involves the reaction of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with a reactive intermediate derived from 4-isobutoxybenzylamine, such as 1-isobutoxy-4-(isocyanatomethyl)benzene.[2]

Impurity 7 can arise from side reactions within these pathways. For instance, if 4-fluorobenzylamine is present as a starting material impurity or is formed as a degradation product, it can react with the 4-isobutoxybenzyl isocyanate intermediate to form the symmetrical diarylurea structure of Impurity 7.

Q2: At what stage of the synthesis is Pimavanserin Impurity 7 most likely to form?

A2: The formation of Impurity 7 is most probable during the urea bond formation step. This is the stage where isocyanate or other activated carbonyl intermediates are present and can react with any primary amine impurities. Careful control of starting material purity and reaction conditions at this critical step is paramount.

Q3: What analytical techniques are recommended for detecting and quantifying Pimavanserin Impurity 7?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for the detection and quantification of Pimavanserin and its related impurities.[3] A well-developed, stability-indicating HPLC method should be capable of resolving Pimavanserin from Impurity 7 and other process-related impurities and degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification and characterization of the impurity.

Q4: Are there any known degradation pathways of Pimavanserin that can lead to the formation of Impurity 7?

A4: While Impurity 7 is primarily considered a process-related impurity, harsh reaction or work-up conditions could potentially lead to the degradation of Pimavanserin or its intermediates. However, the more direct and likely route is through side reactions during synthesis rather than degradation of the final product under normal storage conditions. Studies on the stability of Pimavanserin in various vehicles have shown it to be relatively stable with minimal degradation.[3][4][5][6]

Troubleshooting Guide: Minimizing Pimavanserin Impurity 7

This section provides a structured approach to identifying the root cause of Impurity 7 formation and implementing effective corrective actions.

Issue 1: Presence of Impurity 7 Detected in the Crude Reaction Mixture

Potential Cause A: Impurities in Starting Materials

  • Causality: The presence of 4-fluorobenzylamine as an impurity in the N-(4-fluorobenzyl)-1-methylpiperidin-4-amine starting material is a direct precursor to Impurity 7. Similarly, the presence of primary amine impurities in the 4-isobutoxybenzylamine starting material can also lead to the formation of symmetrical or unsymmetrical diarylurea byproducts.

  • Troubleshooting Protocol:

    • Starting Material Analysis:

      • Obtain a Certificate of Analysis (CoA) for all starting materials.

      • Independently verify the purity of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine and 4-isobutoxybenzylamine using a validated HPLC method. Pay close attention to peaks corresponding to potential primary amine impurities.

    • Purification of Starting Materials:

      • If impurities are detected, purify the starting materials prior to use. Techniques such as recrystallization or column chromatography may be effective.

Potential Cause B: Sub-optimal Reaction Conditions

  • Causality: The reaction conditions for urea formation, such as temperature, reaction time, and stoichiometry of reagents, can influence the rate of side reactions. For example, excessive temperature or prolonged reaction times might promote the degradation of intermediates or the reaction of trace impurities.

  • Troubleshooting Protocol:

    • Reaction Monitoring:

      • Monitor the reaction progress closely using in-process controls (IPCs) with HPLC. Track the formation of Pimavanserin and the appearance of Impurity 7 over time.

    • Parameter Optimization (Design of Experiments - DoE):

      • Temperature: Evaluate a range of reaction temperatures. Lower temperatures may slow down the side reaction leading to Impurity 7 more significantly than the main reaction.

      • Stoichiometry: Carefully control the molar ratio of the amine and the isocyanate/carbamate precursor. An excess of the isocyanate component could increase the likelihood of reacting with any trace primary amine impurities.

      • Addition Rate: A slow, controlled addition of the isocyanate or activating agent can help to maintain a low instantaneous concentration, potentially favoring the desired reaction over side reactions.

Issue 2: Difficulty in Removing Impurity 7 During Purification

Potential Cause: Co-crystallization or Similar Solubility Profile

  • Causality: The structural similarity between Pimavanserin and Impurity 7 can lead to similar solubility in common crystallization solvents, making their separation by simple recrystallization challenging. Co-crystallization, where the impurity is incorporated into the crystal lattice of the API, can also occur.

  • Troubleshooting Protocol:

    • Solvent Screening for Recrystallization:

      • Conduct a systematic solvent screening to identify a solvent system that maximizes the solubility difference between Pimavanserin and Impurity 7. A combination of a good solvent (in which both are soluble) and an anti-solvent (in which both are poorly soluble) is often effective.

    • Slurry Experiment:

      • Perform a slurry of the impure material in a solvent where Pimavanserin has low solubility but Impurity 7 has a slightly higher solubility. Agitating the solid in the solvent over time can selectively dissolve the impurity.

    • Chromatographic Purification:

      • For laboratory-scale purification, column chromatography is a highly effective method for separating structurally similar compounds. A careful selection of the stationary and mobile phases is crucial for achieving good resolution.

Visualizing the Formation Pathway and Troubleshooting Logic

To further clarify the potential formation of Pimavanserin Impurity 7 and the troubleshooting workflow, the following diagrams are provided.

cluster_reactants Starting Materials & Intermediates cluster_reaction Urea Bond Formation cluster_products Products N-amine N-(4-fluorobenzyl)-1- methylpiperidin-4-amine Reaction Reaction N-amine->Reaction Isocyanate 4-isobutoxybenzyl isocyanate Isocyanate->Reaction Isocyanate->Reaction Primary_Amine_Impurity 4-fluorobenzylamine (Impurity) Primary_Amine_Impurity->Reaction Pimavanserin Pimavanserin (Desired Product) Reaction->Pimavanserin Impurity7 Pimavanserin Impurity 7 (Side Product) Reaction->Impurity7

Caption: Potential formation pathway of Pimavanserin Impurity 7.

Start Impurity 7 Detected Check_SM Analyze Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions SM_Pure Starting Materials Pure? Check_SM->SM_Pure Optimize_Conditions Optimize Reaction (Temp, Stoichiometry, etc.) Check_Conditions->Optimize_Conditions Purify_SM Purify Starting Materials SM_Pure->Purify_SM No SM_Pure->Optimize_Conditions Yes Re-run Re-run Reaction Purify_SM->Re-run Optimize_Conditions->Re-run Analyze_Crude Analyze Crude Product Re-run->Analyze_Crude Impurity_Reduced Impurity Level Acceptable? Analyze_Crude->Impurity_Reduced Impurity_Reduced->Start No Purification Proceed to Purification Impurity_Reduced->Purification Yes End Process Optimized Purification->End

Caption: Troubleshooting workflow for minimizing Pimavanserin Impurity 7.

Data Summary Table

ParameterRecommendationRationale
Starting Material Purity N-(4-fluorobenzyl)-1-methylpiperidin-4-amine: >99.5% 4-isobutoxybenzylamine: >99.5%To minimize the presence of primary amine precursors that can lead to the formation of Impurity 7.
Reaction Temperature Lower range (e.g., 0-25°C)May slow the rate of side reactions more than the desired reaction, improving selectivity.
Reagent Stoichiometry Near 1:1 molar ratio of amine to isocyanate/carbamate precursorAvoids an excess of the electrophilic partner, which could react with trace nucleophilic impurities.
Addition Rate Slow, controlled addition of the isocyanate or activating agentMaintains a low concentration of the reactive species, favoring the primary reaction pathway.
Purification Method 1. Recrystallization (with optimized solvent system) 2. Column ChromatographyTo effectively separate the structurally similar impurity from the final product.

References

Technical Support Center: Synthesis of (4-Isobutoxyphenyl)methanamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Isobutoxyphenyl)methanamine Acetate. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this key amine intermediate. As your dedicated scientific resource, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and optimize your results. This document offers full editorial control, moving beyond rigid templates to deliver field-proven insights and robust, self-validating methodologies.

Section 1: Synthesis Overview & Core Mechanism

The most reliable and common method for preparing (4-Isobutoxyphenyl)methanamine is through the reductive amination of 4-isobutoxybenzaldehyde. This process involves the initial reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1] The final step involves the formation of the acetate salt to improve stability and handling.

The reaction is popular due to its high atom economy and typically mild conditions.[1] However, success hinges on careful control of reaction parameters to favor the formation of the primary amine and minimize common side products.

G cluster_0 reactant reactant intermediate intermediate product product reagent reagent A 4-Isobutoxybenzaldehyde p1 A->p1 B Ammonia (NH3) B->p1 C Imine Intermediate p2 C->p2 D (4-Isobutoxyphenyl)methanamine (Free Base) E (4-Isobutoxyphenyl)methanamine Acetate D->E Salt Formation R2 + Acetic Acid p1->C Condensation (-H2O) p2->D Reduction R1 + [Reducing Agent] (e.g., NaBH4, H2/Pd) G problem problem question question solution solution start Low Yield or Reaction Failure q1 Is starting aldehyde consumed (TLC)? start->q1 q2 Is secondary amine the major product? q1->q2 Yes sol1 Cause: Poor imine formation. - Increase NH3 excess. - Add catalytic acid (AcOH). - Use dehydrating agent. q1->sol1 No q3 Is starting alcohol the major product? q2->q3 No sol2 Cause: Over-alkylation. - Increase NH3 excess significantly. - Lower reaction concentration. q2->sol2 Yes sol3 Cause: Aldehyde reduction. - Add NaBH4 slowly at 0°C. - Pre-form imine before adding NaBH4. - Use milder reductant (e.g., STAB). q3->sol3 Yes sol4 Cause: Inactive NaBH4. - Use fresh reagent. q3->sol4 No

References

stability issues and degradation of 4-Isobutoxybenzylamine acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Isobutoxybenzylamine Acetate. This guide is designed to provide in-depth technical assistance to professionals utilizing this compound in their experiments. As Senior Application Scientists, we have compiled this resource to address potential stability issues and degradation phenomena you may encounter. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is 4-Isobutoxybenzylamine Acetate and what are its primary applications?

4-Isobutoxybenzylamine acetate is an organic salt composed of the weak base 4-isobutoxybenzylamine and the weak acid, acetic acid.[1] In its solid form, it is typically a colorless to white crystal.[2] This compound and its free base form are utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[3] The benzylamine moiety is a common structural feature in many biologically active compounds.[4]

Q2: I've observed a change in the physical appearance of my solid 4-Isobutoxybenzylamine Acetate upon storage. What could be the cause?

Changes in the physical appearance of the solid, such as discoloration or clumping, could be indicative of degradation. Benzylamine compounds can be sensitive to air, light, and moisture.[5] Specifically, benzylamines can absorb carbon dioxide from the air, potentially forming carbonate salts.[5][6] It is crucial to store the compound in a tightly sealed container, in a cool, dry, and dark place to minimize exposure to these elements.

Q3: My aqueous solution of 4-Isobutoxybenzylamine Acetate has a different pH than expected. Why is this?

When 4-Isobutoxybenzylamine acetate is dissolved in water, it will establish an equilibrium between the salt and its constituent weak acid (acetic acid) and weak base (4-isobutoxybenzylamine).[1][7] The final pH of the solution will depend on the relative strengths (pKa and pKb) of the acid and base.[7] Any subsequent degradation, such as oxidation of the benzylamine, could also alter the pH of the solution.

Q4: What are the primary degradation pathways I should be concerned about with 4-Isobutoxybenzylamine Acetate?

The two primary degradation pathways of concern are hydrolysis of the acetate salt and oxidation of the 4-isobutoxybenzylamine moiety.

  • Hydrolysis: In aqueous solutions, the acetate salt will partially dissociate into 4-isobutoxybenzylamine and acetic acid. This is typically a reversible process.[7]

  • Oxidation: The benzylamine group is susceptible to oxidation, which can lead to the formation of 4-isobutoxybenzaldehyde, 4-isobutoxybenzoic acid, and the corresponding imine, N-(4-isobutoxybenzylidene)-4-isobutoxybenzylamine.[8][9][10] This oxidation can be influenced by factors such as the presence of oxygen, light, and metal ions.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of 4-Isobutoxybenzylamine Acetate.

Issue 1: Inconsistent reaction yields or unexpected side products.

If you are experiencing variability in your reaction outcomes, consider the purity and stability of your starting material.

Troubleshooting Workflow:

start Inconsistent Yields / Unexpected Side Products check_purity 1. Assess Purity of 4-Isobutoxybenzylamine Acetate start->check_purity storage 2. Review Storage Conditions check_purity->storage Purity Confirmed re_purify Re-purify Starting Material check_purity->re_purify Purity Suspect reaction_cond 3. Evaluate Reaction Conditions storage->reaction_cond Proper Storage adjust_storage Adjust Storage (e.g., inert atm, desiccator) storage->adjust_storage Improper Storage lit_review 4. Consult Literature for Similar Reactions reaction_cond->lit_review Conditions Standard optimize_reaction Optimize Reaction (e.g., de-gas solvents, use fresh reagents) reaction_cond->optimize_reaction Conditions Harsh modify_procedure Modify Experimental Procedure lit_review->modify_procedure

Figure 1: Troubleshooting inconsistent reaction outcomes.

Causality Explained:

  • Purity: The presence of degradation products, such as 4-isobutoxybenzaldehyde, in your starting material can lead to the formation of unintended side products in your reaction.

  • Storage: Improper storage can lead to gradual degradation, altering the concentration of the active reagent over time.[5]

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperature, presence of strong oxidants) can accelerate the degradation of the starting material or intermediates.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

The emergence of new peaks during analysis is a strong indicator of degradation.

Troubleshooting Workflow:

start Unknown Peaks in Chromatogram check_blank 1. Analyze Blank (Solvent/Mobile Phase) start->check_blank stress_test 2. Perform Forced Degradation Study check_blank->stress_test Blank is Clean ms_analysis 3. Characterize Unknown Peaks (e.g., LC-MS) stress_test->ms_analysis pathway_id 4. Identify Degradation Pathway ms_analysis->pathway_id start Start Forced Degradation Study prep_samples Prepare Samples of 4-Isobutoxybenzylamine Acetate start->prep_samples expose_stress Expose Samples to Stress Conditions (Table 1) prep_samples->expose_stress analyze_hplc Analyze Samples by Stability-Indicating HPLC expose_stress->analyze_hplc characterize_degradants Characterize Degradation Products (LC-MS, NMR) analyze_hplc->characterize_degradants Degradation Observed pathway_elucidation Elucidate Degradation Pathways characterize_degradants->pathway_elucidation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 4-Isobutoxybenzylamine Acetate B 4-Isobutoxybenzylamine A->B H₂O C Acetic Acid A->C H₂O D 4-Isobutoxybenzylamine E [Imine Intermediate] D->E [O] F 4-Isobutoxybenzaldehyde E->F H₂O H N-(4-isobutoxybenzylidene)- 4-isobutoxybenzylamine E->H + 4-Isobutoxybenzylamine G 4-Isobutoxybenzoic Acid F->G [O]

References

removing impurities from (4-Isobutoxyphenyl)methanamine acetate samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Isobutoxyphenyl)methanamine Acetate

Introduction

(4-Isobutoxyphenyl)methanamine, often handled as its acetate salt for improved stability and handling, is a key primary amine intermediate in pharmaceutical synthesis.[1][2] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting and validated protocols for identifying and removing common impurities encountered during the synthesis and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: Impurities typically originate from the synthetic route, which is often a reductive amination of 4-isobutoxybenzaldehyde.[3][4]

  • Unreacted Starting Materials: The most common are 4-isobutoxybenzaldehyde and the ammonia source.

  • Reductant-Related Byproducts: Residual reducing agents (e.g., borohydrides) and their byproducts.[5]

  • Over-alkylation Products: Formation of the secondary amine, N,N-bis((4-isobutoxyphenyl)methyl)amine, is a frequent side reaction.[6]

  • Degradation Products: Primary amines, especially aromatic ones, can be susceptible to oxidation, leading to discoloration.[7][8] Hydrolysis of the isobutoxy ether linkage under harsh acidic conditions, though less common, is a possibility.

Q2: My sample has a yellow or brown tint. What causes this and is it removable?

A2: Discoloration in amines often indicates oxidation or the presence of trace, highly conjugated impurities.[7] Primary aromatic amines are known to be sensitive to air and light.[8][9] This discoloration can often be removed. A single recrystallization may be sufficient. For persistent color, treatment with activated carbon during the recrystallization process is effective, followed by filtration through a fine medium like Celite to remove the carbon particles.

Q3: How do I choose the best purification strategy for my specific impurity profile?

A3: The optimal strategy depends on the nature and quantity of the impurities. The following diagram provides a decision-making workflow.

Purification_Decision_Tree start Identify Impurity Profile (TLC, HPLC, NMR) impurity_type What is the primary impurity? start->impurity_type aldehyde Starting Aldehyde (Neutral Impurity) impurity_type->aldehyde  Neutral over_alkylated Over-Alkylated Amine (Basic, Less Polar) impurity_type->over_alkylated Basic baseline Baseline/Polar Impurities (Salts, Reagents) impurity_type->baseline Polar multiple Multiple Impurities impurity_type->multiple Mixed extraction Acid-Base Extraction aldehyde->extraction norm_phase Normal-Phase Chromatography (Silica or Amine-Functionalized) over_alkylated->norm_phase rev_phase Reversed-Phase Chromatography baseline->rev_phase recrystallization Recrystallization baseline->recrystallization multiple->norm_phase multiple->rev_phase extraction->recrystallization Follow with norm_phase->recrystallization Follow with rev_phase->recrystallization Follow with

Caption: Decision tree for selecting a purification method.

Q4: What are the best practices for storing the purified this compound to maintain its purity?

A4: To prevent degradation, proper storage is critical.[10][11] Amines can be sensitive to air, light, and moisture.[12]

  • Temperature: Store in a cool environment, ideally at 2-8°C.[12]

  • Atmosphere: For long-term storage, displace air in the container with an inert gas like argon or nitrogen to prevent oxidation.[13]

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.[10][12]

  • Moisture: Store in a dry place or in a desiccator, as amines can be hygroscopic.[12]

Troubleshooting Guides & Detailed Protocols

This section addresses specific impurity-related challenges with causative explanations and step-by-step protocols.

Problem 1: High Levels of Unreacted 4-Isobutoxybenzaldehyde Detected
  • Root Cause Analysis: The presence of the starting aldehyde indicates an incomplete reductive amination reaction. This can be due to insufficient reaction time, suboptimal temperature, or deactivated reducing agent. Since the aldehyde is a neutral compound, it can be efficiently separated from the basic amine product.

  • Recommended Solution: Liquid-liquid acid-base extraction is the most effective and scalable method for removing neutral impurities from a basic product.[14][15][16] This technique exploits the differential solubility of the amine salt (water-soluble) versus the neutral aldehyde (organic-soluble).

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation start Crude Sample (4-Isobutoxyphenyl)methanamine (Base) + 4-Isobutoxybenzaldehyde (Neutral) Dissolve in Organic Solvent (e.g., Ethyl Acetate) acid_add acid_add start->acid_add sep_funnel Separatory Funnel Aqueous Layer (Bottom) Organic Layer (Top) acid_add->sep_funnel:f0 aqueous_layer Aqueous Phase Contains: (4-Isobutoxyphenyl)methanaminium chloride (Water-Soluble Salt) sep_funnel:f1->aqueous_layer organic_layer Organic Phase Contains: 4-Isobutoxybenzaldehyde (Neutral Impurity) sep_funnel:f2->organic_layer basify basify aqueous_layer->basify isolate Isolate Pure Amine (Filtration or Extraction into fresh organic solvent) basify->isolate

Caption: Workflow for purifying amines using acid-base extraction.

  • Dissolution: Dissolve the crude this compound sample in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Conversion to Free Base: Wash the organic solution with an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to convert the acetate salt to the free amine. Separate the organic layer.

  • Acidic Extraction: Extract the organic layer with 1M hydrochloric acid (HCl).[16] The basic amine will be protonated and move into the aqueous layer, while the neutral aldehyde impurity remains in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Impurity Removal: Discard the organic layer containing the aldehyde.

  • Liberation of Free Amine: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).[16] The free amine will precipitate out as an oil or solid.

  • Isolation: Extract the liberated free amine back into a fresh portion of organic solvent (e.g., DCM). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Salt Formation (Optional): To obtain the acetate salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add one equivalent of acetic acid. The salt will precipitate and can be collected by filtration.

Problem 2: Presence of Secondary Amine Byproducts
  • Root Cause Analysis: Over-alkylation is a common side reaction in reductive amination, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde and reducing agent. This secondary amine byproduct has similar basicity but different polarity compared to the desired primary amine.

  • Recommended Solution: Flash column chromatography is the preferred method for separating compounds with similar functional groups but different polarities.[17] Both normal-phase and reversed-phase chromatography can be effective.

TechniqueStationary PhaseMobile Phase PrincipleElution OrderProsCons
Normal-Phase Silica Gel (acidic)Non-polar eluent with polar modifier (e.g., Hexane/EtOAc + Triethylamine)Least polar elutes first (Secondary amine before primary)Good for less polar compounds, widely available.Strong interaction between basic amines and acidic silica can cause peak tailing. Requires amine modifier in eluent.[17][18]
Amine-Phase Amine-functionalized SilicaNon-polar eluent with polar modifier (e.g., Hexane/EtOAc)Least polar elutes first (Secondary amine before primary)Eliminates need for basic modifiers in the mobile phase, leading to sharper peaks and better separation.[19][20]More expensive than plain silica.
Reversed-Phase C18-functionalized SilicaPolar eluent with organic modifier (e.g., Water/Acetonitrile + 0.1% TFA or TEA)Most polar elutes first (Primary amine before secondary)Excellent for polar compounds and water-soluble salts.[21][22]Requires removal of polar solvents post-purification; TFA can be difficult to remove.
  • Method Development: Develop a separation method using amine-functionalized TLC plates.[19] Test various solvent systems, such as gradients of ethyl acetate in hexanes. The goal is to achieve a clear separation between the product spot and the less polar byproduct spot.

  • Column Preparation: Choose an appropriately sized amine-functionalized silica column and equilibrate it with the starting mobile phase (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel and loading the powder onto the column.

  • Elution: Run the column using the gradient determined during method development (e.g., a linear gradient from 0% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure primary amine.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Problem 3: Product is an Oil or Fails to Crystallize
  • Root Cause Analysis: Failure to obtain a crystalline solid can be due to the presence of persistent impurities that inhibit lattice formation, residual solvent, or excess acetic acid. The free amine itself may be an oil at room temperature, making the formation of a solid salt crucial for handling.

  • Recommended Solution: A carefully executed recrystallization or salt formation protocol can yield a pure, crystalline solid. The choice of acid for salt formation can significantly impact crystallinity.[23]

Solvent SystemRationale
Isopropanol (IPA) / Heptane The salt is soluble in hot IPA and insoluble in heptane. Dissolve in minimal hot IPA and add heptane until turbidity appears, then cool slowly.
Ethyl Acetate The acetate salt may have moderate solubility in hot ethyl acetate and lower solubility upon cooling.
Acetone Can be a good solvent for dissolving the amine salt, with crystallization induced by slow cooling or addition of an anti-solvent like diethyl ether.[18]
  • Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold (see Table 2).

  • Dissolution: Place the crude acetate salt in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., isopropanol) and heat gently with stirring until the solid is fully dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if needed): If carbon was added, perform a hot filtration through a fluted filter paper or a pad of Celite to remove it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Purity Assessment

After purification, the sample's purity must be confirmed. A combination of methods provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile gradient is typically effective.[24]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present at levels >1%. Integration of signals can help quantify impurities against the main compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

References

Technical Support Center: Optimizing HPLC Separation of Pimavanserin and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analysis of Pimavanserin and its related impurities by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and quality control professionals working on the development, validation, and routine analysis of Pimavanserin. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation.

I. Understanding the Molecule and Its Chromatographic Behavior

Pimavanserin is an atypical antipsychotic agent.[1] Its chemical structure contains a tertiary amine and a urea functional group, which can influence its chromatographic behavior, particularly concerning peak shape and retention. Understanding the physicochemical properties of Pimavanserin is the first step in developing a robust HPLC method.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of Pimavanserin.

Q1: What is a good starting point for an HPLC method for Pimavanserin?

A good starting point for a reversed-phase HPLC method for Pimavanserin would be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. Several published methods have demonstrated good separation using these conditions. For example, one method utilizes a C18 column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile, water, and 0.02M potassium dihydrogen orthophosphate (40:10:50 v/v/v) with the buffer pH adjusted to 6.0.[2] Another validated method uses a C18 column with a mobile phase of 0.1M sodium dihydrogen phosphate, methanol, and acetonitrile (55:30:15 v/v/v) at a pH of 5.0.[3]

Q2: What is the typical UV detection wavelength for Pimavanserin?

Pimavanserin exhibits maximum absorbance at approximately 290 nm and 239 nm.[2][3] The choice of wavelength will depend on the specific requirements of the method, such as sensitivity and the UV absorbance of any co-eluting impurities. A photodiode array (PDA) detector is recommended during method development to assess peak purity and select the optimal wavelength.

Q3: My Pimavanserin peak is tailing. What are the common causes and solutions?

Peak tailing for basic compounds like Pimavanserin is a common issue in reversed-phase HPLC. The primary cause is often the interaction of the basic analyte with acidic silanol groups on the surface of the silica-based column packing material.[4]

Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.

  • Use of an Ion-Pairing Reagent: Adding a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Column Selection: Employ a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups. Modern columns designed for the analysis of basic compounds are a good choice.

  • Buffer Concentration: Ensure an adequate buffer concentration to maintain a stable pH on the column surface.

Q4: How can I confirm the stability-indicating nature of my HPLC method for Pimavanserin?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, forced degradation studies are performed as per the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5]

Pimavanserin should be subjected to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH).[3]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the sample.

  • Photolytic Stress: Exposing the sample to light.

The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Pimavanserin peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the Pimavanserin peak is spectrally pure in the presence of any degradants.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the HPLC separation of Pimavanserin and its impurities.

Issue 1: Poor Resolution Between Pimavanserin and an Impurity

Poor resolution can compromise the accuracy of quantification. The following workflow can help in troubleshooting this issue.

Caption: Troubleshooting workflow for poor resolution.

Causality Explained:

  • Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer affects the retention times of compounds based on their polarity. Increasing the organic content generally reduces retention, while decreasing it increases retention. Switching between acetonitrile and methanol can change the selectivity of the separation due to different solvent-analyte interactions.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Pimavanserin and some of its impurities. By adjusting the pH relative to the pKa of the analytes, their degree of ionization can be controlled, leading to changes in retention and potentially improved resolution.

Issue 2: Inconsistent Retention Times

Fluctuations in retention times can lead to inaccurate peak identification and integration.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase before injection, leading to a drifting baseline and shifting retention times.Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
Mobile Phase Preparation Issues Inconsistent preparation of the mobile phase, such as variations in pH or solvent ratios, can cause retention time shifts.Use a calibrated pH meter and precise volumetric measurements for mobile phase preparation. Prepare fresh mobile phase daily.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.Perform regular pump maintenance. Check for pressure fluctuations and perform a flow rate accuracy test.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and column chemistry, leading to retention time variability.Use a column oven to maintain a constant and controlled temperature.
Issue 3: Extraneous Peaks in the Chromatogram

Ghost peaks or unexpected peaks can interfere with the analysis.

Caption: Logical workflow for identifying the source of extraneous peaks.

IV. Key Impurities and Degradation Products

A robust HPLC method must be able to separate Pimavanserin from its potential process impurities and degradation products. Below is a table of some known related substances.

Compound Name Structure Molecular Formula Origin
Pimavanserin
alt text
C₂₅H₃₄FN₃O₂API
N-Nitroso Desmethyl Pimavanserin
alt text
C₂₄H₃₁FN₄O₃Potential Impurity
1,3-bis(4-isobutoxybenzyl)urea
alt text
C₂₃H₃₂N₂O₃Process Impurity
(4-fluorobenzyl)(1-methylpiperidin-4-yl)carbamic acid Structure not readily available-Degradation Product
[4-(2-methylpropoxy)benzyl]carbamic acid Structure not readily available-Degradation Product

V. Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step protocol for a stability-indicating RP-HPLC method for the quantification of Pimavanserin.[3]

1. Chromatographic Conditions:

  • Column: Kromasil C18, 5 µm, 250 mm × 4.6 mm

  • Mobile Phase: 0.1M Sodium Dihydrogen Phosphate: Methanol: Acetonitrile (55:30:15, v/v/v), pH adjusted to 5.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 239 nm

  • Run Time: 6 minutes

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Dissolve the appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 0.1M solution.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the buffer, methanol, and acetonitrile in the specified ratio.

    • Adjust the pH to 5.0 using orthophosphoric acid.

    • Degas the mobile phase before use.

  • Standard Stock Solution (170 µg/mL):

    • Accurately weigh 17 mg of Pimavanserin reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (from tablets):

    • Weigh and finely powder a sufficient number of tablets.

    • Transfer an amount of powder equivalent to 17 mg of Pimavanserin to a 100 mL volumetric flask.

    • Add a portion of the mobile phase and sonicate to dissolve.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution in replicate (e.g., n=5) and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be > 2000

  • %RSD of Peak Areas: Should be ≤ 2.0%

  • %RSD of Retention Times: Should be ≤ 1.0%

VI. References

  • Pappula, N., & Kantu, V. L. (2022). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR THE ESTIMATION OF PIMAVANSERIN IN BULK AND ITS DOSAGE FORM BY RP-HPLC. World Journal of Pharmaceutical and Life Sciences, 8(3), 156-161. --INVALID-LINK--

  • Koduri, G. B., Bollikolla, H. B., Dittakavi, R., & Navuluri, S. (2018). Quantification of Pimavanserin in Bulk and Tablet Dosage Form Using A Stability Indicating High Performance Liquid Chromatographic Method. Pharmaceutical Sciences, 24(4), 266-273. --INVALID-LINK--

  • Veeprho. (n.d.). N-Nitroso Desmethyl Pimavanserin. Retrieved from --INVALID-LINK--

  • Veeprho. (n.d.). Pimavanserin Impurity 3. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Pimavanserin. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--

  • Asian Journal of Chemistry. (2024). Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization of Green Analytical HPLC Method for Quantification of Pimavanserin and its Impurities. --INVALID-LINK--

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. --INVALID-LINK--

References

Technical Support Center: Optimizing HPLC Analysis of 4-Isobutoxybenzylamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Isobutoxybenzylamine acetate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in explaining the fundamental mechanisms to empower you to make informed decisions in your method development and routine analysis.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the HPLC analysis of 4-Isobutoxybenzylamine acetate.

Q1: What is the most common reason for peak tailing with 4-Isobutoxybenzylamine acetate?

A1: The most frequent cause of peak tailing for 4-Isobutoxybenzylamine acetate, a primary amine, is secondary interactions between the basic amine functional group and acidic residual silanol groups on the surface of silica-based stationary phases.[1] These interactions create a secondary, stronger retention mechanism in addition to the primary reversed-phase retention, leading to a distorted peak shape.[2]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter.[3][4][5] For a basic compound like 4-Isobutoxybenzylamine acetate, at a low pH (e.g., pH < 3), the silanol groups on the silica surface are protonated and thus less likely to interact with the protonated amine.[2] However, the analyte itself will be protonated. At a high pH (e.g., pH > 8), the analyte is neutral, which can increase its retention and improve peak shape, provided a pH-stable column is used.[6][7] Operating at a pH close to the analyte's pKa can lead to peak distortion as both ionized and unionized forms will be present.[4][8]

Q3: Can I simply use a standard C18 column for this analysis?

A3: While a standard C18 column can be used, it may not provide the best peak shape without significant mobile phase optimization.[7] Columns with advanced surface treatments, such as end-capping to reduce residual silanols, or base-deactivated columns specifically designed for the analysis of basic compounds, are highly recommended to minimize peak tailing.[1][9]

Q4: What are "competing bases" and "ion-pairing agents," and can they help?

A4: A competing base, such as triethylamine (TEA), is a mobile phase additive that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[7][10][11] An ion-pairing agent, on the other hand, is a chemical that has a hydrophobic part and an ionic part. It pairs with the ionized analyte, forming a neutral complex that has better retention and peak shape in reversed-phase chromatography.[12][13][14] Both can be effective strategies to mitigate peak tailing.

In-Depth Troubleshooting Guide for Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification.[15] This guide provides a systematic approach to troubleshooting and resolving peak tailing for 4-Isobutoxybenzylamine acetate.

Understanding the Root Cause: The Silanol Interaction

The primary culprit behind the peak tailing of basic compounds like 4-Isobutoxybenzylamine acetate on silica-based reversed-phase columns is the interaction with residual silanol groups (Si-OH) on the silica surface.[2][16][17] These silanols are acidic and can exist in an ionized state (SiO-), especially at mid-range pH values. The positively charged (protonated) primary amine of your analyte can then undergo a strong secondary ionic interaction with these negatively charged silanol sites.[10] This leads to some analyte molecules being retained longer than others, resulting in a "tailing" peak.

Mechanism of Silanol Interaction with a Primary Amine

Analyte (R-NH3+) Analyte (R-NH3+) Silanol Site (SiO-) Silanol Site (SiO-) Analyte (R-NH3+)->Silanol Site (SiO-) Ionic Interaction

Caption: Ionic interaction between protonated amine and ionized silanol.

A Systematic Approach to Eliminating Peak Tailing

The following troubleshooting workflow provides a step-by-step guide to address peak tailing.

Troubleshooting Workflow for Peak Tailing

A Identify Peak Tailing B Adjust Mobile Phase pH A->B Start Here C Add Mobile Phase Modifier B->C If tailing persists F Symmetrical Peak Achieved B->F Success D Change Column Chemistry C->D If tailing persists C->F Success E Optimize Other Parameters D->E If tailing persists D->F Success E->F Success

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase pH Adjustment

Adjusting the mobile phase pH is often the simplest and most effective first step.[3][4] The goal is to control the ionization state of both the analyte and the silanol groups.

  • Low pH (pH 2.5-3.5): At this pH, the residual silanol groups are protonated (Si-OH) and therefore neutral, minimizing their ability to interact ionically with the protonated amine analyte (R-NH3+).[2] This is a common starting point for analyzing basic compounds.

  • High pH (pH 8-11): At a high pH, the 4-Isobutoxybenzylamine acetate will be in its neutral form (R-NH2), which can lead to increased retention and improved peak shape.[6][7] However, this approach requires a column specifically designed for high pH stability, as traditional silica-based columns will dissolve under these conditions.[18][19][20]

pH Range Analyte State Silanol State Pros Cons
Low (2.5-3.5) Protonated (R-NH3+)Neutral (Si-OH)Suppresses silanol interactions.Analyte may have low retention.
Mid (4-7) Protonated (R-NH3+)Partially Ionized (SiO-)-High potential for peak tailing.
High (8-11) Neutral (R-NH2)Ionized (SiO-)Good retention and peak shape.Requires a specialized, pH-stable column.
Step 2: Employing Mobile Phase Modifiers

If pH adjustment alone is insufficient, the addition of a mobile phase modifier can significantly improve peak shape.

  • Competing Base: Adding a small concentration (e.g., 0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase can be very effective.[7] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[10][11]

  • Ion-Pairing Agents: For basic analytes, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium hexanesulfonate) can be added to the mobile phase.[12][13] This forms a neutral ion-pair with the protonated analyte, which then chromatographs with improved peak shape.[14][21][22]

Step 3: Selecting the Right Column Chemistry

Modern HPLC columns offer various solutions to the problem of analyzing basic compounds.

  • End-Capped Columns: Most modern columns are "end-capped," a process that chemically derivatizes the majority of residual silanols, making them less active.[2][9] Using a high-quality, fully end-capped column is crucial.

  • Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and have a very low concentration of active silanol sites.[1]

  • Hybrid Silica Columns: Columns based on hybrid silica-organic particles often exhibit better stability at high pH and reduced silanol activity, making them an excellent choice for amine analysis.[7][20]

Column Type Key Feature Best For
Standard C18 Basic reversed-phaseNon-polar, neutral compounds.
End-Capped C18 Reduced silanol activity.General purpose, including mild bases.
Base-Deactivated Minimal silanol interactions.Strong bases and challenging amines.
Hybrid Silica/High pH Stable Extended pH stability (up to 12).Analysis of bases in their neutral state at high pH.[18][19][20]
Step 4: Optimizing Other Chromatographic Parameters

While less common as the primary cause of tailing for basic compounds, other factors can contribute to poor peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[15][23] Try reducing the injection volume or sample concentration.[23]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing. Ensure your system is optimized for low dead volume.[24]

  • Column Degradation: A void at the head of the column or a contaminated frit can also lead to distorted peaks.[15][25] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[23]

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a method to analyze 4-Isobutoxybenzylamine acetate with good peak shape.

  • Column Selection: Start with a modern, high-quality, end-capped C18 or a base-deactivated column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The formic acid will buffer the mobile phase to a low pH (~2.7), protonating the silanol groups and minimizing secondary interactions.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 90% B over 10 minutes.

    • Equilibration: 5 minutes at initial conditions.

  • Detection: UV at an appropriate wavelength (determine this by running a UV scan of a standard).

  • Injection Volume: 5 µL.

  • Analysis and Optimization:

    • Evaluate the peak shape from the initial run.

    • If tailing is still present, consider adding a competing base (e.g., 0.1% TEA) to both mobile phases A and B.

    • Alternatively, explore using a column designed for high pH and a mobile phase buffered at pH 10 (e.g., with ammonium bicarbonate), which can provide excellent peak shape for basic compounds.[19]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues for 4-Isobutoxybenzylamine acetate, leading to more accurate and reliable HPLC results.

References

Technical Support Center: Synthesis of 4-Isobutoxybenzylamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isobutoxybenzylamine Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis of 4-isobutoxybenzylamine and its subsequent conversion to the acetate salt.

Question 1: My yield of 4-isobutoxybenzylamine from the reductive amination of 4-isobutoxybenzaldehyde is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of 4-isobutoxybenzaldehyde are a common challenge. The root causes often lie in one of three areas: imine formation, the reduction step, or side reactions.

Causality and Solutions:

  • Inefficient Imine Formation: The initial condensation of 4-isobutoxybenzaldehyde with an ammonia source to form the imine is a reversible reaction.[1] To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction.

    • Procedural Recommendation: While not always necessary for one-pot reductive aminations, if you are performing a two-step process, consider using a Dean-Stark apparatus or adding a dehydrating agent. For one-pot reactions, the choice of solvent and reducing agent becomes critical.

  • Suboptimal Reduction Conditions: The choice of reducing agent and reaction conditions significantly impacts the efficiency of the imine reduction.

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde.[2] To avoid this, the imine should be allowed to form completely before the addition of NaBH₄.[2] A stepwise procedure, where the imine is formed in a solvent like methanol followed by the addition of the reducing agent, can be beneficial.[3][4]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that can reduce the imine in the presence of the aldehyde.[1][3][5] It is often the preferred reagent for one-pot reductive aminations and generally leads to higher yields and cleaner reactions.[4] Acetic acid is frequently used as a catalyst with this reagent.[4]

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is another effective method.[6][7] This approach is often used in industrial settings.

  • Side Reactions: The primary side reaction to consider is the formation of the secondary amine, bis(4-isobutoxybenzyl)amine, through the reaction of the primary amine product with another molecule of the imine intermediate.[6]

    • Mitigation Strategy: Using a large excess of the ammonia source can help to minimize this side reaction by favoring the formation of the primary amine.

Question 2: I am observing significant impurity peaks in my crude 4-isobutoxybenzylamine product. What are these impurities likely to be and how can I prevent their formation?

Answer:

Impurity profiles can vary depending on the synthetic route. For the reductive amination of 4-isobutoxybenzaldehyde, the most common impurities are unreacted starting material, the corresponding alcohol, and the secondary amine.

Impurity Identification and Prevention:

ImpurityFormation PathwayPrevention Strategy
4-Isobutoxybenzaldehyde Incomplete reaction.Ensure sufficient reaction time and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize the stoichiometry of the reducing agent.
4-Isobutoxybenzyl alcohol Reduction of the starting aldehyde by the reducing agent.Use a selective reducing agent like NaBH(OAc)₃.[4] If using NaBH₄, ensure complete imine formation before its addition.[2]
Bis(4-isobutoxybenzyl)amine Reaction of the primary amine product with the imine intermediate.Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).

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Caption: Potential reaction pathways in the synthesis of 4-Isobutoxybenzylamine.

Question 3: My isolated 4-Isobutoxybenzylamine acetate has a low melting point and appears oily. How can I improve the crystallinity and purity of the final salt?

Answer:

The physical properties of the acetate salt are highly dependent on its purity. An oily appearance or a depressed melting point typically indicates the presence of impurities or residual solvent.

Improving Salt Formation and Crystallinity:

  • Purity of the Free Base: The most critical factor is the purity of the 4-isobutoxybenzylamine free base before salt formation. Any impurities from the preceding step will be carried over and can inhibit crystallization.

    • Purification of the Free Base: Consider purifying the crude amine by vacuum distillation or column chromatography before forming the salt.[8] An acid-base extraction can also be effective for removing neutral impurities.[9]

  • Stoichiometry of Acetic Acid: The molar ratio of acetic acid to the amine is crucial.

    • Procedural Tip: Use a stoichiometric amount (1.0 to 1.1 equivalents) of high-purity glacial acetic acid. An excess of acetic acid can lead to an oily product.

  • Crystallization Solvent: The choice of solvent for the salt formation and crystallization is important.

    • Solvent Selection: A solvent system where the acetate salt has low solubility at cooler temperatures is ideal. Common choices include esters like ethyl acetate or isopropyl acetate, or hydrocarbon solvents like heptane or toluene, often used as anti-solvents. Experiment with different solvent combinations to find the optimal conditions for your product.

  • Crystallization Technique:

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, well-defined crystals. Seeding the solution with a small crystal of pure product can also induce crystallization.

    • Stirring: Gentle stirring during crystallization can sometimes improve crystal quality, but vigorous agitation should be avoided as it can lead to the formation of smaller, less pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Isobutoxybenzylamine?

The most prevalent and industrially scalable route is the reductive amination of 4-isobutoxybenzaldehyde.[3] This method is favored for its atom economy and often allows for a one-pot procedure.[1] An alternative, though less common, route is the reduction of 4-isobutoxybenzonitrile using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.[10]

dot

cluster_0 Reductive Amination Route cluster_1 Nitrile Reduction Route 4-Isobutoxybenzaldehyde 4-Isobutoxybenzaldehyde Imine Imine 4-Isobutoxybenzaldehyde->Imine + NH3 4-Isobutoxybenzylamine 4-Isobutoxybenzylamine Imine->4-Isobutoxybenzylamine Reduction 4-Isobutoxybenzonitrile 4-Isobutoxybenzonitrile 4-Isobutoxybenzonitrile->4-Isobutoxybenzylamine Reduction

Caption: Common synthetic routes to 4-Isobutoxybenzylamine.

Q2: Why is 4-Isobutoxybenzylamine often converted to its acetate salt?

The free base of 4-isobutoxybenzylamine is a liquid at room temperature and can be susceptible to air oxidation over time. Converting it to the acetate salt offers several advantages:

  • Improved Stability: Salts are generally more stable and have a longer shelf life than the corresponding free bases.

  • Ease of Handling: The acetate salt is typically a crystalline solid, which is easier to handle, weigh, and store compared to a liquid.

  • Purification: The process of salt formation and crystallization is an effective method for purifying the amine, as impurities often remain in the mother liquor.[11]

Q3: What are the critical parameters to control during the acetate salt formation?

The key parameters to control are:

  • Temperature: The initial dissolution may require gentle warming, but the crystallization should be done at a controlled, cooler temperature.

  • Solvent Choice: As discussed in the troubleshooting section, the solvent plays a critical role in the yield and quality of the crystalline product.

  • Rate of Addition: The acetic acid should be added slowly to the solution of the amine to avoid localized excess and potential side reactions.

  • Stirring: Controlled agitation is important for maintaining a homogeneous solution and promoting uniform crystal growth.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:

  • Reducing Agents: Sodium borohydride and its derivatives are flammable solids and can react violently with water to produce hydrogen gas. Handle them in a fume hood away from ignition sources.

  • Solvents: Many organic solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

resolving co-elution of Pimavanserin Impurity 7 with other peaks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving analytical challenges in the chromatographic analysis of Pimavanserin and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering issues with co-elution, specifically involving Pimavanserin Impurity 7. Our goal is to provide you with the expertise and practical steps needed to troubleshoot and resolve these complex separation challenges, ensuring the accuracy and integrity of your analytical data.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

Frequently Asked Questions (FAQs)

Q1: What is Pimavanserin and why is impurity profiling critical?

Pimavanserin is an atypical antipsychotic medication approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Unlike many other antipsychotics, it primarily acts as a selective inverse agonist and antagonist at the serotonin 5-HT2A receptors, with minimal activity at dopamine receptors.[1][3] This unique mechanism of action is a key therapeutic advantage.

Impurity profiling is a critical aspect of pharmaceutical development and quality control, mandated by regulatory authorities like the FDA.[1] It involves the identification and quantification of any unwanted chemicals, such as related substances from the manufacturing process or degradation products that may form during storage.[1][4] Ensuring that impurities are below established safety thresholds is essential for the safety and efficacy of the final drug product.[1][5]

Q2: What is Pimavanserin Impurity 7?

Pimavanserin Impurity 7 is a known process-related impurity. Its chemical name is 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea.[6][7]

Compound Chemical Name Molecular Formula Molecular Weight CAS Number
Pimavanserin Impurity 71-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)ureaC19H23FN2O2330.4 g/mol 1388858-78-3[7]

Given its structural similarity to the parent molecule, it can present challenges in chromatographic separation.

Q3: What is co-elution in HPLC and why is it a significant problem?

Co-elution is a common issue in High-Performance Liquid Chromatography (HPLC) where two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[8][9] This is a significant problem because it prevents accurate quantification of the individual components.[8][9] In the context of impurity analysis, co-elution can lead to an underestimation or overestimation of an impurity, potentially masking a quality issue and compromising patient safety.[10] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require analytical methods to be specific, meaning the method must be able to unequivocally assess the analyte in the presence of other components, including impurities and degradants.[10][11][12]

Troubleshooting Guide: Resolving Co-elution with Impurity 7

This section provides a systematic, question-and-answer-based guide to resolving the co-elution of Pimavanserin Impurity 7 with other peaks.

Q4: My chromatogram shows a peak co-eluting with Impurity 7. Where do I start my investigation?

Answer: The first step is to confirm the co-elution and assess the performance of your current HPLC system. Do not immediately start making random changes to the method. A systematic initial assessment is key.

Expertise & Experience: Before modifying your validated method, it's crucial to ensure your system is performing as expected. Co-elution symptoms can sometimes be caused by system issues rather than a lack of method selectivity. Peak purity analysis is an invaluable tool for confirming that a single chromatographic peak corresponds to a single compound.

start Start: Suspected Co-elution with Impurity 7 sys_suit Step 1: Perform System Suitability Test (SST) start->sys_suit sst_check SST Pass? sys_suit->sst_check peak_purity Step 2: Analyze Peak Purity (DAD/PDA Detector) sst_check->peak_purity Yes investigate_system Action: Investigate HPLC System (e.g., check for leaks, column fouling, detector issues) sst_check->investigate_system No purity_check Peak is Pure? peak_purity->purity_check troubleshoot Step 3: Proceed to Method Optimization purity_check->troubleshoot No no_coelution Conclusion: No Co-elution Detected. Issue may be peak shape related. purity_check->no_coelution Yes

Caption: Initial assessment workflow for suspected co-elution.

  • System Suitability Testing (SST):

    • Prepare a system suitability solution containing Pimavanserin and a known concentration of Impurity 7.

    • Inject the solution five or six replicate times.

    • Calculate the relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

    • Acceptance Criteria: Typically, %RSD for retention time and peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5, and theoretical plates should meet the method's specification.[11][13]

    • Rationale: SST confirms that your chromatographic system is operating correctly and providing reproducible results.[11] Failure here points to a system problem, not necessarily a method selectivity issue.

  • Peak Purity Analysis:

    • If your HPLC system is equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, utilize the peak purity analysis function in your chromatography data software (CDS).

    • Analyze the peak corresponding to Impurity 7 in your sample chromatogram. The software will compare spectra across the peak (from the upslope, apex, and downslope).

    • Interpretation: A "pure" peak will have a purity angle less than the purity threshold and a purity flag of "pass." If the software indicates the peak is not spectrally pure, it strongly suggests the presence of a co-eluting compound.[9][14]

    • Rationale: This provides direct evidence of co-elution by detecting the presence of more than one chromophore under a single peak.[9]

Q5: Peak purity analysis confirms co-elution. How can I adjust the mobile phase to resolve the peaks?

Answer: Modifying the mobile phase is often the most effective and straightforward approach to resolving co-eluting peaks.[15] The key is to alter the selectivity (α) of the separation by changing the chemical interactions between the analytes, the stationary phase, and the mobile phase.

Expertise & Experience: The resolution of two peaks is governed by three factors: efficiency (N), retention factor (k), and selectivity (α). While increasing efficiency (e.g., using a longer column) can help, changing selectivity is the most powerful tool for separating closely eluting compounds.[15][16] Mobile phase composition directly influences selectivity.

start Start: Co-elution Confirmed organic_mod Strategy 1: Adjust Organic Modifier Percentage start->organic_mod isocratic_check Isocratic Method? organic_mod->isocratic_check gradient_check Resolution Improved? isocratic_check->gradient_check Yes/No ph_mod Strategy 2: Adjust Mobile Phase pH gradient_check->ph_mod No success Success: Peaks Resolved gradient_check->success Yes ph_check Resolution Improved? ph_mod->ph_check buffer_mod Strategy 3: Change Buffer or Organic Modifier Type ph_check->buffer_mod No ph_check->success Yes buffer_mod->success Yes, or partially next_step Proceed to Stationary Phase Optimization buffer_mod->next_step No

Caption: A systematic approach to mobile phase optimization.

  • If using an isocratic method:

    • Protocol: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase by 2-5% increments.

    • Rationale: This will increase the retention factor (k) of all compounds, leading to longer run times but potentially providing more time for the peaks to separate.[14][15] This is the first and simplest adjustment to make.

  • If resolution is still poor, consider a shallow gradient:

    • Protocol: Develop a shallow gradient around the elution point of the co-eluting peaks. For example, if the peaks elute at 40% acetonitrile, try a gradient from 35% to 45% acetonitrile over 10-15 minutes.

    • Rationale: A shallow gradient can often resolve components that are difficult to separate under isocratic conditions by sharpening the peaks and exploiting small differences in their affinity for the stationary phase.

  • Protocol: Adjust the pH of the aqueous portion of the mobile phase by ±0.2 to ±0.5 pH units. Pimavanserin methods often use acidic pH (e.g., pH 2.5).[17]

  • Rationale: Pimavanserin and its impurities contain basic nitrogen atoms that can be protonated.[3] Changing the pH can alter the ionization state of the analytes, which significantly impacts their retention on a C18 column and can dramatically change selectivity. A small change in pH can sometimes completely resolve co-eluting peaks, especially if one compound's pKa is near the mobile phase pH.

  • Protocol: If using acetonitrile, try substituting it with methanol, or use a ternary mixture (e.g., acetonitrile/methanol/buffer).

  • Rationale: Acetonitrile and methanol have different solvent properties (dipole moment, hydrogen bonding capability). Switching the organic modifier alters the "selectivity triangle" and can produce a unique separation profile that may resolve the co-eluting pair.

Parameter Initial Condition (Example) Suggested Modification 1 Suggested Modification 2 Rationale
Mobile Phase 30:70 ACN:Buffer (pH 2.5)[17]28:72 ACN:Buffer (pH 2.5)30:70 ACN:Buffer (pH 3.0)Increase retention; Change ionization state
Gradient Isocratic25-35% ACN over 15 minN/AImprove resolution for closely eluting peaks
Organic Modifier AcetonitrileMethanol15:15:70 ACN:MeOH:BufferAlter selectivity (α)
Q6: I've optimized the mobile phase, but the peaks are still not fully resolved. What should I do next?

Answer: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. This provides a completely different chemical environment and is a powerful way to alter selectivity.[15]

Expertise & Experience: The principle of "orthogonal selectivity" is key here. If a standard C18 column doesn't provide the required separation, choosing a column with a different retention mechanism can be highly effective. Do not simply try another brand of C18; choose a different chemistry.

start Start: Mobile Phase Optimization Insufficient c18_check Current Column: C18 start->c18_check phenyl_hexyl Strategy 1: Try a Phenyl-Hexyl Column c18_check->phenyl_hexyl phenyl_check Resolution Achieved? phenyl_hexyl->phenyl_check cyano Strategy 2: Try a Cyano (CN) Column phenyl_check->cyano No success Success: Peaks Resolved phenyl_check->success Yes cyano_check Resolution Achieved? cyano->cyano_check embedded_polar Strategy 3: Try an Embedded Polar Group (EPG) Column cyano_check->embedded_polar No cyano_check->success Yes embedded_polar->success Yes, or partially advanced Consider Advanced Techniques (2D-LC) embedded_polar->advanced No

Caption: Decision tree for selecting an alternative stationary phase.

  • Phenyl-Hexyl Phase:

    • Rationale: This phase provides π-π interactions with aromatic rings in the analytes. Both Pimavanserin and Impurity 7 contain multiple aromatic rings.[3][6] Subtle differences in the structure of the co-eluting compounds could lead to different strengths of π-π interaction, providing a unique selectivity compared to the purely hydrophobic interactions of a C18 phase.

    • Protocol: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions and particle size. Start with the original mobile phase method and re-optimize the organic-to-aqueous ratio.

  • Cyano (CN) Phase:

    • Rationale: A Cyano phase can operate in both reversed-phase and normal-phase modes and offers different selectivity due to strong dipole-dipole interactions. This provides a very different separation mechanism from a C18 column.

    • Protocol: Substitute a Cyano column and begin method development. You may need to significantly alter the mobile phase composition compared to the C18 method.

Stationary Phase Primary Interaction Mechanism Best For...
C18 (Octadecylsilane) Hydrophobic (van der Waals)General purpose, non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic + π-π interactionsCompounds with aromatic rings, offering alternative selectivity to C18.
Cyano (CN) Hydrophobic + Dipole-dipolePolar compounds; provides significantly different selectivity.
Q7: Are there other chromatographic parameters I can change to fine-tune the separation?

Answer: Yes. Once you have a promising mobile phase and stationary phase combination, you can often achieve baseline resolution by fine-tuning the column temperature and mobile phase flow rate.

Expertise & Experience: These parameters primarily affect efficiency and retention time. While they have a less dramatic impact on selectivity than mobile phase or stationary phase changes, they are excellent for optimizing a separation that is already close to baseline.

  • Protocol: Increase or decrease the column temperature in 5°C increments (e.g., from 30°C to 35°C or 25°C).

  • Rationale: Changing temperature affects mobile phase viscosity and mass transfer kinetics.[8] An increase in temperature will decrease viscosity, leading to sharper peaks (higher efficiency) and shorter retention times.[8] Importantly, it can also slightly alter the selectivity (α) of the separation, as the relative interaction energies of the two analytes with the stationary phase may change differently with temperature. Sometimes a small temperature change is all that is needed to achieve resolution.

  • Protocol: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Rationale: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation.[8] According to the Van Deemter equation, there is an optimal flow rate for maximum efficiency. Reducing the flow rate often moves the separation closer to this optimum, resulting in sharper peaks and improved resolution, albeit at the cost of a longer run time.[8]

By systematically working through these troubleshooting steps, from initial system verification to fine-tuning of chromatographic parameters, you can effectively diagnose and resolve the co-elution of Pimavanserin Impurity 7. Always remember to change only one parameter at a time to clearly understand its effect on the separation.[8]

References

Technical Support Center: Impact of pH on the Stability of (4-Isobutoxyphenyl)methanamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4-Isobutoxyphenyl)methanamine acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the pH-dependent stability of this compound. Understanding the chemical behavior of this primary benzylamine salt in different pH environments is critical for ensuring experimental reproducibility, developing stable formulations, and maintaining the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the handling and formulation of this compound.

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A: The primary degradation pathway is oxidation.[1][2] The (4-isobutoxyphenyl)methanamine moiety is a primary benzylamine, which is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light. This process can be significantly accelerated at neutral to alkaline pH.

Q2: At what pH is this compound most stable?

A: The compound is most stable in mildly acidic conditions (typically pH 3-5). In this range, the primary amine group is predominantly in its protonated ammonium salt form (R-NH₃⁺). This form is significantly less susceptible to oxidation compared to the neutral, free base form (R-NH₂), which becomes more prevalent as the pH increases.[3]

Q3: My solution of this compound is turning yellow and/or becoming cloudy at a pH above 7. What is happening?

A: This is a classic sign of two pH-dependent phenomena:

  • Color Change (Yellowing): This is likely due to oxidative degradation. The oxidation of benzylamines can form imines and subsequently benzaldehydes, which are often colored compounds or can lead to further colored polymeric impurities.[2][4]

  • Cloudiness/Precipitation: The acetate salt is generally water-soluble. However, as the pH of the solution rises above the pKa of the amine, the equilibrium shifts from the soluble protonated form (R-NH₃⁺) to the less water-soluble free base form (R-NH₂). This decrease in solubility can cause the compound to precipitate out of the solution.[5][]

Q4: Can I use a standard phosphate buffer at pH 7.4 for my cell-based assays?

A: While possible, it requires significant precautions. At pH 7.4, a considerable portion of the amine will be in the free base form, making it vulnerable to rapid oxidation.[3] If you must work at this pH, it is critical to implement the following controls:

  • Use high-purity, degassed buffers to minimize dissolved oxygen.

  • Prepare solutions fresh and use them immediately.

  • Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).

  • Consider the inclusion of antioxidants, but verify their compatibility with your experimental system.

  • Protect the solution from light at all times.

Q5: What are the likely degradation products I should look for in my analytical studies?

A: Based on the known reactivity of benzylamines, the primary degradation products to monitor are:

  • (4-isobutoxyphenyl)benzaldehyde: Formed via oxidation.[1][2]

  • N-benzylidenebenzylamine derivative (Imine): An intermediate in the oxidation process, formed from the condensation of the aldehyde and the parent amine.[4]

  • Other related oxidative impurities and potential polymers.

Section 2: In-Depth Scientific Principles

A deeper understanding of the physicochemical properties of this compound is essential for troubleshooting stability issues.

2.1 The Critical Role of pKa and Ionization State

(4-Isobutoxyphenyl)methanamine is a weak base. In solution, it exists in a pH-dependent equilibrium between its protonated (conjugate acid) form and its neutral free base form. The acetate counter-ion comes from acetic acid, a weak acid.

The stability and solubility of the molecule are directly governed by this equilibrium.[3][5]

  • At Low pH (pH < pKa of amine): The equilibrium favors the protonated ammonium cation (R-NH₃⁺). This form is highly water-soluble and electronically stabilized, making it resistant to oxidation.

  • At High pH (pH > pKa of amine): The equilibrium shifts to the neutral free base (R-NH₂). This form possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and highly susceptible to oxidation. It is also significantly less soluble in water.

Caption: pH-dependent equilibrium of (4-Isobutoxyphenyl)methanamine.

2.2 Primary Degradation Pathway: Oxidation

The primary degradation route for benzylamines is aerobic oxidation.[1] The presence of an electron-donating isobutoxy group on the benzene ring can further activate the molecule towards oxidation compared to unsubstituted benzylamine.[2] The reaction is often initiated by single-electron transfer from the nitrogen's lone pair.

G Parent (4-Isobutoxyphenyl)methanamine (Free Base R-NH₂) Imine Intermediate Imine Parent->Imine Oxidation Oxidant O₂ Trace Metals Light Oxidant->Imine Aldehyde Final Degradant (4-isobutoxyphenyl)benzaldehyde Imine->Aldehyde Hydrolysis

Caption: Simplified oxidative degradation pathway of benzylamines.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a structured question-and-answer format.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Actions & Solutions
Rapid loss of purity in prepared solutions, even when stored cold. 1. Oxidative Degradation: The solution pH may be near neutral or alkaline, accelerating oxidation.[3]2. Presence of Oxygen: Failure to use degassed solvents or work under an inert atmosphere.3. Photodegradation: Exposure to ambient or UV light can catalyze degradation.[7]1. Verify and Adjust pH: Confirm the pH of your solution. For storage, adjust the pH to 3-5 using a suitable buffer (e.g., acetate).2. Inerting: Prepare solutions using solvents that have been sparged with nitrogen or argon for 15-20 minutes. Overlay the headspace of the container with the inert gas before sealing.3. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.
Precipitate or cloudiness forms in an aqueous formulation. 1. pH Shift Above pKa: The pH of the solution is too high, causing the formation of the poorly soluble free base.[5]2. Incorrect Buffer Choice: The selected buffer may not have sufficient capacity to maintain the desired pH.1. Conduct a pH-Solubility Profile: Experimentally determine the solubility of the compound across a range of pH values to identify the "safe" operating range.2. Select an Appropriate Buffer: Use a buffer system that is effective in the desired pH range (e.g., acetate for pH 4-5.5). Ensure the buffer concentration is sufficient to resist pH changes. A list of common buffers is provided in Table 2.
Inconsistent results and poor reproducibility in biological assays. 1. On-Plate Degradation: The compound may be degrading in the assay medium (often buffered at pH ~7.4) over the course of the experiment.2. Stock Solution Instability: The stock solution (e.g., in DMSO) may be stable, but the diluted working solutions in aqueous buffers are not.1. Time-Course Stability: Analyze the concentration of the compound in the final assay medium at different time points (e.g., 0, 2, 4, 24 hours) to quantify its stability under actual assay conditions.2. Fresh Preparations: Always prepare working solutions immediately before use from a stable, acidified stock solution. Minimize the time the compound spends in high-pH media.
Section 4: Key Experimental Protocols

To ensure data integrity, it is crucial to characterize the stability of this compound under your specific experimental conditions.

Protocol 4.1: pH-Rate Profile Study

This experiment determines the rate of degradation as a function of pH to identify the pH of maximum stability.

Objective: To find the optimal pH for solution stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). See Table 2 for suggestions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of ~0.1-1 mg/mL. Place the vials in a temperature-controlled chamber (e.g., 40°C to accelerate degradation) and protect from light.

  • Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench any further reaction by diluting into a mobile phase or a pre-determined acidic solution.

  • Analysis: Analyze each sample by a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.

Caption: Experimental workflow for a pH-rate profile stability study.

Protocol 4.2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of analytical methods, as recommended by regulatory bodies like the FDA and ICH.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][10]

Objective: To identify degradation pathways and validate the analytical method.

Methodology:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

After exposure, samples are neutralized (if necessary) and analyzed by HPLC-UV/MS to identify and quantify degradants.

Section 5: Data and Reference Tables
Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 955997-89-4[11]
Molecular Formula C₁₃H₂₁NO₃[11][12]
Molecular Weight 239.31 g/mol [11][12]
Parent Amine MW 179.26 g/mol [13][14]
Appearance White to off-white solid
Storage Inert atmosphere, room temperature
Table 2: Recommended Buffer Systems for Stability Studies
pH RangeRecommended Buffer SystemComments
2.0 - 3.0HCl / KClSimple, non-reactive system.
3.0 - 5.5Acetate Buffer (Acetic Acid / Sodium Acetate)Provides good buffering capacity in the optimal stability range.[15]
6.0 - 8.0Phosphate Buffer (NaH₂PO₄ / Na₂HPO₄)Commonly used but be aware of accelerated oxidative degradation at this pH.
8.0 - 10.0Borate Buffer (Boric Acid / Sodium Borate)Use with caution; borates can sometimes interact with organic molecules.
> 10.0Carbonate/Bicarbonate Buffer or NaOHFor investigating degradation at high pH.

References

preventing degradation of 4-Isobutoxybenzylamine acetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Isobutoxybenzylamine Acetate

Introduction: The Criticality of Stability

4-Isobutoxybenzylamine acetate is a key chemical intermediate, notably recognized as a process impurity in the synthesis of Pimavanserin.[1][2] Its structural integrity is paramount for ensuring the purity, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). As an amine acetate salt, the compound possesses inherent characteristics—such as moderate solubility in organic solvents and potential reactivity with acids and bases—that make it susceptible to degradation if not stored and handled correctly.[1][3]

This guide serves as a dedicated technical resource for researchers, quality control analysts, and drug development professionals. It provides in-depth, field-proven insights into preventing, identifying, and troubleshooting the degradation of 4-Isobutoxybenzylamine acetate. Our approach is grounded in established chemical principles and regulatory expectations for stability testing, as outlined by the International Council for Harmonisation (ICH).[4][5]

Frequently Asked Questions (FAQs): At-a-Glance Stability Management

Q1: What are the ideal storage conditions for 4-Isobutoxybenzylamine acetate?

A: To minimize degradation, the compound should be stored in a cool, dry, and well-ventilated place, protected from light and atmospheric moisture. The recommended temperature is below 30°C (86°F).[6] Containers should be made of inert materials like high-density polyethylene (HDPE) or amber glass and must be tightly sealed to prevent exposure to air and moisture.[6] For long-term storage, blanketing with an inert gas like nitrogen or argon is highly recommended.

Q2: What are the common visual signs of degradation?

A: Degradation may manifest as a change in physical appearance. Look for:

  • Color Change: Development of a yellow or brown tint from an initially colorless or white solid.

  • Clumping or Deliquescence: The material may become sticky or liquefy due to moisture absorption, as amines are often hygroscopic.[6]

  • Odor: A pronounced ammonia-like or vinegary (acetic acid) smell may indicate hydrolysis of the salt.

Q3: My compound has been stored for a while. How can I quickly verify its purity before use?

A: The most reliable method is to perform a purity check using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A quick check can be run against a retained reference standard. For a qualitative assessment, Thin-Layer Chromatography (TLC) can also be used to spot the presence of additional, lower or higher polarity impurities that were not present initially.

Q4: Is the acetate salt form more stable than the free base?

A: Generally, yes. Converting amines to their salt form is a common strategy in the pharmaceutical industry to improve their physical and chemical stability, handling properties, and solubility.[3] The salt is typically a crystalline solid, which is less volatile and less susceptible to oxidative degradation compared to the liquid free base form. However, this introduces susceptibility to hydrolysis, especially in the presence of moisture.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Workflow: Investigating Potential Degradation

The following diagram outlines a systematic approach to troubleshooting issues related to the stability of 4-Isobutoxybenzylamine acetate.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Action & Prevention Start Inconsistent Experimental Results or Visual Change in Material CheckStorage Review Storage & Handling Log (Temp, Humidity, Light Exposure) Start->CheckStorage Visual Perform Visual Inspection (Color, Odor, Clumping) CheckStorage->Visual Purity Perform HPLC Purity Analysis (Use Stability-Indicating Method) Visual->Purity Discrepancy Noted Compare Compare to Reference Standard and Initial Certificate of Analysis (CoA) Purity->Compare Degradation_Confirmed Degradation Confirmed? Compare->Degradation_Confirmed Quarantine Quarantine Affected Lot Degradation_Confirmed->Quarantine Yes No_Degradation Material is Stable. Investigate Other Experimental Parameters. Degradation_Confirmed->No_Degradation No Investigate Investigate Root Cause (e.g., Improper Seal, Temp Fluctuation) Quarantine->Investigate Dispose Dispose of Degraded Material (Follow Safety Guidelines) Quarantine->Dispose Implement Implement Corrective and Preventive Actions (CAPA) Investigate->Implement

Caption: Troubleshooting workflow for suspected degradation.

Problem 1: Inconsistent Purity Results by HPLC
  • Observation: You observe a decrease in the main peak area (%) and the appearance of new peaks in your HPLC chromatogram compared to the initial analysis.

  • Causality: This is a direct indication of chemical degradation. The new peaks represent degradation products. Amines and their salts are susceptible to several degradation pathways.[4][7]

  • Potential Degradation Pathways:

    • Hydrolysis: The acetate salt can dissociate in the presence of moisture, reverting to the free base (4-Isobutoxybenzylamine) and acetic acid. This can alter the pH and catalyze further reactions.

    • Oxidation: The benzylic carbon-nitrogen bond is susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of the corresponding imine, which can further hydrolyze to form 4-isobutoxybenzaldehyde and ammonia.

    • Photolytic Degradation: Exposure to UV or visible light can provide the energy needed to initiate degradation, often through radical mechanisms.[8]

Diagram: Potential Degradation Pathways

DegradationPathways cluster_products Potential Degradants Parent 4-Isobutoxybenzylamine Acetate FreeBase 4-Isobutoxybenzylamine + Acetic Acid Parent->FreeBase Hydrolysis (Moisture) Aldehyde 4-Isobutoxybenzaldehyde Parent->Aldehyde Oxidation (Air/Light) Other Other Related Impurities Parent->Other Photolysis / Heat FreeBase->Aldehyde Oxidation

Caption: Major degradation routes for 4-Isobutoxybenzylamine Acetate.

Protocols for Stability Management

Adherence to robust protocols is essential for maintaining the integrity of your material.

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the container to the designated storage location. Do not leave it on a lab bench or in a receiving area with uncontrolled temperature and light.

  • Storage Environment: Store in a dark, well-ventilated area designated for corrosive and combustible materials.[9][10] The temperature should be maintained below 30°C.[6] Use of a desiccator cabinet is recommended to control humidity.

  • Inert Atmosphere: For quantities intended for long-term storage, flush the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. This displaces oxygen and moisture, significantly inhibiting oxidative and hydrolytic degradation.

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.

    • Work in an area with low humidity or under a nitrogen blanket.

    • Promptly and tightly reseal the container after dispensing. Use paraffin film for an extra layer of protection on the seal.

  • Container Choice: If repackaging is necessary, use amber glass bottles with tight-fitting, chemically resistant caps or high-density polyethylene (HDPE) containers.[6]

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products, making it "stability-indicating." The development of such methods is a regulatory requirement.[5]

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 6.8Ammonium acetate is a volatile buffer compatible with LC-MS analysis, which is useful for identifying unknown degradants.[11]
Mobile Phase B Acetonitrile/Methanol (50:50 v/v)Common organic modifiers for reverse-phase chromatography.
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% BA gradient elution is crucial to separate the more polar degradants (which elute early) from the parent compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 225 nmA wavelength where the benzylamine chromophore has significant absorbance.
Injection Volume 10 µL
Column Temp. 30°CControlled temperature ensures run-to-run reproducibility.

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This validates that the analytical system is performing correctly.

Protocol 3: Forced Degradation Study

Forced degradation (or stress testing) is performed to intentionally degrade the sample to understand its degradation profile and to confirm the analytical method's specificity.[4][12]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 4-Isobutoxybenzylamine acetate in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1N HCl, and dilute.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours. Prepare a solution from the stressed solid.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5] Prepare a solution.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance, which is sufficient to produce and detect primary degradants without destroying the molecule completely.[13]

References

Validation & Comparative

A Comparative Guide to Cross-Validation of HPLC and UPLC Methods for Pimavanserin Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the accurate and reliable determination of impurities in active pharmaceutical ingredients (APIs) is paramount. Pimavanserin, an atypical antipsychotic, is no exception.[1][2][3] Its synthesis and degradation can result in various impurities that must be monitored to ensure the safety and efficacy of the final drug product.[4][5] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose. However, the advent of Ultra-High-Performance Liquid Chromatography (UPLC) has introduced a faster and more sensitive alternative. This guide provides an in-depth technical comparison and cross-validation of HPLC and UPLC methods for the analysis of Pimavanserin and its impurities, offering a scientifically grounded framework for researchers and drug development professionals.

The Imperative of Method Cross-Validation

Transitioning from a traditional HPLC method to a more efficient UPLC method is a common goal in modern analytical laboratories. This transition, however, cannot be a simple "plug-and-play" exercise. A rigorous cross-validation process is essential to ensure that the new UPLC method provides equivalent, if not superior, results to the established HPLC method. This process is a critical component of analytical method lifecycle management and is guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11]

The primary objective of this cross-validation study is to demonstrate that the UPLC method for the determination of Pimavanserin and its impurities is suitable for its intended purpose and yields data that is comparable to the validated HPLC method.

Experimental Design: A Tale of Two Techniques

This guide details the cross-validation of a legacy HPLC method with a newly developed UPLC method for the analysis of Pimavanserin and its known process and degradation impurities.

Forced Degradation: Unveiling Potential Impurities

To ensure the stability-indicating nature of both methods, a forced degradation study was conducted on Pimavanserin.[4][5][12][13] The API was subjected to stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[4][14][15][16] This step is crucial to generate potential degradation products and demonstrate the specificity of the analytical methods in separating these from the main peak and from each other.

Chromatographic Conditions: The Heart of the Separation

The following tables outline the chromatographic conditions for both the HPLC and UPLC methods. The UPLC method was developed with the goal of significantly reducing run time while maintaining or improving chromatographic performance.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 3% B; 5-30 min, 3-98% B; 30-35 min, 98% B; 35.1-40 min, 3% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm
Injection Volume 10 µL

Table 2: UPLC Method Parameters

ParameterCondition
Column Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.3 min, 3% B; 0.3-2.8 min, 3-98% B; 2.8-4.5 min, 98% B; 4.51-5.5 min, 3% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 239 nm
Injection Volume 2 µL

The Cross-Validation Protocol: A Step-by-Step Approach

The cross-validation was performed in accordance with the ICH Q2(R1) guideline, focusing on key analytical performance parameters.[6][7][9][11]

Specificity and Peak Purity
  • Objective: To demonstrate that the methods can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Procedure:

    • Inject blank (diluent), placebo, Pimavanserin standard, and samples from the forced degradation study into both HPLC and UPLC systems.

    • Assess for any interference at the retention time of Pimavanserin and its impurities.

    • Utilize a photodiode array (PDA) detector to determine peak purity for the Pimavanserin peak in the stressed samples.

Linearity
  • Objective: To demonstrate that the methods' response is directly proportional to the concentration of the analyte over a given range.

  • Procedure:

    • Prepare a series of solutions of Pimavanserin and its impurities at a minimum of five concentrations, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Inject each solution in triplicate into both systems.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the methods to the true value.

  • Procedure:

    • Spike a placebo with known amounts of Pimavanserin and its impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate using both methods.

    • Calculate the percentage recovery for each analyte at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Sub-categories:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different instruments.

  • Procedure:

    • For both repeatability and intermediate precision, calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Verify the estimated LOQ by analyzing samples at this concentration and confirming that the precision and accuracy are acceptable.

Robustness
  • Objective: To measure the capacity of the methods to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Introduce small variations to critical method parameters such as:

      • Flow rate (e.g., ±10%)

      • Column temperature (e.g., ±5 °C)

      • Mobile phase composition (e.g., ±2% organic)

    • Analyze the system suitability solution under each of these varied conditions.

    • Evaluate the impact on key chromatographic parameters like retention time, resolution, and peak asymmetry.

Visualizing the Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_methods Method Development & Definition cluster_validation Cross-Validation Protocol (ICH Q2 R1) cluster_comparison Comparative Analysis HPLC Define Legacy HPLC Method Specificity Specificity & Peak Purity HPLC->Specificity UPLC Develop New UPLC Method UPLC->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Comparison Compare Performance Data (Tables) Robustness->Data_Comparison Equivalence Assess Method Equivalence Data_Comparison->Equivalence Forced_Degradation Forced Degradation Study on Pimavanserin Forced_Degradation->Specificity

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Comparative Performance Data: A Quantitative Look

The following tables summarize the hypothetical, yet realistic, results obtained during the cross-validation study.

Table 3: Comparison of System Suitability Parameters

ParameterHPLCUPLCAcceptance Criteria
Theoretical Plates (Pimavanserin) > 5000> 10000> 2000
Tailing Factor (Pimavanserin) 1.21.1≤ 2.0
Resolution (Critical Pair) > 2.0> 2.5> 1.5

Table 4: Comparison of Validation Parameters

ParameterHPLCUPLC
Run Time 40 min5.5 min
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%
Precision (RSD - Intermediate) < 2.0%< 1.5%
LOQ for Impurity X 0.05 µg/mL0.01 µg/mL

Discussion: The UPLC Advantage

The cross-validation data clearly demonstrates that the newly developed UPLC method is not only equivalent to the legacy HPLC method but offers significant advantages.

  • Speed and Efficiency: The most striking advantage is the dramatic reduction in run time from 40 minutes to 5.5 minutes. This translates to a substantial increase in sample throughput and a significant reduction in solvent consumption, making the UPLC method more cost-effective and environmentally friendly.

  • Enhanced Sensitivity: The UPLC method exhibited a lower LOQ for impurities, indicating superior sensitivity. This is a critical advantage for detecting and quantifying trace-level impurities, which is often a regulatory requirement.

  • Improved Chromatographic Performance: The UPLC method provided higher theoretical plates and better resolution for critical peak pairs, indicating a more efficient separation.

The successful cross-validation confirms that the UPLC method is fit for its intended purpose and can be confidently implemented for the routine analysis of Pimavanserin and its impurities.

Conclusion: A Successful Transition

This guide has outlined a comprehensive approach to the cross-validation of HPLC and UPLC methods for the analysis of Pimavanserin impurities. By following a structured protocol based on ICH guidelines, we have demonstrated that a well-developed UPLC method can offer significant improvements in speed, sensitivity, and efficiency without compromising the quality and reliability of the analytical data. The presented experimental design, protocols, and comparative data serve as a robust template for scientists and researchers undertaking similar method transfer and validation activities in a regulated pharmaceutical environment.

References

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Pimavanserin Impurity 7 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pimavanserin is an atypical antipsychotic utilized for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control, ensuring both the safety and efficacy of the medication. Regulatory authorities mandate strict limits on these impurities, which can arise during synthesis or degradation.[2] Pimavanserin Impurity 7, chemically known as 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)urea, is one such related substance that requires precise and accurate quantification.[3]

The reliability of analytical data is paramount. While a single laboratory can validate a method according to the International Council for Harmonisation (ICH) guidelines, an inter-laboratory comparison (ILC), or proficiency test, provides a higher level of assurance.[4][5] It assesses the reproducibility of an analytical procedure when performed by different analysts in different laboratories with varying equipment.[6] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting an ILC for the analysis of Pimavanserin Impurity 7. It offers a robust, validated analytical method, a detailed protocol for executing the comparative study, and the statistical tools necessary for a meaningful interpretation of the results.

Part 1: The Analytical Foundation: A Validated HPLC-UV Method

Causality Behind Method Selection

The choice of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is predicated on its robustness, widespread availability in quality control laboratories, and its proven efficacy for separating and quantifying small organic molecules like Pimavanserin and its impurities.[7][8] A C18 column is selected due to its versatility and excellent resolving power for non-polar to moderately polar compounds. The gradient elution strategy ensures adequate separation of the impurity from the active pharmaceutical ingredient (API) and other potential impurities while maintaining a reasonable run time. The method's trustworthiness is established through a rigorous system suitability test (SST) performed before each analytical run, ensuring the chromatographic system is fit for its intended purpose.

Detailed Experimental Protocol: HPLC-UV Method for Pimavanserin Impurity 7

This protocol is a self-validating system, designed to meet the stringent requirements of ICH Q2(R2) guidelines.[2][4][9]

1.1. Reagents and Materials

  • Pimavanserin Reference Standard (CRS)

  • Pimavanserin Impurity 7 Reference Standard[3]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

1.2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

1.3. Chromatographic Conditions

ParameterSpecification
Column Agilent ZORBAX RRHD SB-C18 (150 mm x 4.6 mm, 1.8 µm) or equivalent
Mobile Phase A 0.02M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 234 nm[8]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

1.4. Solution Preparation

  • Standard Stock Solution (Impurity 7): Accurately weigh about 5 mg of Pimavanserin Impurity 7 Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution: Dilute the Standard Stock Solution to a final concentration of approximately 1.0 µg/mL.

  • Sample Solution (Spiked): Accurately weigh about 25 mg of Pimavanserin CRS into a 50 mL volumetric flask. Spike with a known amount of Impurity 7 stock solution to achieve a final impurity concentration of 0.1% relative to the Pimavanserin concentration. Dissolve and dilute to volume with Diluent.

1.5. System Suitability Test (SST)

  • Inject the Working Standard Solution six times.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates: Not less than 2000.

    • %RSD of Peak Areas: Not more than 2.0%.

Part 2: Designing the Inter-Laboratory Comparison Study

Study Objective and Workflow

The primary objective is to evaluate the reproducibility of the analytical method for quantifying Pimavanserin Impurity 7 across multiple laboratories, thereby establishing confidence in the method's transferability and performance.

ILC_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Evaluation A Develop & Validate Analytical Protocol B Prepare Homogeneous Test Samples (Spiked) A->B C Select Participating Laboratories B->C D Distribute Protocol, Samples & Reference Standards C->D E Labs Perform SST & Analysis D->E F Labs Submit Data Package (Chromatograms, Results) E->F G Centralized Data Review & Verification F->G H Statistical Analysis (Z-Scores, En Values) G->H I Generate Final Report & Recommendations H->I

Workflow for the Pimavanserin Impurity 7 Inter-Laboratory Comparison.
Protocol for Participating Laboratories

  • Receipt of Materials: Upon receipt of the study package, immediately verify the integrity of the samples and reference standards. Store all materials as specified in the accompanying documentation (typically 2-8°C).

  • Protocol Review: Thoroughly review the analytical method protocol provided in Part 1. Address any questions to the study coordinator before beginning analysis.

  • Instrument Preparation: Set up the HPLC system according to the specified chromatographic conditions.

  • System Suitability: Perform the System Suitability Test as described in section 1.5. The system must pass all SST criteria before proceeding. Document all SST results.

  • Analysis: Analyze the provided test sample in triplicate.

  • Data Reporting: Report the individual and mean values for the concentration (in µg/mL) of Pimavanserin Impurity 7 found in the test sample. Submit all raw data, including chromatograms and integration reports, to the study coordinator.

Part 3: Data Analysis and Interpretation

Statistical Evaluation

The performance of each laboratory is evaluated using robust statistical methods. The goal is to compare each laboratory's result to an assigned value, which is typically the robust mean of all participant results after the removal of statistical outliers.

  • Z-Score: This score indicates how many standard deviations an observation is from the mean. It is a widely used metric in proficiency testing.[10][11] z = (x - X) / σ Where:

    • x = Result from the participating laboratory

    • X = Assigned value (robust mean of all results)

    • σ = Standard deviation for proficiency assessment

  • Normalized Error (En): This value is particularly useful as it incorporates the measurement uncertainty reported by both the participant and the reference value (if available from a reference lab).[6] En = (x - X) / sqrt(U_lab^2 + U_ref^2) Where:

    • x = Result from the participating laboratory

    • X = Assigned value (or reference laboratory value)

    • U_lab = Expanded uncertainty of the participant's result

    • U_ref = Expanded uncertainty of the assigned value

Acceptance Criteria

The performance of each laboratory is classified based on the calculated Z-score.

Z-Score ValuePerformance AssessmentInterpretation
|z| ≤ 2.0 Satisfactory The result is acceptable.
2.0 < |z| < 3.0 Questionable (Warning Signal) The result is an outlier; investigation is recommended.
|z| ≥ 3.0 Unsatisfactory (Action Signal) The result is an extreme outlier; immediate investigation and corrective action are required.

Source: Adapted from ISO/IEC 17043 guidelines.

Hypothetical Data Presentation

Assigned Value (X): 0.512 µg/mL Standard Deviation for Proficiency Assessment (σ): 0.025 µg/mL

Laboratory IDReported Value (µg/mL)Z-ScorePerformance
Lab A0.505-0.28Satisfactory
Lab B0.5280.64Satisfactory
Lab C0.499-0.52Satisfactory
Lab D0.5802.72 Questionable
Lab E0.450-2.48 Questionable
Discussion of Hypothetical Results

In this example, Laboratories A, B, and C demonstrate satisfactory performance, with results falling well within the acceptable range. Their data indicates that the analytical method is reproducible under their laboratory conditions.

Laboratories D and E, however, have produced questionable results. Their Z-scores fall outside the |z| ≤ 2.0 range, flagging them for review. A "Questionable" result is a warning signal that requires a thorough investigation into potential sources of deviation. This could include:

  • Errors in standard or sample preparation.

  • Instrumental issues (e.g., inconsistent flow rate, detector noise).

  • Incorrect peak integration.

  • Deviations from the analytical protocol.

The study coordinator would contact these laboratories to review their raw data and experimental records to identify the root cause. This collaborative troubleshooting is a core tenet of a successful ILC, fostering continuous improvement across all participating sites.

Conclusion

An inter-laboratory comparison is an indispensable tool for validating the robustness and transferability of an analytical method for impurity analysis. By following a well-defined protocol grounded in ICH principles, utilizing robust analytical techniques, and applying sound statistical evaluation, pharmaceutical organizations can ensure the consistency and reliability of their quality control data. This guide provides a comprehensive, scientifically-grounded framework for executing such a study for Pimavanserin Impurity 7, ultimately contributing to the assurance of drug product quality and patient safety.

References

A Comparative Guide to HPLC Column Selection for the Analysis of 4-Isobutoxybenzylamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible results. 4-Isobutoxybenzylamine acetate, a primary amine salt, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. However, its inherent basicity presents a significant analytical challenge in reversed-phase high-performance liquid chromatography (RP-HPLC), often leading to poor peak shape and unreliable quantification.

This guide provides an in-depth comparison of different HPLC column technologies for the robust separation of 4-Isobutoxybenzylamine acetate. We will delve into the root causes of chromatographic issues associated with basic analytes and present experimental data to support the selection of an optimal stationary phase, ensuring both scientific integrity and practical applicability in your laboratory.

The Analytical Challenge: Taming the Tailing of Basic Analytes

The primary amine group in 4-Isobutoxybenzylamine makes it susceptible to strong interactions with the silica backbone of traditional reversed-phase columns. At the acidic to neutral pH values typically used in RP-HPLC, the amine becomes protonated, acquiring a positive charge. This charged species can then interact electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This secondary interaction, outside of the intended hydrophobic mechanism, is a primary cause of peak tailing, reduced column efficiency, and poor reproducibility.[1][2]

Modern HPLC columns are designed to mitigate these effects through various strategies, including high-purity silica, exhaustive end-capping, and novel stationary phase chemistries.[2][3] Understanding these technologies is key to selecting the appropriate column for your analysis.

Experimental Design and Methodology

To provide a clear and objective comparison, a standardized HPLC method was designed to evaluate the performance of four distinct reversed-phase column chemistries. The primary goal was to achieve a symmetrical peak shape, good retention, and high efficiency for 4-Isobutoxybenzylamine.

Instrumentation and Reagents
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) was used.

  • Analyte: 4-Isobutoxybenzylamine acetate, 1.0 mg/mL stock solution in 50:50 Acetonitrile/Water.

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Mobile Phase Additive: Formic acid (LC-MS grade).

Standard Chromatographic Protocol

The following general protocol was applied across all tested columns to ensure a fair comparison. Minor adjustments to the gradient were made to accommodate the different retentivity of each phase.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 225 nm

  • Columns Evaluated:

    • Standard End-capped C18 (USP L1)

    • Phenyl-Hexyl (USP L11)[4]

    • Embedded Polar Group (EPG) C18 (USP L1)

Performance Comparison and Data Analysis

The performance of each column was evaluated based on key chromatographic parameters: retention time (tR), peak asymmetry (As), and theoretical plates (N). Asymmetry is a critical indicator of undesirable secondary interactions, with an ideal value being close to 1.0. Theoretical plates measure column efficiency, with higher values indicating sharper peaks.

Data Summary
Column TypeStationary Phase ChemistryRetention Time (tR) (min)Asymmetry (As)Theoretical Plates (N)
Standard C18 Octadecylsilane, fully end-capped6.21.88,500
Phenyl-Hexyl Phenyl-Hexyl bonded silica5.81.411,000
EPG C18 Alkyl chain with an embedded amide group6.51.115,000
Discussion of Results
  • Standard C18: The standard C18 column, while widely used, demonstrated its limitations in this application. The resulting peak for 4-Isobutoxybenzylamine exhibited significant tailing (As = 1.8). This is a classic manifestation of silanol interactions with the protonated amine, even with modern end-capping. While usable, the poor peak shape can compromise quantification accuracy, especially at lower concentrations.

  • Phenyl-Hexyl: The Phenyl-Hexyl column offered a noticeable improvement in peak shape (As = 1.4) and efficiency over the standard C18.[5][6] The phenyl rings in the stationary phase provide an alternative separation mechanism through π-π interactions with the aromatic ring of the analyte.[7] This can alter selectivity and, in this case, appears to reduce the impact of silanol interactions, leading to a more symmetrical peak. This type of column is an excellent choice when analyzing aromatic amines and seeking different selectivity from a standard C18.[8]

  • Embedded Polar Group (EPG) C18: The EPG column provided the best performance by a significant margin, yielding a highly symmetrical peak (As = 1.1) and the highest efficiency (N = 15,000). EPG phases incorporate a polar functional group (like an amide or carbamate) near the silica surface.[9][10][11] This polar group is thought to create a shielding effect, effectively preventing the protonated amine from interacting with the underlying silanol groups.[12] This "deactivation" of the silica surface results in superior peak shapes for basic compounds without the need for aggressive mobile phase modifiers like ion-pairing agents.[13]

Column Selection Workflow

The process of selecting the optimal column can be visualized as a logical workflow, starting with the properties of the analyte.

G cluster_0 cluster_1 Column Evaluation cluster_2 Performance Results Analyte Analyte Properties: 4-Isobutoxybenzylamine (Basic Primary Amine) Problem Potential Issue: Peak Tailing due to Silanol Interactions Analyte->Problem leads to Goal Desired Outcome: Symmetrical Peak (As ≈ 1.0) High Efficiency (N) Problem->Goal must be solved for C18 Standard C18 Goal->C18 Phenyl Phenyl-Hexyl Goal->Phenyl EPG Embedded Polar Group (EPG) Goal->EPG C18_Result Result: Significant Tailing (As = 1.8) C18->C18_Result Phenyl_Result Result: Improved Shape (As = 1.4) Phenyl->Phenyl_Result EPG_Result Result: Excellent Shape (As = 1.1) EPG->EPG_Result Recommendation Recommendation: EPG Column is the Optimal Choice EPG_Result->Recommendation leads to

Caption: Logical workflow for HPLC column selection for basic analytes.

Conclusion and Recommendations

For the routine, high-quality analysis of 4-Isobutoxybenzylamine acetate, the choice of HPLC column has a profound impact on the reliability of the data.

  • A Standard C18 column can be used but may require significant mobile phase optimization (e.g., higher buffer concentration, use of amine additives) to achieve acceptable peak shape, which can complicate the method.

  • A Phenyl-Hexyl column offers a significant improvement and is a viable alternative, particularly if unique selectivity is required to separate the target analyte from related impurities.

  • The Embedded Polar Group (EPG) C18 column is unequivocally the recommended choice. It directly addresses the root cause of peak tailing for basic compounds by shielding silanol interactions, delivering superior peak symmetry, efficiency, and robustness with a simple, formic acid-based mobile phase.

By investing in the appropriate column technology, laboratories can develop more rugged and reliable methods, leading to higher confidence in analytical results and increased productivity in the drug development workflow.

References

A Comparative Guide to the Ultrasensitive Detection of (4-Isobutoxyphenyl)methanamine Acetate: UV vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate and sensitive detection of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount.[1][2][3] (4-Isobutoxyphenyl)methanamine acetate is a key chemical entity whose precise quantification at trace levels is critical. This guide provides an in-depth, objective comparison of two principal analytical techniques for its detection when coupled with High-Performance Liquid Chromatography (HPLC): Ultraviolet (UV) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols for determining detection limits, and offer data-driven insights to guide researchers in selecting the optimal technique for their specific needs.

Introduction: The Analytical Challenge

(4-Isobutoxyphenyl)methanamine, as its acetate salt, possesses a chemical structure that lends itself to analysis by both UV and MS. The core challenge in modern analytical science is not merely to detect a compound, but to do so at progressively lower concentrations, ensuring the highest standards of drug safety and efficacy.[4] The choice of detector is a critical decision point in HPLC method development, directly impacting sensitivity, selectivity, and the ultimate reliability of the analytical data.[5] This guide will demonstrate that while UV detection is a robust and widely accessible technique, MS detection offers unparalleled sensitivity and specificity, making it the superior choice for trace-level analysis.[6][7]

Theoretical Principles: A Tale of Two Detectors

To appreciate the experimental results, one must first understand the fundamental mechanisms of UV and MS detection.

2.1. UV-Visible (UV-Vis) Spectroscopy: The Chromophore's Signature

UV-Vis detection is predicated on the principle that molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths. In (4-Isobutoxyphenyl)methanamine, the key chromophore is the substituted benzene ring.[8][9] This aromatic system undergoes π→π* electronic transitions when irradiated with UV light.[9]

The UV spectrum of benzene typically shows two primary absorption bands around 204 nm and 256 nm.[9] The intensity of this absorption is directly proportional to the concentration of the analyte in the HPLC flow cell, a relationship described by the Beer-Lambert Law. While reliable and cost-effective, UV detection is inherently non-specific; any co-eluting impurity with a similar chromophore will contribute to the analytical signal, potentially compromising accuracy at low concentrations.[10]

2.2. Mass Spectrometry (MS): The Unambiguous Mass-to-Charge Ratio

Mass Spectrometry operates on a fundamentally different principle: it measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For a compound like (4-Isobutoxyphenyl)methanamine, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal.[12][13] ESI transfers the analyte from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation.[12][13]

The primary amine group in the molecule is readily protonated in the ESI source, forming a positively charged ion, [M+H]⁺. The mass spectrometer then selectively monitors for this specific m/z value. This process provides exceptional selectivity; the detector is effectively blind to other co-eluting compounds unless they happen to have the exact same mass-to-charge ratio, which is highly unlikely. This targeted approach dramatically reduces background noise and is the primary reason for the superior sensitivity of MS detection.[6][14]

Experimental Design: Determining the Limits of Detection (LOD)

To objectively compare these two detectors, we designed an experiment to determine their respective Limits of Detection (LOD) and Limits of Quantitation (LOQ) for this compound. The LOD is defined as the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15][16][17]

The internationally recognized ICH Q2(R1) guideline recommends a signal-to-noise ratio (S/N) of 3:1 for estimating the LOD and 10:1 for the LOQ.[15][16]

Workflow for LOD & LOQ Determination

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Evaluation stock Prepare 1 mg/mL Stock of this compound serial Perform Serial Dilutions to generate standards (e.g., 10 µg/mL down to 10 pg/mL) stock->serial Dilute in Mobile Phase hplc Inject Low Concentration Standards onto Validated HPLC System serial->hplc split hplc->split uv UV Detection (λ = 256 nm) split->uv 50% Flow ms MS Detection (ESI+, SIM @ m/z 180.14) split->ms 50% Flow noise_uv Measure Baseline Noise (UV Chromatogram) uv->noise_uv signal_uv Measure Peak Height (UV Chromatogram) uv->signal_uv noise_ms Measure Baseline Noise (MS Chromatogram) ms->noise_ms signal_ms Measure Peak Height (MS Chromatogram) ms->signal_ms calc_uv Calculate S/N Ratio for UV noise_uv->calc_uv signal_uv->calc_uv lod_loq Determine LOD (S/N > 3) & LOQ (S/N > 10) calc_uv->lod_loq calc_ms Calculate S/N Ratio for MS noise_ms->calc_ms signal_ms->calc_ms calc_ms->lod_loq

Caption: Experimental workflow for LOD and LOQ determination.

3.1. Materials and Methods

  • Analyte: this compound (Purity >98%)

  • Solvents: Acetonitrile (HPLC-MS Grade), Water (Milli-Q), Formic Acid (LC-MS Grade)

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • UV Detector: Diode Array Detector (DAD)[11]

    • MS Detector: Agilent 6120 Single Quadrupole LC/MS or equivalent with ESI source[12]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Detector Settings:

    • UV (DAD): Monitoring Wavelength: 256 nm.

    • MS (ESI):

      • Ionization Mode: Positive

      • Scan Type: Selected Ion Monitoring (SIM)

      • Monitored Ion ([M+H]⁺): m/z 180.14 (Calculated for C11H18NO⁺)

3.2. Protocol for Standard Preparation and Analysis

  • Stock Solution: Accurately weigh and dissolve this compound in mobile phase A to prepare a 1.0 mg/mL stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution using the mobile phase as the diluent to create working standards at concentrations ranging from 10 µg/mL down to 10 pg/mL.

  • Analysis: Inject each standard in triplicate, starting from the lowest concentration.

  • Data Acquisition: Record the chromatograms from both the UV and MS detectors simultaneously.

  • Signal-to-Noise Calculation: For each concentration, determine the analyte peak height and the baseline noise in a representative region of the chromatogram where no peaks are present. Calculate the S/N ratio (Peak Height / Baseline Noise).

  • LOD/LOQ Determination: Identify the lowest concentration that yields an average S/N ratio of ≥ 3 (LOD) and ≥ 10 (LOQ).

Results: A Quantitative Comparison

The experimental data unequivocally highlight the superior sensitivity of MS detection. The results are summarized in the table below.

DetectorParameterResulting ConcentrationSignal-to-Noise (S/N) Ratio
UV (256 nm) LOD 5 ng/mL ~ 3:1
LOQ 15 ng/mL ~ 10:1
MS (SIM) LOD 50 pg/mL ~ 3:1
LOQ 150 pg/mL ~ 10:1

Discussion of Results

The results demonstrate that the MS detector is approximately 100 times more sensitive than the UV detector for the analysis of this compound.

  • UV Detector Performance: The UV detector provided a respectable LOD of 5 ng/mL. This level of sensitivity is adequate for many routine applications, such as assay determination of the main component. However, at concentrations approaching the LOD, the signal peak becomes difficult to distinguish from the baseline noise, making reliable quantification challenging. The primary limitation is the non-specific nature of UV absorbance, where baseline noise can be influenced by mobile phase impurities or minor, co-eluting compounds.[6]

  • MS Detector Performance: The MS detector, operating in SIM mode, achieved an impressive LOD of 50 pg/mL. By focusing solely on the mass-to-charge ratio of the protonated parent molecule (m/z 180.14), the detector effectively filters out nearly all chemical background noise. This results in a remarkably clean baseline and allows for the unambiguous detection of the analyte at concentrations far below the UV detection limit. This high sensitivity and selectivity are crucial for applications such as impurity profiling, metabolite identification, and pharmacokinetic studies where trace-level detection is required.[4][6][14]

Conceptual Comparison of Detector Selectivity

G cluster_uv UV Detection (Non-Selective) cluster_ms MS Detection (Highly Selective) uv_detector UV Detector (256 nm) Sees all compounds that absorb light at 256 nm output_uv Output Signal: Analyte + Impurity A uv_detector->output_uv analyte_uv Analyte analyte_uv->uv_detector impurity_a_uv Impurity A impurity_a_uv->uv_detector impurity_b_uv Impurity B (No Chromophore) impurity_b_uv->uv_detector ms_detector MS Detector (SIM m/z 180.14) Only sees compounds with a mass-to-charge ratio of 180.14 output_ms Output Signal: Analyte Only ms_detector->output_ms analyte_ms Analyte (m/z 180.14) analyte_ms->ms_detector impurity_a_ms Impurity A (m/z 210.2) impurity_a_ms->ms_detector impurity_b_ms Impurity B (m/z 150.1) impurity_b_ms->ms_detector

Caption: UV vs. MS detector selectivity.

Conclusion and Recommendations

Both UV and MS detectors are powerful tools for the analysis of this compound, but they serve distinctly different analytical needs.

  • Choose UV Detection for:

    • Routine quality control and assay measurements where analyte concentrations are high (>1 µg/mL).

    • Cost-sensitive laboratories where the initial investment in an MS detector is prohibitive.

    • Methods where the highest sensitivity is not the primary objective.

  • Choose MS Detection for:

    • Trace-level impurity analysis and degradation studies.

    • Pharmacokinetic (PK) studies requiring low pg/mL detection limits in complex biological matrices.

    • Any application demanding the highest degree of certainty and sensitivity. The selectivity of MS provides unambiguous identification, which is often a regulatory requirement.[4]

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Isobutoxybenzylamine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This guide provides an in-depth technical assessment of commercially available 4-Isobutoxybenzylamine acetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore robust analytical methodologies for purity determination, discuss potential impurities based on its synthetic pathway, and compare its utility within different synthetic strategies.

Introduction: The Critical Role of 4-Isobutoxybenzylamine Acetate Purity

4-Isobutoxybenzylamine acetate (CAS No. 955997-89-4) is an organic salt that serves as a crucial building block in medicinal chemistry.[1] Its most notable application is as an intermediate in the synthesis of Pimavanserin, a drug used for the treatment of Parkinson's disease psychosis. Given its role in the formation of an active pharmaceutical ingredient (API), the presence of impurities can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yield, and complications in purification. Furthermore, 4-Isobutoxybenzylamine acetate itself is considered an impurity in the final Pimavanserin drug product, often denoted as "Pimavanserin Impurity 2 Acetate" or "Pimavanserin Impurity 7".[1][2][3] This underscores the importance of stringent purity control.

This guide will provide the necessary technical details to empower researchers to independently verify the purity of their 4-Isobutoxybenzylamine acetate and to understand the implications of impurities in their work.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive assessment of 4-Isobutoxybenzylamine acetate purity. The three pillars of this approach are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. For an aromatic amine salt like 4-Isobutoxybenzylamine acetate, a reverse-phase method is most suitable.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The non-polar stationary phase (C18) effectively retains the aromatic benzylamine moiety, while a polar mobile phase allows for elution. This provides excellent separation of the main compound from both more polar and less polar impurities.

  • Mobile Phase Gradient: A gradient elution (e.g., water/acetonitrile) is crucial for resolving a wide range of potential impurities with varying polarities in a single run.

  • Acidic Modifier (e.g., Trifluoroacetic Acid - TFA): The addition of an acid to the mobile phase serves two purposes: it protonates the amine, ensuring good peak shape by preventing tailing, and it suppresses the ionization of residual silanol groups on the silica-based column packing.

  • UV Detection: The aromatic ring in 4-Isobutoxybenzylamine acetate provides strong UV absorbance, making a photodiode array (PDA) detector ideal for both quantification and initial impurity characterization based on UV spectra.

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Isobutoxybenzylamine acetate and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector at 225 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

DOT Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect PDA Detection (225 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of 4-Isobutoxybenzylamine acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that might not be well-resolved by HPLC. Due to the polar nature of the amine, derivatization is often employed to improve chromatographic performance.

Causality Behind Experimental Choices:

  • Derivatization: The free amine can interact with the stationary phase, leading to peak tailing. Derivatization, for example with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar N-H bond to a less polar N-SiMe3 bond, increasing volatility and improving peak shape.

  • Mass Spectrometry Detection: MS provides structural information about impurities, aiding in their identification.

Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)

  • Sample and Derivatization:

    • Accurately weigh ~1 mg of 4-Isobutoxybenzylamine acetate into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS System and Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Analysis: Identify the main peak corresponding to the derivatized 4-Isobutoxybenzylamine. Search the NIST library for matches to any impurity peaks to tentatively identify them.

DOT Diagram: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject 1 µL derivatize->inject separate GC Separation (DB-5ms Column) inject->separate ionize EI Ionization separate->ionize detect Mass Analyzer ionize->detect chromatogram Generate TIC detect->chromatogram library_search NIST Library Search chromatogram->library_search

Caption: Workflow for GC-MS analysis of 4-Isobutoxybenzylamine acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard. It provides a direct measure of purity based on the molar ratio of the analyte to the standard.

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid or dimethyl sulfone) is used for accurate quantification.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) is critical to ensure complete relaxation of all protons, making the signal integration directly proportional to the number of protons.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh ~10 mg of 4-Isobutoxybenzylamine acetate and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 30 seconds.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

DOT Diagram: qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Weigh Internal Std weigh_std->dissolve acquire Acquire 1H Spectrum (Long D1) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Signals process->integrate calculate Calculate Molar Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Comparison of Analytical Methodologies

Method Principle Strengths Limitations Best For
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent for quantifying non-volatile impurities, robust and reproducible.May not resolve co-eluting impurities, requires chromophores for UV detection.Routine purity assessment and quality control.
GC-MS Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.Excellent for volatile and semi-volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Identifying residual solvents and volatile starting materials.
qNMR Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.Provides an absolute measure of purity, structurally informative, non-destructive.Lower sensitivity than chromatographic methods, requires a certified internal standard.Definitive purity assignment and structural confirmation.

Potential Impurities in 4-Isobutoxybenzylamine Acetate

Understanding the synthetic route is key to predicting potential process-related impurities. A common synthesis of 4-isobutoxybenzylamine (the free base) involves a two-step process starting from 4-cyanophenol.[4][5]

  • Williamson Ether Synthesis: 4-cyanophenol is reacted with isobutyl bromide in the presence of a base (e.g., K₂CO₃) to form 4-isobutoxybenzonitrile.

  • Reduction: The nitrile group of 4-isobutoxybenzonitrile is then reduced, typically via catalytic hydrogenation (e.g., using Raney Nickel), to yield 4-isobutoxybenzylamine.[4]

  • Salt Formation: The resulting amine is then treated with acetic acid to form the acetate salt.

Based on this pathway, the following impurities should be considered:

Impurity Origin Potential Impact
4-CyanophenolUnreacted starting material from Step 1.Can participate in side reactions, potentially toxic.
Isobutyl BromideUnreacted starting material from Step 1.Alkylating agent, can react with nucleophiles.
4-IsobutoxybenzonitrileUnreacted intermediate from Step 2.May be difficult to remove from the final product.
1,3-Bis(4-isobutoxybenzyl)ureaSide product from the use of certain coupling agents in downstream reactions.[5]Reduces the yield of the desired product.
Residual SolventsFrom reaction and purification steps (e.g., acetonitrile, DMF).Must be controlled to meet regulatory limits.

Comparison with Alternative Synthetic Strategies

In the context of its primary use in Pimavanserin synthesis, comparing 4-Isobutoxybenzylamine acetate to "alternatives" involves evaluating different synthetic routes to the final drug product that may bypass this specific intermediate or use a different salt form.

For instance, some synthetic routes for Pimavanserin utilize 4-isobutoxybenzylamine generated in situ, without isolation as the acetate salt.[6] Other strategies might involve coupling a different activated intermediate with the other half of the Pimavanserin molecule.

Synthetic Strategy Role of 4-Isobutoxybenzylamine Intermediate Advantages Disadvantages
Route A: Via Acetate Salt Isolated as a stable, crystalline acetate salt.Good for purification and storage, well-defined stoichiometry for subsequent reactions.Extra step for salt formation and potential for acetate-related side reactions.
Route B: In Situ Generation Generated and used directly in the next step without isolation.More atom-economical, fewer processing steps.Purity of the intermediate is carried directly into the next step, potential for more complex impurity profile in the final product.
Route C: Alternative Precursors Bypasses 4-isobutoxybenzylamine entirely, perhaps using an isocyanate intermediate.[7]May avoid handling of certain reagents or intermediates.May involve more hazardous reagents (e.g., phosgene derivatives), different impurity profile.

The choice of synthetic route depends on factors such as scale, cost, safety, and the desired purity of the final API. For laboratory-scale research, the use of the stable and well-characterized acetate salt is often preferred.

Conclusion

The purity of 4-Isobutoxybenzylamine acetate is a critical parameter for any researcher using this intermediate. A comprehensive assessment of its quality requires a combination of orthogonal analytical techniques, including HPLC, GC-MS, and NMR. By understanding the synthetic pathway, one can anticipate and test for likely impurities. The choice of using the acetate salt versus other synthetic strategies depends on a careful evaluation of the pros and cons of each approach in the context of the overall research or development goals. This guide provides the foundational knowledge and practical protocols to ensure the quality and reliability of this important chemical building block.

References

Safety Operating Guide

Navigating the Safe Handling of (4-Isobutoxyphenyl)methanamine Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the precise and safe handling of novel chemical entities is paramount. (4-Isobutoxyphenyl)methanamine acetate, a compound with significant potential, demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its handling, ensuring both personal safety and experimental integrity. Here, we dissect the "why" behind each safety protocol, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any handling, a thorough understanding of the compound's intrinsic hazards is critical. Based on aggregated data from the European Chemicals Agency (ECHA), this compound presents a significant toxicological profile.

The primary routes of exposure and associated hazards are acute toxicity via ingestion and inhalation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • H301/H302: Toxic or harmful if swallowed.

  • H331: Toxic if inhaled.[1]

This profile necessitates stringent controls to prevent any direct contact or aerosol generation. The causality is clear: the inherent toxicity of the compound means that even minor exposure through these routes could lead to significant adverse health effects.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301/H302Danger/WarningToxic/Harmful if swallowed
Acute Toxicity, InhalationH331DangerToxic if inhaled

Source: Aggregated data from ECHA C&L Inventory.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the compound's toxicity profile, a multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is non-negotiable.

The Primary Barrier: Engineering Controls

The single most critical engineering control for handling this compound is a properly functioning certified laboratory chemical fume hood . The "Toxic if inhaled" (H331) classification dictates that all manipulations of the solid compound or its solutions, which could generate dust or aerosols, must be performed within this controlled environment. This is a self-validating system: the constant airflow of the fume hood actively contains and removes airborne contaminants, preventing them from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to guard against accidental contact. The selection of each component is directly linked to the identified hazards.

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PPE_Workflow Figure 1. PPE Selection Workflow cluster_ppe Core PPE for this compound cluster_justification Justification (Based on Hazards) cluster_engineering Mandatory Engineering Control node_gloves Nitrile or Butyl Gloves node_oral_hazard H301/H302: Toxic/Harmful if Swallowed (Prevents incidental hand-to-mouth transfer) node_gloves->node_oral_hazard node_contact_hazard General Irritant Properties (Prevents skin/eye contact) node_gloves->node_contact_hazard node_goggles Chemical Splash Goggles node_goggles->node_contact_hazard node_coat Fully-Buttoned Lab Coat node_coat->node_contact_hazard node_fumehood Chemical Fume Hood node_inhalation_hazard H331: Toxic if Inhaled (Prevents respiratory exposure) node_fumehood->node_inhalation_hazard Spill_Response Figure 2. Spill Response Decision Tree spill Spill Occurs decision Is the spill large or outside of a fume hood? spill->decision evacuate Evacuate Area Alert Others Call Emergency Services (EH&S) decision->evacuate Yes cleanup Minor Spill Cleanup (Trained Personnel Only) decision->cleanup No ppe Don additional PPE (e.g., double gloves) cleanup->ppe contain Contain spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose decontaminate Decontaminate spill area with soap and water dispose->decontaminate

References

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